molecular formula C9H14N4O5 B1253009 N4-Aminocytidine CAS No. 57294-74-3

N4-Aminocytidine

Cat. No.: B1253009
CAS No.: 57294-74-3
M. Wt: 258.23 g/mol
InChI Key: RSSRMDMJEZIUJX-XVFCMESISA-N
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Description

N4-Aminocytidine, also known as N4-Aminocytidine, is a useful research compound. Its molecular formula is C9H14N4O5 and its molecular weight is 258.23 g/mol. The purity is usually 95%.
The exact mass of the compound N4-Aminocytidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N4-Aminocytidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N4-Aminocytidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydrazinylpyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O5/c10-12-5-1-2-13(9(17)11-5)8-7(16)6(15)4(3-14)18-8/h1-2,4,6-8,14-16H,3,10H2,(H,11,12,17)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSRMDMJEZIUJX-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1NN)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1NN)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40972813
Record name Uridine 4-hydrazone
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Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57294-74-3
Record name Uridine 4-hydrazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57294-74-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(4)-Aminocytidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uridine 4-hydrazone
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Record name N4-Aminocytidine
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Foundational & Exploratory

The Molecular Chessboard: An In-depth Technical Guide to N4-Aminocytidine Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-Aminocytidine (N4-AC), a potent nucleoside analog, exhibits significant mutagenic properties across various biological systems. Its ability to induce specific base pair transitions has made it a valuable tool in mutagenesis research and a subject of interest in the context of antiviral drug development. This technical guide delineates the core mechanism of N4-Aminocytidine mutagenesis, from its cellular uptake and metabolic activation to its ambiguous base-pairing properties that ultimately lead to genetic alterations. We will explore the quantitative aspects of its incorporation and mutagenic efficiency, provide an overview of key experimental protocols, and present visual diagrams to elucidate the underlying molecular pathways.

The Mechanism of Action: A Tale of Tautomerization and Deception

The mutagenicity of N4-Aminocytidine stems from its metabolic conversion to N4-aminodeoxycytidine 5'-triphosphate (d(N4-AC)TP) and its subsequent incorporation into DNA during replication. The core of its mutagenic activity lies in the chemical nature of the N4-aminocytosine base, which can exist in two tautomeric forms: the common amino form and the less frequent imino form.[1][2] This tautomeric ambiguity allows it to mispair with purine bases, leading to specific point mutations.

The primary mutagenic outcome of N4-Aminocytidine incorporation is the induction of A:T to G:C transition mutations .[3][4] This occurs through a two-step process:

  • Incorporation opposite Adenine: In its rare imino tautomeric form, N4-aminocytosine can form a stable base pair with adenine. DNA polymerase can then incorporate d(N4-AC)TP opposite a template adenine.

  • Templating Guanine Incorporation: In the subsequent round of DNA replication, the incorporated N4-aminocytosine, now in its more stable amino form, will preferentially pair with guanine. This results in the insertion of a guanine opposite the analog, completing the A to G transition on one strand.

While its primary role is to substitute for thymine (pairing with adenine), N4-aminodeoxycytidine 5'-triphosphate can also be incorporated as a substitute for cytosine, pairing with guanine, albeit with different efficiencies.[3]

Metabolic Activation and Cellular Uptake

N4-Aminocytidine is readily taken up by cells, with an efficiency comparable to that of natural cytidine.[5][6] Once inside the cell, it undergoes a series of enzymatic modifications to become the active mutagen, N4-aminodeoxycytidine 5'-triphosphate. A proposed metabolic pathway in E. coli involves the formation of both d(N4-AC)TP and deoxycytidine 5'-triphosphate (dCTP).[5][6] The conversion of N4-aminocytidine to uridine, catalyzed by cytidine deaminase, can also occur, leading to the formation of dCTP.[5][6]

Metabolic_Pathway_of_N4-Aminocytidine cluster_0 Cellular Uptake cluster_1 Metabolic Activation N4_AC N4-Aminocytidine N4_AC_MP N4-Aminocytidine monophosphate N4_AC->N4_AC_MP Uridine Uridine N4_AC->Uridine Cytidine deaminase N4_AC_DP N4-Aminocytidine diphosphate N4_AC_MP->N4_AC_DP d_N4_AC_TP N4-Aminodeoxycytidine 5'-triphosphate N4_AC_DP->d_N4_AC_TP DNA Incorporation DNA Incorporation d_N4_AC_TP->DNA Incorporation dCTP Deoxycytidine 5'-triphosphate Uridine->dCTP ...

Metabolic activation of N4-Aminocytidine.

Quantitative Analysis of N4-Aminocytidine Mutagenesis

The efficiency of N4-aminodeoxycytidine 5'-triphosphate incorporation and its resulting mutagenic frequency have been quantified in various studies.

ParameterOrganism/SystemValueReference
Incorporation of [5-3H]N4-aminodeoxycytidine into DNA E. coli WP2 (trp)0.01 to 0.07% of total nucleosides (dose-dependent)[5][6]
Incorporation Rate of d(N4-AC)TP relative to dCTP (opposite G) E. coli DNA polymerase I (large fragment)1/2[3]
Incorporation Rate of d(N4-AC)TP relative to dTTP (opposite A) E. coli DNA polymerase I (large fragment)1/30[3]
Mutagenic Potency vs. N4-amino-2'-deoxycytidine S. typhimurium TA100, E. coli WP2 uvrA~100-fold greater[7][8]
Mutagenic Potency vs. N4-hydroxycytidine S. typhimurium TA100, E. coli WP2 uvrA>100-fold greater[7][8]

Experimental Protocols: A Methodological Overview

The study of N4-Aminocytidine mutagenesis involves a combination of microbiological, biochemical, and molecular biology techniques.

In Vivo Mutagenesis Assay (Bacterial Reverse Mutation Assay)

This assay measures the frequency of mutations that revert a mutant phenotype back to the wild type.

  • Strain Selection: Use bacterial strains with specific point mutations, such as Salmonella typhimurium TA100 (hisG46) or E. coli WP2 (trpE), which are sensitive to base-pair substitutions.[1][7][8]

  • Culture Preparation: Grow bacterial cultures to a specific density (e.g., ~4 x 10^8 cells/ml).

  • Treatment: Incubate the bacterial cultures with various concentrations of N4-Aminocytidine for a defined period.

  • Plating: Plate appropriate dilutions of the treated cultures on minimal glucose agar plates (to select for revertants) and complete medium plates (to determine total viable cell count).

  • Incubation and Colony Counting: Incubate the plates and count the number of revertant colonies and total colonies to calculate the mutation frequency.

In Vitro DNA Polymerase Assay

This assay directly measures the incorporation of N4-aminodeoxycytidine 5'-triphosphate by a DNA polymerase.

  • Template-Primer Design: Design a synthetic DNA template-primer with a specific sequence to study incorporation opposite a particular base.

  • Reaction Mixture: Prepare a reaction mixture containing the template-primer, a purified DNA polymerase (e.g., E. coli DNA polymerase I large fragment), dNTPs (including radiolabeled or fluorescently labeled d(N4-AC)TP), and the appropriate buffer.[3]

  • Reaction and Quenching: Initiate the reaction by adding the polymerase and incubate for a specific time. Stop the reaction by adding a quenching solution (e.g., EDTA).

  • Analysis: Analyze the reaction products using denaturing polyacrylamide gel electrophoresis (PAGE) to separate the extended primers. The intensity of the bands corresponding to the incorporation of the analog can be quantified to determine the incorporation efficiency.

Experimental_Workflow cluster_0 In Vivo Mutagenesis cluster_1 In Vitro Incorporation cluster_2 Metabolite Analysis A1 Bacterial Culture A2 N4-AC Treatment A1->A2 A3 Plating on Selective and Non-selective Media A2->A3 A4 Calculate Mutation Frequency A3->A4 B1 Template-Primer + Polymerase B2 Add dNTPs + d(N4-AC)TP B1->B2 B3 PAGE Analysis B2->B3 B4 Quantify Incorporation B3->B4 C1 Cell Lysate after N4-AC Treatment C2 HPLC Analysis C1->C2 C3 Identify and Quantify Metabolites C2->C3

Key experimental workflows in N4-AC research.
HPLC Analysis of N4-Aminocytidine Metabolites

High-performance liquid chromatography (HPLC) is used to identify and quantify the intracellular metabolites of N4-Aminocytidine.[5][6]

  • Cell Culture and Treatment: Grow cells and treat them with radiolabeled ([5-3H]) N4-Aminocytidine.

  • DNA Extraction and Digestion: Isolate cellular DNA and enzymatically digest it to individual nucleosides.

  • HPLC Separation: Separate the nucleoside mixture using a suitable HPLC column and gradient.

  • Detection and Quantification: Use a radioactivity detector to identify and quantify the amount of [3H]N4-aminodeoxycytidine incorporated into the DNA.

The Tautomeric Equilibrium: The Heart of the Mutagenic Mechanism

The mutagenic potential of N4-Aminocytidine is fundamentally linked to the tautomeric equilibrium of its base, N4-aminocytosine.

Tautomerization_and_Mispairing cluster_0 N4-Aminocytosine Tautomers cluster_1 Mutagenic Pathway Amino Amino form (pairs with Guanine) Imino Imino form (pairs with Adenine) Amino->Imino Tautomeric Shift Imino->Amino A_T_pair A:T Base Pair A_N4AC_imino A:d(N4-AC) [imino] A_T_pair->A_N4AC_imino Replication 1: Incorporation of d(N4-AC)TP G_N4AC_amino G:d(N4-AC) [amino] A_N4AC_imino->G_N4AC_amino Replication 2: Templating Guanine G_C_pair G:C Base Pair G_N4AC_amino->G_C_pair Replication 3: Segregation

Tautomerization and resulting A:T to G:C transition.

Conclusion and Future Directions

N4-Aminocytidine is a powerful mutagen whose mechanism is well-characterized, primarily involving metabolic activation and tautomerization-induced mispairing during DNA replication. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers studying mutagenesis, DNA replication fidelity, and the development of nucleoside analog-based therapeutics. Future research may focus on the interaction of N4-aminodeoxycytidine 5'-triphosphate with different DNA polymerases, its potential for inducing mutations in non-dividing cells, and its application in targeted genome editing technologies. The structural basis for its ambiguous pairing, particularly within the active site of DNA polymerases, remains an area ripe for further investigation.

References

N4-Aminocytidine: A Comprehensive Technical Guide to its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Aminocytidine is a potent mutagenic nucleoside analog that has garnered significant interest in molecular biology and genetics research. Its ability to induce specific base pair transitions has made it a valuable tool for studying mutagenesis and DNA repair mechanisms. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological activity of N4-Aminocytidine, with a focus on the experimental methodologies and quantitative data relevant to researchers in the field.

Discovery and Synthesis

The primary method for the synthesis of N4-Aminocytidine involves the reaction of cytidine with hydrazine, a reaction that is significantly enhanced by the presence of bisulfite. This bisulfite-mediated substitution of the N4-amino group of cytidine with hydrazine provides a direct route to N4-Aminocytidine. An improved method has been developed for the gram-scale preparation of crystalline N4-Aminocytidine, facilitating its broader application in research.

Synthesis of N4-Aminocytidine

The synthesis of N4-Aminocytidine from cytidine is a well-established procedure. The following diagram illustrates the chemical transformation:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Cytidine Cytidine Reaction Heating Cytidine->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Bisulfite Sodium Bisulfite Bisulfite->Reaction Buffer Phosphate Buffer (pH 7) Buffer->Reaction N4_Aminocytidine N4-Aminocytidine Reaction->N4_Aminocytidine G cluster_cellular_uptake Cellular Uptake cluster_metabolism Metabolic Pathway cluster_incorporation DNA Incorporation & Mutagenesis N4AC N4-Aminocytidine N4AdCTP N4-aminodeoxycytidine 5'-triphosphate N4AC->N4AdCTP Metabolic activation Uridine Uridine N4AC->Uridine Deamination by Cytidine Deaminase DNA_incorp Incorporation into DNA (substituting for dCTP or dTTP) N4AdCTP->DNA_incorp dCTP dCTP Uridine->dCTP Salvage Pathway Hydrazine_meta Hydrazine AT_GC AT to GC Transition DNA_incorp->AT_GC G cluster_experiment Experimental Workflow: Metabolism Study cluster_treatment Cell Treatment cluster_analysis Analysis cluster_correlation Correlation Ecoli E. coli cells Incubation Incubation Ecoli->Incubation N4AC_radiolabeled [5-3H]N4-Aminocytidine N4AC_radiolabeled->Incubation DNA_extraction DNA Extraction Incubation->DNA_extraction Mutation_assay Mutation Frequency Assay Incubation->Mutation_assay Enzymatic_digestion Enzymatic Digestion to Nucleosides DNA_extraction->Enzymatic_digestion HPLC HPLC Analysis Enzymatic_digestion->HPLC Quantification Quantification of [3H]N4-aminodeoxycytidine and [3H]deoxycytidine HPLC->Quantification Correlation_analysis Correlation Analysis Quantification->Correlation_analysis Mutation_assay->Correlation_analysis

N4-Aminocytidine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N4-Aminocytidine is a potent mutagenic nucleoside analog of cytidine. Its ability to induce base-pair transitions has made it a valuable tool in mutagenesis studies and a subject of interest in antiviral and anticancer research. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and biological activity of N4-Aminocytidine.

Core Chemical Properties and Structure

N4-Aminocytidine is a white to off-white solid.[1][] Key structural and physicochemical properties are summarized in the tables below.

Structural and Identification Data
PropertyValueReference
IUPAC Name 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydrazinylpyrimidin-2-one[]
CAS Number 57294-74-3[3]
Molecular Formula C9H14N4O5[3][4]
Molecular Weight 258.23 g/mol [3][4]
Canonical SMILES C1=CN(C(=O)N=C1NN)C2C(C(C(O2)CO)O)O[4]
InChI Key RSSRMDMJEZIUJX-ZRTZXPPTSA-N[5]
Synonyms N4-Amino-D-cytidine, 4-Hydrazino-1-pentofuranosyl-2(1H)-pyrimidinone, N-Aminocytidine[3][4][6]
Physicochemical Properties
PropertyValueReference
Melting Point >160°C (sublimes)[7][8]
Boiling Point 401.48°C (rough estimate)[6][7]
Solubility Slightly soluble in DMSO and water. Soluble in ether and alcohols.[6][7][9]
Appearance White to off-white powder/solid[1][]
Purity ≥95% to ≥98% (by HPLC)[1][3][10]
Storage Store at 2 - 8°C or <-15°C, keep container well closed, and keep dry.[1][4][6]

Experimental Protocols

Synthesis of N4-Aminocytidine

A well-established method for the synthesis of N4-Aminocytidine involves the reaction of cytidine with a reagent mixture of hydrazine, bisulfite, and a phosphate buffer at a neutral pH.[11] The addition of bisulfite significantly promotes the reaction.[12][13]

Gram-Scale Preparation of Crystalline N4-Aminocytidine: [11]

  • Reagent Preparation: Dissolve hydrazine hydrate (10 ml, 200 mmol), sodium bisulfite (0.5 g, 5 mmol), and sodium dihydrogen phosphate dihydrate (8 g, 32 mmol) in water (30 ml).

  • pH Adjustment: Adjust the solution to pH 7.3 by adding concentrated HCl (approximately 11 ml).

  • Reaction: Add cytidine (15 g, 62 mmol) to the solution and heat at 62°C for 4.5 hours.

  • Crystallization: Cool the solution in an ice bath and add a small amount of crystalline N4-aminocytidine as seeds to induce crystallization. Scratching the inside of the glass container with a spatula can facilitate crystal formation.

  • Isolation and Washing: After standing overnight at 4°C, collect the crystals by filtration. Wash the crystals sequentially with cold water (5 ml x 2), cold 50% methanol (30 ml x 2), methanol (50 ml x 2), and diethyl ether (50 ml x 3).

  • Recrystallization: Recrystallize the crude product (6 g) from water (16 ml) to yield colorless crystals of N4-aminocytidine hemihydrate (4.8 g; 29% theoretical yield). The purity of the product can be assessed by HPLC.

Biological Activity and Mechanism of Action

N4-Aminocytidine is a potent mutagen in bacteria (such as E. coli and Salmonella typhimurium) and phages.[3][12][13] Its mutagenic activity does not require metabolic activation by mammalian microsomal fractions.[12][13]

The primary mechanism of its mutagenicity involves its metabolic conversion and subsequent incorporation into DNA, leading to base-pair transitions.

Metabolic Pathway in E. coli

In E. coli, N4-Aminocytidine is metabolized into N4-aminodeoxycytidine 5'-triphosphate, which is then incorporated into DNA.[14][15] A competing pathway involves the deamination of N4-aminocytidine to uridine by cytidine deaminase.[15][16]

Metabolic_Pathway N4AC N4-Aminocytidine N4AdCTP N4-aminodeoxycytidine 5'-triphosphate N4AC->N4AdCTP Metabolic Conversion Uridine Uridine N4AC->Uridine Cytidine deaminase Hydrazine Hydrazine N4AC->Hydrazine Cytidine deaminase DNA Incorporation into DNA N4AdCTP->DNA

Metabolic pathway of N4-Aminocytidine in E. coli.

Mechanism of Mutagenesis

N4-aminodeoxycytidine 5'-triphosphate can be incorporated into DNA as a substitute for both cytosine and, to a lesser extent, thymine.[14] The incorporated N4-aminocytosine residue is then read as cytosine by DNA polymerase, leading to the incorporation of guanine opposite it. This process results in AT to GC transition mutations.[14]

Mutagenesis_Mechanism cluster_0 DNA Replication cluster_1 Subsequent Replication N4AdCTP N4-aminodeoxycytidine 5'-triphosphate DNA_polymerase DNA Polymerase I N4AdCTP->DNA_polymerase DNA_template DNA Template DNA_template->DNA_polymerase Incorporation_C Incorporation as Cytosine (Efficient) DNA_polymerase->Incorporation_C Incorporation_T Incorporation as Thymine (Less Efficient) DNA_polymerase->Incorporation_T Incorporated_N4AC N4-aminocytosine in DNA Incorporation_C->Incorporated_N4AC Incorporation_T->Incorporated_N4AC Guanine_incorporation Guanine is incorporated opposite N4-aminocytosine Incorporated_N4AC->Guanine_incorporation AT_to_GC AT to GC Transition Mutation Guanine_incorporation->AT_to_GC

Mechanism of N4-Aminocytidine induced mutagenesis.

Applications in Research

The potent and specific mutagenic activity of N4-Aminocytidine makes it a valuable tool for:

  • Inducing transition mutations: It is particularly useful for studying the effects of specific point mutations in microorganisms.[12][13]

  • Structure-activity relationship studies: As a modified nucleoside, it aids in understanding the interactions between nucleic acids and proteins.[17]

  • Drug development: Its ability to interfere with nucleic acid metabolism and protein synthesis suggests its potential as a lead compound for antiviral or anticancer agents.[]

This document is intended for research purposes only and not for personal or veterinary use.[4]

References

N4-Aminocytidine and Its Impact on DNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological effects of the nucleoside analog N4-aminocytidine on DNA. It covers its metabolism, incorporation into the genome, and the resulting molecular consequences, including mutagenesis during DNA replication and potential impacts on transcription. The information is compiled from peer-reviewed scientific literature to support research and development in relevant fields.

Metabolism and Cellular Uptake of N4-Aminocytidine

N4-aminocytidine is a potent mutagen that exerts its effects by being incorporated into cellular DNA.[1] Its uptake and metabolic activation are critical first steps in its mechanism of action. Studies in Escherichia coli have shown that the uptake of N4-aminocytidine by the cells is as efficient as that of the natural nucleoside, cytidine.[1][2] Once inside the cell, N4-aminocytidine is metabolized into its active form, N4-aminodeoxycytidine 5'-triphosphate (dCamTP).[3]

A proposed metabolic pathway in E. coli suggests two main routes.[2] The primary pathway for its mutagenic action involves the conversion to N4-aminodeoxycytidine triphosphate, which can then be incorporated into DNA. A secondary pathway involves the deamination of N4-aminocytidine by cytidine deaminase, converting it into uridine, which can then enter the standard nucleotide salvage pathway.[2]

N4_aminocytidine N4-Aminocytidine dCamTP N4-Aminodeoxycytidine 5'-triphosphate (dCamTP) N4_aminocytidine->dCamTP Metabolic Activation Uridine Uridine N4_aminocytidine->Uridine Cytidine deaminase DNA_incorp Incorporation into DNA dCamTP->DNA_incorp dCTP Deoxycytidine 5'-triphosphate (dCTP) Uridine->dCTP Salvage Pathway

Metabolic pathway of N4-Aminocytidine in E. coli.

Incorporation into DNA and Resulting Mutagenesis

The primary biological effect of N4-aminocytidine is its potent mutagenicity, which has been observed in a wide range of organisms, including bacteria, bacteriophages, and eukaryotic cells.[1][4][5] This mutagenic activity is directly linked to the incorporation of its deoxyribonucleoside triphosphate form into the DNA strand during replication.[1][2]

Mechanism of Mutagenic Action

The mutagenicity of N4-aminocytidine stems from the ambiguous base-pairing properties of N4-aminocytosine. Due to tautomerization between its amino and imino forms, it can be misincorporated into the nascent DNA strand.[6] Specifically, it is known to cause AT-to-GC transition mutations.[3][7][8]

The proposed two-step mechanism for this transition is as follows:

  • Incorporation opposite Adenine: During DNA replication, dCamTP can be incorporated opposite an adenine (A) residue in the template strand, effectively substituting for thymine (T).

  • Guanine Pairing in Subsequent Replication: In the next round of replication, the incorporated N4-aminocytosine in the template strand preferentially pairs with guanine (G), leading to the insertion of a cytosine (C) in the newly synthesized strand. This completes the A:T to G:C transition.

cluster_0 Replication Round 1: Mis-incorporation cluster_1 Replication Round 2: Mutation Fixation A_T_pair 5'-A-3' 3'-T-5' Replication1 Replication A_T_pair->Replication1 A_C_am_pair 5'-A-3' (Template) 3'-dCam-5' (New) Replication1->A_C_am_pair A_C_am_template 3'-dCam-5' (Template) Replication2 Replication A_C_am_template->Replication2 G_C_am_pair 5'-G-3' (New) 3'-dCam-5' (Template) Replication2->G_C_am_pair DNA_template DNA Template with N4-Aminocytosine RNA_Polymerase RNA Polymerase DNA_template->RNA_Polymerase Transcription Transcription RNA_Polymerase->Transcription mRNA_correct mRNA with Guanine (Correct reading) Transcription->mRNA_correct mRNA_mutant mRNA with Adenine (Incorrect reading) Transcription->mRNA_mutant Protein_correct Wild-type Protein mRNA_correct->Protein_correct Translation Protein_mutant Mutant Protein mRNA_mutant->Protein_mutant Translation start Start: Prepare bacterial suspension (e.g., S. typhimurium TA100) add_N4C Add varying concentrations of N4-Aminocytidine start->add_N4C incubate Incubate at 37°C add_N4C->incubate plate Plate on minimal glucose agar plates (lacking required amino acid) incubate->plate incubate_plates Incubate plates for 48-72 hours plate->incubate_plates count Count revertant colonies incubate_plates->count analyze Analyze dose-response relationship count->analyze

References

N4-Aminocytidine: A Technical Guide for Genetic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N4-Aminocytidine (N4-aC) is a potent cytidine analog that serves as a valuable tool in genetic research, primarily recognized for its strong mutagenic properties. This technical guide provides an in-depth overview of N4-aC, its mechanism of action, and its applications in molecular biology and drug development. The document includes a summary of quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding of its use as a research tool.

Introduction

N4-Aminocytidine is a synthetic nucleoside analog of cytidine where the amino group at the N4 position is replaced by a hydrazino group.[1] This modification significantly alters its base-pairing properties, leading to its primary application as a potent mutagen.[2][3] When introduced into biological systems, N4-aC is metabolized into its triphosphate form and can be incorporated into nucleic acids by polymerases, inducing specific base transitions.[4][5] This characteristic makes it a useful agent for inducing mutations in a controlled manner for genetic studies.

Mechanism of Action

The primary mechanism of N4-Aminocytidine's mutagenic activity lies in its metabolic conversion and subsequent misincorporation during DNA replication.

  • Metabolic Activation: In vivo, N4-aminocytidine is converted into N4-aminodeoxycytidine 5'-triphosphate (N4-adCTP).[4][6]

  • Ambiguous Base Pairing: During DNA synthesis, DNA polymerase can incorporate N4-adCTP opposite guanine (G), mimicking deoxycytidine triphosphate (dCTP). More significantly, it can also be incorporated opposite adenine (A), acting as an analog of thymidine triphosphate (dTTP), albeit with lower efficiency.[5][7]

  • Induction of Transitions: The incorporation of N4-aminocytosine opposite adenine leads to an A:N4-aC base pair. In subsequent rounds of replication, the N4-aminocytosine in the template strand will preferentially pair with guanine, resulting in a stable G-C pair. This overall process leads to an A-T to G-C transition mutation.[5]

The tautomerization between the amino and imino forms of the N4-aminocytosine base is believed to be the underlying reason for its ambiguous base-pairing properties.[8]

N4_Aminocytidine_Metabolism_and_Mutagenesis N4_aC N4-Aminocytidine N4_adCTP N4-aminodeoxycytidine 5'-triphosphate (N4-adCTP) N4_aC->N4_adCTP Metabolic Activation DNA_Polymerase DNA Polymerase N4_adCTP->DNA_Polymerase Incorporation Incorporation of N4-adCTP opposite Adenine DNA_Polymerase->Incorporation DNA_Template DNA Template (A-T base pair) DNA_Template->DNA_Polymerase Mismatched_DNA Mismatched DNA (A:N4-aC base pair) Incorporation->Mismatched_DNA Replication Second Round of Replication Mismatched_DNA->Replication Mutated_DNA Mutated DNA (G-C base pair) Replication->Mutated_DNA AT to GC Transition

Caption: Metabolic activation and mutagenic mechanism of N4-Aminocytidine.

Quantitative Data

The mutagenic potency and incorporation efficiency of N4-Aminocytidine and its derivatives have been quantified in several studies.

ParameterOrganism/SystemValueReference
Mutagenic Potency S. typhimurium & E. coliTwo orders of magnitude greater than N4-amino-2'-deoxycytidine[2][3]
Mutagenic Potency S. typhimurium & E. coliMore than two orders of magnitude greater than N4-hydroxycytidine[2][3]
Incorporation Rate (N4-adCTP vs dCTP) E. coli DNA Polymerase I1/2[5]
Incorporation Rate (N4-adCTP vs dTTP) E. coli DNA Polymerase I1/30[5]
Incorporation into DNA (in vivo) E. coli0.01% to 0.07% of total nucleosides (dose-dependent)[4][6]

Experimental Protocols

In Vivo Mutagenesis in E. coli

This protocol describes a general method for inducing mutations in E. coli using N4-Aminocytidine.

Materials:

  • E. coli strain of interest (e.g., WP2 trp)

  • Luria-Bertani (LB) broth

  • Phosphate-buffered saline (PBS)

  • N4-Aminocytidine solution (stock concentration, e.g., 10 mM in water or DMSO)

  • Spectrophotometer

  • Shaking incubator

  • Centrifuge and appropriate tubes

  • Plates with selective media for screening mutants

Procedure:

  • Culture Preparation: Inoculate a single colony of the desired E. coli strain into 5 mL of LB broth. Incubate overnight at 37°C with shaking.

  • Subculturing: The next day, dilute the overnight culture 1:100 into fresh LB broth. Grow the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (OD600 of ~0.4-0.6).

  • N4-Aminocytidine Treatment: Add N4-Aminocytidine to the culture to the desired final concentration (e.g., 10 µM). A dose-response curve may be necessary to determine the optimal concentration for the specific strain and desired mutation frequency.[4]

  • Incubation: Continue to incubate the culture at 37°C with shaking for a period that allows for at least one to two cell divisions (e.g., 60-120 minutes).

  • Cell Harvesting and Washing: Pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes). Discard the supernatant and wash the cell pellet twice with sterile PBS to remove any remaining N4-Aminocytidine.

  • Plating for Mutants: Resuspend the final cell pellet in a small volume of PBS. Plate appropriate dilutions of the cell suspension onto selective media to screen for the desired mutant phenotype. Also, plate dilutions on non-selective media to determine the total viable cell count.

  • Analysis: Incubate the plates at the appropriate temperature until colonies appear. Calculate the mutation frequency by dividing the number of mutant colonies by the total number of viable cells.

In_Vivo_Mutagenesis_Workflow Start Start: E. coli Culture Grow Grow to Mid-Log Phase (OD600 ~0.5) Start->Grow Add_N4aC Add N4-Aminocytidine Grow->Add_N4aC Incubate Incubate for 1-2 Generations Add_N4aC->Incubate Harvest Harvest and Wash Cells Incubate->Harvest Plate Plate on Selective and Non-Selective Media Harvest->Plate Analyze Calculate Mutation Frequency Plate->Analyze End End: Mutant Isolation Analyze->End

Caption: Experimental workflow for in vivo mutagenesis using N4-Aminocytidine.
In Vitro DNA Polymerase Fidelity Assay (Theoretical Protocol)

This protocol outlines a theoretical approach to assess the fidelity of a DNA polymerase when incorporating N4-adCTP, based on established fidelity assays.[9][10]

Materials:

  • Purified DNA polymerase

  • DNA template with a known sequence (e.g., a gapped circular plasmid containing a reporter gene like lacZα)

  • Primer complementary to the template

  • dNTPs (dATP, dGTP, dCTP, dTTP)

  • N4-aminodeoxycytidine 5'-triphosphate (N4-adCTP)

  • Reaction buffer appropriate for the DNA polymerase

  • DTT, MgCl2

  • DNA ligase

  • Competent E. coli cells for transformation (e.g., for blue-white screening)

  • X-gal and IPTG for blue-white screening

Procedure:

  • Template-Primer Annealing: Anneal the primer to the gapped DNA template.

  • Reaction Setup: Prepare reaction mixtures containing the annealed template-primer, DNA polymerase buffer, DTT, and MgCl2.

  • Nucleotide Conditions: Set up parallel reactions with different nucleotide compositions:

    • Control: Equimolar concentrations of all four standard dNTPs.

    • Experimental: Equimolar concentrations of dATP, dGTP, dTTP, and a specific concentration of N4-adCTP in place of or in addition to dCTP. Varying the ratio of N4-adCTP to dCTP and dTTP can be used to probe misincorporation.

  • Polymerase Reaction: Add the DNA polymerase to each reaction mixture and incubate at the optimal temperature for the enzyme to allow for gap-filling synthesis.

  • Ligation: After the synthesis step, add DNA ligase to seal the nick and generate a closed circular plasmid.

  • Transformation: Transform the ligated plasmids into competent E. coli cells.

  • Screening and Analysis: Plate the transformed cells on media containing X-gal and IPTG. The frequency of mutations in the lacZα gene can be determined by the ratio of white (mutant) to blue (wild-type) colonies. The nature of the mutations can be determined by sequencing the plasmids from the white colonies.

Other Potential Applications

While primarily used as a mutagen, the unique properties of N4-Aminocytidine suggest potential for other applications in genetic research and drug development.

  • Antiviral Research: Nucleoside analogs are a cornerstone of antiviral therapy. The related compound N4-hydroxycytidine has demonstrated broad-spectrum antiviral activity.[11] Although direct evidence for N4-aminocytidine as a potent antiviral is limited, its ability to be incorporated into nucleic acids suggests it could be explored as a viral mutagen to induce error catastrophe in RNA viruses.

  • Probing Polymerase Active Sites: The incorporation kinetics of N4-adCTP by different DNA and RNA polymerases could provide insights into the steric and chemical constraints of their active sites.[12] By comparing the efficiency of incorporation of N4-adCTP versus natural nucleotides, researchers can study the fidelity and substrate specificity of various polymerases.

Conclusion

N4-Aminocytidine is a powerful and specific tool for inducing A-T to G-C transitions in genetic research. Its well-characterized mechanism of action allows for its application in a variety of in vivo and potentially in vitro mutagenesis studies. While its use in other areas of genetic research is less explored, its properties as a nucleoside analog present opportunities for future investigations into polymerase function and antiviral strategies. This guide provides a foundational understanding for researchers looking to employ N4-Aminocytidine in their experimental designs.

References

An In-depth Technical Guide to Early Studies on N4-Aminocytidine Mutagenicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research into the mutagenic properties of N4-Aminocytidine, a potent nucleoside analog mutagen. The document synthesizes data from seminal studies, detailing the molecular mechanisms of action, quantitative mutagenic effects, and the experimental protocols used for its evaluation.

Executive Summary

N4-Aminocytidine (4-aminocytidine) is a powerful mutagenic agent in various organisms, including bacteria and bacteriophages.[1][2][3] Early research established that its mutagenicity stems from its metabolic conversion into N4-aminodeoxycytidine 5'-triphosphate, which is subsequently incorporated into DNA during replication.[1][4] This analog exhibits ambiguous base-pairing properties, capable of pairing with both guanine (acting as a cytosine analog) and, significantly, adenine (acting as a thymine analog).[1] This dual-pairing potential is the primary driver for its potent induction of A:T to G:C transition mutations.[1][5] Studies have demonstrated a direct, linear relationship between the extent of its incorporation into the bacterial genome and the resulting mutation frequency.[4][6]

Molecular Mechanism of Mutagenicity

The mutagenic activity of N4-Aminocytidine is not direct; it requires intracellular metabolic activation and subsequent interaction with the DNA replication machinery.

2.1 Metabolic Activation and Incorporation

Once taken up by the cell, which it does as efficiently as natural cytidine, N4-Aminocytidine is metabolized into its active form, N4-aminodeoxycytidine 5'-triphosphate (d(4-NH2)CTP).[4] This process is depicted in the metabolic pathway diagram below. This nucleotide analog is then recognized by DNA polymerase and incorporated into the newly synthesized DNA strand.[1]

A secondary metabolic pathway involves the deamination of N4-Aminocytidine by cytidine deaminase, which converts it into uridine and hydrazine.[4] This suggests a detoxification route within the cell.

cluster_cell Cellular Environment (E. coli) cluster_activation Mutagenic Pathway cluster_degradation Degradation Pathway N4AC N4-Aminocytidine (External) N4AC_in N4-Aminocytidine (Intracellular) N4AC->N4AC_in Efficient Uptake d_N4AC_TP N4-Aminodeoxycytidine 5'-triphosphate (d(4-NH2)CTP) N4AC_in->d_N4AC_TP Metabolic Activation Uridine Uridine N4AC_in->Uridine Cytidine Deaminase Hydrazine Hydrazine N4AC_in->Hydrazine Cytidine Deaminase DNA_incorp Incorporation into DNA d_N4AC_TP->DNA_incorp Substrate for DNA Polymerase dCTP dCTP Uridine->dCTP Metabolism

Caption: Metabolic pathways of N4-Aminocytidine in E. coli.

2.2 Ambiguous Base Pairing and Mutational Outcome

The core of N4-Aminocytidine's mutagenicity lies in its ability to mispair during DNA replication. An in vitro study using the large fragment of E. coli DNA polymerase I demonstrated this dual-pairing capability.[1]

  • As a Cytosine Analog: The N4-aminocytosine base can pair with guanine. It is efficiently incorporated as a substitute for cytosine.[1]

  • As a Thymine Analog: Crucially, it can also be incorporated opposite adenine, effectively mimicking thymine, albeit at a lower frequency.[1]

This misincorporation opposite adenine initiates an A:T to G:C transition. During the subsequent round of DNA replication, the incorporated N4-aminocytosine residue in the template strand will preferentially direct the incorporation of guanine.[1] This locks in the mutation, converting the original A:T base pair to a G:C pair. This mechanism is responsible for the exclusive A:T to G:C transitions observed in studies with bacteriophage φX174.[1]

start_label Replication 1: Incorporation start_pair A:T (Original Pair) templateA A (Template) incorp_N4AC d(4-NH2)C (Incorporated) templateA->incorp_N4AC DNA Polymerase incorporates d(4-NH2)CTP opposite A mid_pair A:d(4-NH2)C (Mispair) mid_label Replication 2: Template Reading template_N4AC d(4-NH2)C (Template) incorp_G G (Incorporated) template_N4AC->incorp_G d(4-NH2)C in template directs G incorporation final_pair G:C (Transition Mutation) end_label Result

Caption: A:T to G:C transition mutation by N4-Aminocytidine.

Quantitative Data Presentation

The mutagenic potency and biochemical behavior of N4-Aminocytidine have been quantified in several early studies. The data below is summarized for comparative analysis.

Table 1: Mutagenic Potency in Bacterial and Phage Systems

System Strain / Mutant Observation Reference
Bacteria S. typhimurium TA100, TA1535 Strong mutagenic activity [2][3]
Bacteria E. coli WP2 uvrA Strong mutagenic activity [2][3]
Phage φX174 am3 Induced reversion to wild type [1][3]
Comparison N4-Aminocytidine vs. N4-amino-2'-deoxycytidine ~100-fold greater potency [3]

| Comparison | N4-Aminocytidine vs. N4-hydroxycytidine | >100-fold greater potency |[3] |

Table 2: In Vitro Incorporation by E. coli DNA Polymerase I

Substrate Template Base Incorporation Relative to Natural Nucleotide Reference
d(4-NH2)CTP Guanine 1/2 the rate of dCTP [1]

| d(4-NH2)CTP | Adenine | 1/30 the rate of dTTP |[1] |

Table 3: In Vivo Incorporation and Mutagenesis in E. coli WP2 (trp-)

N4-Aminocytidine Dose N4-aminodeoxycytidine in DNA (% of total nucleosides) Relationship to Mutation Frequency Reference

| Dose-dependent | 0.01% to 0.07% | Linear relationship observed |[4] |

Experimental Protocols

The following sections detail the methodologies employed in the foundational studies of N4-Aminocytidine's mutagenicity.

4.1 Bacterial Reverse Mutation Assay (Ames Test)

This assay was used to demonstrate the potent mutagenic activity of N4-Aminocytidine in bacteria.[2][3]

  • Principle: The Ames test measures the ability of a chemical to induce reverse mutations (reversions) in histidine-requiring (his⁻) strains of Salmonella typhimurium, allowing them to grow on a histidine-free medium.[7][8]

  • Strains Used: S. typhimurium strains TA100 and TA1535, which are designed to detect base-pair substitutions, were commonly used.[2][3] The E. coli WP2 uvrA strain was also employed.[2] These strains contain mutations that increase their sensitivity to mutagens, such as defects in DNA excision repair and lipopolysaccharide cell walls.[8][9]

  • Methodology:

    • Preparation: Overnight cultures of the bacterial tester strains are grown.

    • Exposure: A specific number of bacteria (e.g., 1-2 x 10⁸ cells) are mixed in a tube with various concentrations of N4-Aminocytidine. For detecting mutagens that require metabolic activation, a rat liver homogenate (S9 fraction) is included; however, N4-Aminocytidine was found to be a direct-acting mutagen and did not require the S9 mix.[3]

    • Plating: The mixture is combined with molten top agar containing a trace amount of histidine (to allow for a few cell divisions, which is necessary for mutagenesis to occur) and poured onto a minimal glucose agar plate (histidine-free).

    • Incubation: Plates are incubated at 37°C for 48-72 hours.

    • Scoring: The number of visible revertant colonies (his⁺) on each plate is counted. A dose-dependent increase in the number of revertant colonies compared to a solvent control plate indicates a mutagenic effect.

cluster_result 5. Analysis culture 1. Grow overnight culture of his- bacteria (e.g., S. typhimurium TA100) mix 2. Mix bacteria with N4-Aminocytidine (various concentrations) culture->mix plate 3. Add to top agar (trace histidine) and pour on minimal media plate mix->plate incubate 4. Incubate at 37°C for 48-72 hours plate->incubate count Count revertant colonies (his+) incubate->count compare Compare to solvent control count->compare result Positive Result: Dose-dependent increase in revertant colonies compare->result

Caption: Generalized workflow of the Ames Test for mutagenicity.

4.2 In Vitro DNA Polymerase Incorporation Assay

This protocol was used to determine the molecular basis of N4-Aminocytidine's mutagenicity by assessing the incorporation of its deoxyribonucleoside triphosphate form opposite different template bases.[1]

  • Principle: To measure the efficiency and fidelity of d(4-NH2)CTP incorporation by a DNA polymerase using synthetic polynucleotide templates.

  • Materials:

    • E. coli DNA Polymerase I, large fragment (Klenow fragment).

    • Synthetic polynucleotide templates (e.g., poly(dA-dT) or homopolymers).

    • Radiolabeled nucleotides (e.g., [³H]d(4-NH2)CTP) and unlabeled dNTPs.

  • Methodology:

    • Reaction Setup: A reaction mixture is prepared containing the buffer, DNA polymerase, a polynucleotide template, and the required dNTPs, including the test analog d(4-NH2)CTP (often radiolabeled for detection).

    • Initiation and Incubation: The reaction is initiated and incubated at 37°C for a defined period to allow for DNA synthesis.

    • Termination and Precipitation: The reaction is stopped, and the newly synthesized, acid-insoluble polynucleotide is precipitated (e.g., using trichloroacetic acid).

    • Quantification: The precipitate is collected on a filter, and the amount of incorporated radiolabeled nucleotide is measured using liquid scintillation counting.

    • Analysis: The rate of incorporation of d(4-NH2)CTP is compared to the incorporation rates of the natural nucleotides (dCTP and dTTP) under identical conditions to determine its relative efficiency as a substitute for C and T.

4.3 Analysis of N4-Aminocytidine Incorporation into Bacterial DNA

This method quantified the amount of the mutagen that becomes part of the cellular DNA, allowing for correlation with mutation frequency.[4]

  • Principle: To isolate total DNA from bacteria treated with radiolabeled N4-Aminocytidine and use high-pressure liquid chromatography (HPLC) to separate and quantify the resulting nucleosides after enzymatic digestion.

  • Materials:

    • [5-³H]N4-aminocytidine.

    • E. coli cells (e.g., WP2 trp⁻).

    • Enzymes for DNA digestion: DNase I, nuclease P1, and bacterial alkaline phosphatase.

    • HPLC system with a reverse-phase column.

  • Methodology:

    • Cell Culture and Treatment: E. coli cells are cultured in a medium containing [³H]N4-aminocytidine for a specific duration.

    • DNA Isolation: Cells are harvested, and total DNA is isolated and purified, ensuring removal of RNA and protein contaminants.

    • Enzymatic Digestion: The purified DNA is enzymatically hydrolyzed completely into its constituent deoxyribonucleosides.

    • HPLC Analysis: The resulting nucleoside mixture is injected into an HPLC system. The nucleosides are separated based on their physicochemical properties.

    • Quantification: The eluent is monitored by UV absorbance to identify the natural deoxyribonucleosides. Fractions are collected and analyzed by liquid scintillation counting to detect and quantify the radiolabeled [³H]N4-aminodeoxycytidine. The amount is expressed as a percentage of the total nucleosides.

References

N4-Aminocytidine Incorporation into Nucleic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-Aminocytidine (N4-aC) is a cytidine analog characterized by the substitution of the exocyclic N4-amino group with a hydrazino group. This modification confers upon it potent mutagenic properties and has positioned it as a molecule of interest in antiviral and anticancer research. This technical guide provides a comprehensive overview of the incorporation of N4-aC into both DNA and RNA, detailing its mechanism of action, biological consequences, and the experimental methodologies used for its study. Particular emphasis is placed on its role as a mutagen, its potential as a therapeutic agent, and the cellular pathways it perturbs. This document is intended to serve as a core resource for researchers and professionals in the fields of molecular biology, virology, oncology, and drug development.

Introduction

N4-aminocytidine is a potent mutagen in various organisms, including bacteria, bacteriophages, and mammalian cells.[1][2] Its biological activity stems from its intracellular conversion to its triphosphate form and subsequent incorporation into nucleic acids by polymerases. The ambiguous base-pairing properties of the resulting N4-aminocytosine in the nucleic acid template are the primary driver of its mutagenic effects.

Metabolism and Incorporation into Nucleic Acids

Cellular Uptake and Metabolism

N4-aminocytidine is readily taken up by cells, with an efficiency comparable to that of natural cytidine.[3] Once inside the cell, it is metabolized into its active triphosphate forms, N4-aminocytidine triphosphate (N4-aCTP) for RNA synthesis and N4-aminodeoxycytidine triphosphate (d(N4-aC)TP) for DNA synthesis. A proposed metabolic pathway in E. coli involves the conversion of N4-aminocytidine to both d(N4-aC)TP and deoxycytidine triphosphate (dCTP), the latter through a deamination step that converts N4-aminocytidine to uridine.[3]

N4_aC N4-Aminocytidine N4_aCTP N4-Aminocytidine Triphosphate (N4-aCTP) N4_aC->N4_aCTP Kinases dN4_aCTP N4-Aminodeoxycytidine Triphosphate (d(N4-aC)TP) N4_aC->dN4_aCTP Cellular Metabolism Uridine Uridine N4_aC->Uridine Cytidine Deaminase RNA RNA N4_aCTP->RNA RNA Polymerase DNA DNA dN4_aCTP->DNA DNA Polymerase dCTP Deoxycytidine Triphosphate (dCTP) Uridine->dCTP

Figure 1. Proposed metabolic pathway of N4-Aminocytidine in E. coli.[3]

Incorporation into DNA

The deoxyribonucleoside triphosphate analog, d(N4-aC)TP, is recognized as a substrate by DNA polymerases. Studies with E. coli DNA polymerase I and mammalian DNA polymerase alpha have shown that d(N4-aC)TP can be incorporated into a growing DNA strand.[1][2][4] This incorporation is ambiguous:

  • As a Cytosine Analog: d(N4-aC)TP can be incorporated opposite a guanine (G) residue in the template strand.

  • As a Thymine Analog: d(N4-aC)TP can also be incorporated, albeit with lower efficiency, opposite an adenine (A) residue.[4]

Once incorporated, the N4-aminocytosine residue in the template DNA can direct the incorporation of guanine during subsequent replication cycles.[4] This dual-coding potential is the molecular basis for its potent mutagenic activity, primarily inducing AT-to-GC transition mutations.[4]

Incorporation into RNA

While direct studies on the enzymatic incorporation of N4-aCTP into RNA by RNA polymerases are limited, it is hypothesized to be a substrate for these enzymes, given its structural similarity to cytidine triphosphate and the known promiscuity of many viral RNA-dependent RNA polymerases (RdRPs). The incorporation of N4-aCTP into viral RNA is the proposed mechanism of action for the antiviral activity of the related compound, N4-hydroxycytidine.

Biological Effects and Therapeutic Potential

Mutagenesis

The incorporation of N4-aminocytidine into DNA leads to a significant increase in mutation frequency. In bacteria, it is a potent mutagen, inducing AT-to-GC transitions.[4] Studies in mammalian cells have also demonstrated its mutagenic potential, leading to mutations that confer drug resistance.[2] The mutagenic potency of N4-aminocytidine is reported to be significantly higher than that of N4-amino-2'-deoxycytidine and N4-hydroxycytidine in bacterial systems.[5]

Antiviral Activity

The related compound, β-d-N4-hydroxycytidine (NHC), the active form of the prodrug molnupiravir, exhibits broad-spectrum antiviral activity against a range of RNA viruses, including coronaviruses.[3][6] The proposed mechanism of action is the incorporation of its triphosphate form into the viral RNA by the viral RdRP. This leads to an accumulation of mutations in the viral genome, a phenomenon known as "lethal mutagenesis," ultimately inhibiting viral replication.[6] Given the structural and functional similarities, N4-aminocytidine is also being investigated for its potential antiviral properties.

Anticancer Potential

The mutagenic and cytotoxic properties of N4-aminocytidine suggest its potential as an anticancer agent. By incorporating into the DNA of rapidly dividing cancer cells, it could induce a high mutational load, leading to cell cycle arrest and apoptosis. However, specific data on the anticancer activity of N4-aminocytidine, such as IC50 values against various cancer cell lines, is currently limited in the public domain and requires further investigation.

Quantitative Data

Table 1: Incorporation of N4-Aminodeoxycytidine Triphosphate into DNA by E. coli DNA Polymerase I

ParameterValueReference
Incorporation relative to dCTP (opposite G)1/2[7]
Incorporation relative to dTTP (opposite A)1/30[7]
Incorporation of d(N4-aC)TP opposite A (relative to dTTP)4%[2]

Table 2: Mutagenic and Cytotoxic Properties of N4-Aminocytidine and Related Compounds

CompoundOrganism/Cell LineEffectPotencyReference
N4-AminocytidineS. typhimurium, E. coliMutagenesisPotent[5]
N4-AminocytidineMouse FM3A cellsMutagenesis (Ouabain resistance)Induces mutation[2]
β-d-N4-hydroxycytidineMurine Hepatitis VirusAntiviralEC50 = 0.17 µM[4]
β-d-N4-hydroxycytidineMERS-CoVAntiviralEC50 = 0.56 µM[4]

Experimental Protocols

Synthesis of N4-Aminocytidine

A common method for the synthesis of N4-aminocytidine involves the reaction of cytidine with hydrazine, a reaction that is significantly promoted by the addition of bisulfite.[5]

Protocol:

  • Dissolve cytidine in an aqueous solution.

  • Add a less-than-stoichiometric amount of sodium bisulfite.

  • Add hydrazine hydrate and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, purify the product by column chromatography on silica gel.

Synthesis of N4-Aminocytidine Triphosphate (N4-aCTP)

The synthesis of nucleoside triphosphates can be achieved through several methods, including the Ludwig-Eckstein reaction. This involves the reaction of the protected nucleoside with 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one, followed by oxidation and pyrophosphorylation. A detailed, step-by-step protocol for the specific synthesis of N4-aCTP would require adaptation from general nucleoside triphosphate synthesis protocols.

In Vitro DNA Incorporation Assay

This assay is used to determine the efficiency and fidelity of d(N4-aC)TP incorporation by a DNA polymerase.

Protocol:

  • Prepare a reaction mixture containing a DNA template-primer, DNA polymerase, reaction buffer, dATP, dGTP, dCTP (or d(N4-aC)TP), and radiolabeled dTTP (e.g., [α-³²P]dTTP).

  • Initiate the reaction by adding the DNA polymerase.

  • Incubate the reaction at the optimal temperature for the polymerase.

  • Stop the reaction by adding EDTA.

  • Separate the products by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualize the radiolabeled DNA products by autoradiography and quantify the incorporation.

In Vitro RNA Incorporation Assay (Adapted for N4-aCTP)

This protocol is adapted from standard in vitro transcription protocols and can be used to assess the incorporation of N4-aCTP into RNA by an RNA polymerase like T7 RNA polymerase.

Start Start Mix Prepare Reaction Mix: - DNA Template (with T7 promoter) - T7 RNA Polymerase - Reaction Buffer - ATP, GTP, UTP - N4-aCTP - (Optional) Radiolabeled NTP Start->Mix Incubate Incubate at 37°C Mix->Incubate Purify Purify RNA (e.g., column purification) Incubate->Purify Analyze Analyze RNA: - Denaturing PAGE - HPLC or LC-MS/MS Purify->Analyze End End Analyze->End

Figure 2. Workflow for in vitro RNA incorporation of N4-aCTP.

Protocol:

  • Assemble the transcription reaction on ice, containing:

    • Linearized DNA template with a T7 promoter

    • T7 RNA Polymerase

    • Transcription buffer

    • ATP, GTP, UTP

    • N4-aCTP (at varying concentrations)

    • (Optional) A radiolabeled NTP for tracking incorporation

  • Incubate the reaction at 37°C for 2 hours.

  • Treat the reaction with DNase I to remove the DNA template.

  • Purify the synthesized RNA using a column-based method or phenol-chloroform extraction followed by ethanol precipitation.

  • Analyze the RNA product by denaturing PAGE to confirm the synthesis of full-length transcripts.

  • To quantify the incorporation of N4-aC, digest the RNA to nucleosides and analyze by HPLC or LC-MS/MS.

Detection and Quantification of N4-Aminocytidine in Nucleic Acids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of modified nucleosides in DNA and RNA.

Protocol:

  • Isolate the nucleic acid (DNA or RNA) from cells or from an in vitro reaction.

  • Enzymatically digest the nucleic acid to individual nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., alkaline phosphatase).

  • Separate the nucleosides by reverse-phase high-performance liquid chromatography (HPLC).

  • Detect and quantify the nucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. A specific precursor-to-product ion transition for N4-aminocytidine would be used for its selective detection and quantification against a standard curve.

Cellular Signaling Pathways

The incorporation of N4-aminocytidine into genomic DNA can be recognized as DNA damage, which is expected to trigger cellular DNA damage response (DDR) pathways. While direct evidence for specific pathway activation by N4-aC is an area of active research, it is plausible that its incorporation would lead to the activation of the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) kinases, central regulators of the DDR.

N4_aC_inc N4-aC Incorporation into DNA Replication_Stress Replication Stress/ Mismatches N4_aC_inc->Replication_Stress ATR ATR Activation Replication_Stress->ATR ATM ATM Activation Replication_Stress->ATM Chk1 Chk1 Phosphorylation ATR->Chk1 Chk2 Chk2 Phosphorylation ATM->Chk2 Cell_Cycle_Arrest Cell Cycle Arrest Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair Chk1->DNA_Repair Chk2->Cell_Cycle_Arrest Apoptosis Apoptosis Chk2->Apoptosis

Figure 3. Hypothesized DNA damage response pathway activated by N4-aC incorporation.

Activation of these pathways would lead to the phosphorylation of downstream targets such as Chk1 and Chk2, resulting in cell cycle arrest to allow for DNA repair, or the induction of apoptosis if the damage is too extensive. Further research is needed to elucidate the specific signaling cascades initiated by N4-aC incorporation.

Conclusion

N4-aminocytidine is a powerful tool for studying mutagenesis and has emerging potential in therapeutic applications. Its ability to be incorporated into both DNA and RNA and its ambiguous base-pairing properties make it a unique molecular probe and a potential lead compound for antiviral and anticancer drug development. The methodologies outlined in this guide provide a framework for the synthesis, incorporation, and detection of N4-aminocytidine, enabling further research into its biological effects and therapeutic utility. Future studies should focus on elucidating the precise mechanisms of its incorporation into RNA, its efficacy against a broader range of viruses and cancer cell lines, and the detailed cellular signaling pathways that are modulated by its presence in nucleic acids.

References

N4-Aminocytidine: A Technical Guide to Cellular Uptake and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Aminocytidine is a potent mutagenic nucleoside analog that has been a subject of interest in molecular biology and toxicology. Its mechanism of action is primarily attributed to its incorporation into nucleic acids, leading to base pair transitions. Understanding the cellular uptake and metabolic activation of N4-Aminocytidine is crucial for elucidating its biological effects and exploring its potential therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge on the cellular transport and metabolic fate of N4-Aminocytidine, with a focus on quantitative data and experimental methodologies.

Cellular Uptake of N4-Aminocytidine

The entry of N4-Aminocytidine into cells is a critical first step for its biological activity. As a nucleoside analog, it is expected to utilize the cell's natural nucleoside transport systems.

Transport Mechanisms

In prokaryotic systems such as E. coli, the uptake of N4-Aminocytidine has been observed to be as efficient as that of the natural nucleoside, cytidine.[1][2] This suggests that N4-Aminocytidine is recognized and transported by bacterial nucleoside transporters.

Intracellular Metabolism of N4-Aminocytidine

Once inside the cell, N4-Aminocytidine undergoes metabolic activation to exert its biological effects. The primary metabolic pathways involve phosphorylation and, in some organisms, deamination.

Metabolic Pathways

Two main metabolic pathways for N4-Aminocytidine have been identified, primarily from studies in E. coli:

  • Phosphorylation Pathway: N4-Aminocytidine is likely metabolized into its corresponding deoxyribonucleotide triphosphate, N4-aminodeoxycytidine 5'-triphosphate (dCamTP).[5] This activated form can then be incorporated into DNA during replication.

  • Deamination Pathway: In E. coli, a significant portion of N4-Aminocytidine is converted to uridine and hydrazine, a reaction catalyzed by cytidine deaminase.[1][2] Uridine can then enter the cell's natural nucleotide synthesis pathways, leading to the formation of deoxycytidine 5'-triphosphate. A substantial amount of the radioactivity from labeled [5-3H]N4-aminocytidine administered to E. coli was found in the deoxycytidine fraction of the DNA, supporting the significance of this pathway.[1][2]

The following diagram illustrates the proposed metabolic pathways of N4-Aminocytidine in E. coli.

Metabolic Pathway of N4-Aminocytidine cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space N4AC_ext N4-Aminocytidine N4AC_int N4-Aminocytidine N4AC_ext->N4AC_int Nucleoside Transporters dCamTP N4-aminodeoxycytidine 5'-triphosphate N4AC_int->dCamTP Phosphorylation & Ribonucleotide Reduction Uridine Uridine N4AC_int->Uridine Cytidine Deaminase Hydrazine Hydrazine N4AC_int->Hydrazine DNA DNA dCamTP->DNA DNA Polymerase dCTP dCTP Uridine->dCTP Salvage Pathway dCTP->DNA DNA Polymerase

Metabolic pathways of N4-Aminocytidine.

Quantitative Data on Metabolism and DNA Incorporation

The following tables summarize the available quantitative data on the metabolism and incorporation of N4-Aminocytidine into DNA.

Table 1: In Vitro DNA Incorporation of N4-Aminodeoxycytidine Nucleotide

Enzyme SourceTemplateSubstrate ComparisonRelative Incorporation RateReference
E. coli DNA Polymerase IPolynucleotidesdCamTP vs. dCTP1/2[5]
E. coli DNA Polymerase IPolynucleotidesdCamTP vs. dTTP1/30[5]

Table 2: In Vivo DNA Incorporation of N4-Aminocytidine in E. coli

N4-Aminocytidine Dose% of [3H]N4-aminodeoxycytidine in Total NucleosidesReference
Dose-dependent0.01% - 0.07%[1]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. Below are outlines of key experimental procedures for studying the cellular uptake and metabolism of N4-Aminocytidine, based on methodologies described in the literature.

Protocol 1: Analysis of N4-Aminocytidine Incorporation into E. coli DNA

This protocol is based on the methods used to measure the incorporation of radiolabeled N4-Aminocytidine into bacterial DNA.[1]

Objective: To quantify the amount of N4-Aminocytidine incorporated into the DNA of E. coli.

Materials:

  • E. coli strain (e.g., WP2 trp)

  • [5-3H]N4-aminocytidine

  • Culture medium

  • Lysis buffer

  • DNase I, snake venom phosphodiesterase, alkaline phosphatase

  • HPLC system with a reverse-phase column

Procedure:

  • Culture E. coli to the desired cell density.

  • Add [5-3H]N4-aminocytidine to the culture and incubate for a defined period.

  • Harvest the cells by centrifugation and wash to remove extracellular radioactivity.

  • Lyse the cells and isolate the DNA using a standard DNA extraction protocol.

  • Enzymatically digest the isolated DNA to nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

  • Analyze the resulting nucleoside mixture by HPLC.

  • Quantify the amount of [3H]N4-aminodeoxycytidine by collecting fractions and measuring radioactivity by liquid scintillation counting.

  • Determine the total amount of nucleosides by UV absorbance to calculate the percentage of incorporation.

The following diagram illustrates the general workflow for this experiment.

Experimental Workflow for DNA Incorporation start Start: E. coli Culture treatment Treat with [3H]N4-Aminocytidine start->treatment harvest Harvest & Wash Cells treatment->harvest extraction DNA Extraction harvest->extraction digestion Enzymatic Digestion to Nucleosides extraction->digestion hplc HPLC Analysis digestion->hplc quantification Quantification of Radioactivity & UV Absorbance hplc->quantification end End: % Incorporation quantification->end

Workflow for analyzing DNA incorporation.
Protocol 2: In Vitro DNA Polymerase Incorporation Assay

This protocol is based on in vitro studies of N4-aminodeoxycytidine triphosphate incorporation by DNA polymerase.[5]

Objective: To determine the efficiency of N4-aminodeoxycytidine 5'-triphosphate (dCamTP) incorporation into a DNA template by DNA polymerase.

Materials:

  • DNA polymerase (e.g., E. coli DNA Polymerase I)

  • DNA template (e.g., activated calf thymus DNA)

  • dATP, dGTP, dCTP, dTTP

  • Radiolabeled dNTP (e.g., [3H]dTTP)

  • N4-aminodeoxycytidine 5'-triphosphate (dCamTP)

  • Reaction buffer

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

Procedure:

  • Prepare reaction mixtures containing the DNA template, DNA polymerase, reaction buffer, and a defined set of dNTPs.

  • To test for incorporation as a substitute for dCTP, omit dCTP from the reaction and add varying concentrations of dCamTP.

  • To test for incorporation as a substitute for dTTP, omit dTTP and add varying concentrations of dCamTP.

  • Include a radiolabeled dNTP in the reaction to monitor DNA synthesis.

  • Incubate the reactions at the optimal temperature for the DNA polymerase.

  • Stop the reactions by adding cold TCA to precipitate the newly synthesized DNA.

  • Collect the precipitated DNA on glass fiber filters and wash with TCA and ethanol.

  • Measure the radioactivity on the filters using a scintillation counter to determine the amount of DNA synthesis.

  • Compare the incorporation rates in the presence of dCamTP to control reactions containing the natural dNTPs.

Conclusion

The cellular uptake and metabolism of N4-Aminocytidine are key determinants of its mutagenic activity. While current knowledge is predominantly derived from studies in bacterial systems, these findings provide a solid foundation for further research. The uptake is efficient and likely mediated by nucleoside transporters. The intracellular metabolism leads to the formation of the active metabolite, N4-aminodeoxycytidine 5'-triphosphate, which is incorporated into DNA, as well as a deamination pathway that converts N4-Aminocytidine to uridine. For drug development professionals, the existing data highlights the need for further studies in mammalian systems to characterize the specific transporters involved, the kinetics of uptake and metabolism, and the potential for off-target effects. Such research will be crucial for harnessing the properties of N4-Aminocytidine and its analogs for potential therapeutic applications.

References

Methodological & Application

N4-Aminocytidine Mutagenesis Protocol for E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

N4-aminocytidine (N4-AC) is a potent nucleoside analog mutagen that induces transition mutations in a variety of organisms, including Escherichia coli.[1][2][3][4] Its high mutagenic activity makes it a valuable tool for studies in genetics and for the development of microbial strains with desired characteristics. N4-AC exerts its mutagenic effect after being metabolized within the cell and incorporated into DNA. This document provides a detailed protocol for inducing mutagenesis in E. coli using N4-aminocytidine, along with an overview of its mechanism of action.

N4-aminocytidine is metabolized in E. coli to its active form, N4-aminodeoxycytidine 5'-triphosphate (d(N4-AC)TP).[2][5] This analog can then be incorporated into the bacterial DNA during replication. The incorporated N4-aminocytosine can mispair with adenine, leading to GC-to-AT transitions. Furthermore, d(N4-AC)TP can be misincorporated opposite template adenine, resulting in AT-to-GC transitions.[1][5] A secondary metabolic pathway involves the conversion of N4-aminocytidine to uridine by cytidine deaminase.[1][3]

Data Summary

The mutagenic potency of N4-aminocytidine is directly correlated with its incorporation into DNA. The following tables summarize key quantitative data from studies on N4-AC mutagenesis in E. coli.

Table 1: N4-Aminocytidine Incorporation and Mutation Frequency in E. coli

N4-Aminocytidine Concentration (µM)N4-Aminodeoxycytidine in DNA (% of total nucleosides)Trp+ Revertants per 10^8 cells
10.01~100
50.04~400
100.07~700

Data synthesized from studies demonstrating a linear relationship between N4-aminodeoxycytidine content in DNA and mutation frequency.[1][3]

Table 2: In Vitro Incorporation Efficiency of N4-Aminodeoxycytidine Triphosphate

Nucleotide AnalogIncorporation Opposite Template BaseRate of Incorporation (Analog vs. Natural Nucleotide)
d(N4-AC)TPGuanine (as a Cytosine analog)1/2
d(N4-AC)TPAdenine (as a Thymine analog)1/30

This data demonstrates the molecular basis for N4-AC induced transitions.[5]

Experimental Protocols

This protocol outlines the steps for inducing mutations in E. coli using N4-aminocytidine.

Materials
  • E. coli strain (e.g., WP2 (trp), HF4704 (thy))

  • Luria-Bertani (LB) broth or other suitable growth medium

  • N4-aminocytidine solution (sterile)

  • Phosphate-buffered saline (PBS), sterile

  • Plates for selection/screening of mutants (e.g., minimal media for auxotrophic reversion, or media containing an antibiotic for resistance screening)

  • Incubator (37°C)

  • Shaking incubator

  • Spectrophotometer

  • Centrifuge and sterile tubes

Protocol
  • Bacterial Culture Preparation:

    • Inoculate a single colony of the desired E. coli strain into 5 mL of LB broth.

    • Incubate overnight at 37°C with shaking.

  • Sub-culturing:

    • The next day, dilute the overnight culture 1:100 into fresh, pre-warmed LB broth.

    • Incubate at 37°C with shaking until the culture reaches the exponential growth phase (an OD600 of approximately 0.4-0.6).

  • N4-Aminocytidine Treatment:

    • Add N4-aminocytidine to the exponentially growing culture to a final concentration of 1-10 µM. A dose-response curve can be generated by testing a range of concentrations.

    • Continue to incubate the culture at 37°C with shaking for a period equivalent to one to two generations (approximately 30-60 minutes).

  • Cell Harvesting and Washing:

    • Harvest the cells by centrifugation at 5000 x g for 10 minutes.

    • Discard the supernatant and resuspend the cell pellet in an equal volume of sterile PBS to wash away residual N4-aminocytidine.

    • Repeat the centrifugation and washing step at least once.

  • Plating for Mutants and Viable Counts:

    • After the final wash, resuspend the cell pellet in 1 mL of sterile PBS.

    • Make a series of 10-fold dilutions of the cell suspension in PBS.

    • Plate appropriate dilutions onto selective media to screen for the desired mutant phenotype (e.g., tryptophan-free minimal media for Trp+ revertants).

    • Plate appropriate dilutions onto non-selective media (e.g., LB agar) to determine the total viable cell count.

    • Incubate all plates at 37°C for 24-48 hours, or until colonies are visible.

  • Calculation of Mutation Frequency:

    • Count the number of mutant colonies on the selective plates and the total number of viable colonies on the non-selective plates.

    • Calculate the mutation frequency as the number of mutant colonies divided by the total number of viable cells.

Visualizations

N4-Aminocytidine Mutagenesis Workflow

N4_Aminocytidine_Mutagenesis_Workflow cluster_prep Culture Preparation cluster_treatment Mutagenesis cluster_analysis Analysis start Inoculate E. coli overnight Overnight Culture (37°C, shaking) start->overnight subculture Sub-culture (1:100 dilution) overnight->subculture growth Incubate to Exponential Phase (OD600 ~0.5) subculture->growth treatment Add N4-Aminocytidine (1-10 µM) growth->treatment incubation Incubate for 1-2 Generations (37°C, shaking) treatment->incubation harvest Harvest & Wash Cells (Centrifugation & PBS) incubation->harvest dilution Serial Dilutions harvest->dilution plate_mutants Plate on Selective Media dilution->plate_mutants plate_viable Plate on Non-selective Media dilution->plate_viable count Incubate & Count Colonies plate_mutants->count plate_viable->count calculate Calculate Mutation Frequency count->calculate

Caption: Experimental workflow for N4-aminocytidine-induced mutagenesis in E. coli.

Mechanism of N4-Aminocytidine Mutagenesis

N4_Aminocytidine_Mutagenesis_Mechanism cluster_uptake Cellular Uptake & Metabolism cluster_incorporation DNA Incorporation & Mispairing cluster_mutation Resulting Mutations N4AC_ext N4-Aminocytidine (extracellular) N4AC_int N4-Aminocytidine (intracellular) N4AC_ext->N4AC_int dN4ACTP d(N4-AC)TP N4AC_int->dN4ACTP Phosphorylation & Ribonucleotide Reduction Uridine Uridine N4AC_int->Uridine Cytidine Deaminase incorporation_C Incorporation as 'C' opposite G dN4ACTP->incorporation_C incorporation_T Incorporation as 'T' opposite A dN4ACTP->incorporation_T dCTP dCTP Uridine->dCTP Metabolic Conversion mispairing Incorporated N4-AC pairs with A incorporation_C->mispairing AT_GC AT to GC Transition incorporation_T->AT_GC GC_AT GC to AT Transition mispairing->GC_AT

Caption: Metabolic and mutagenic pathways of N4-aminocytidine in E. coli.

References

Application Notes and Protocols for N4-Aminocytidine in Forward Genetics Screens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forward genetics is a powerful unbiased approach to identify genes responsible for a particular phenotype. This process typically involves inducing random mutations within an organism's genome and then screening for individuals that display the trait of interest. N4-Aminocytidine is a potent chemical mutagen that serves as a valuable tool for these screens. It is a cytidine analog that, once metabolized, is incorporated into DNA during replication, primarily causing AT to GC transition mutations.[1][2] This document provides detailed application notes and protocols for the effective use of N4-Aminocytidine in forward genetics screens.

Mechanism of Action

N4-Aminocytidine exerts its mutagenic effect through a well-defined mechanism. Following uptake by the cell, it is metabolized into N4-aminodeoxycytidine 5'-triphosphate (d(aC)TP).[1][2] During DNA replication, this analog can be incorporated into the newly synthesized strand. Due to its chemical structure, it can be ambiguously read by DNA polymerase. It can be incorporated as a substitute for cytosine and, less frequently, as a substitute for thymine.[1] When the N4-aminocytosine residue is in the template strand, it is predominantly read as cytosine, leading to the incorporation of guanine.[1] This process ultimately results in a stable AT to GC transition mutation in the subsequent round of DNA replication.

N4_Aminocytidine N4-Aminocytidine (Cell Permeable) Metabolism Cellular Metabolism N4_Aminocytidine->Metabolism Uptake dACTP N4-aminodeoxycytidine 5'-triphosphate (d(aC)TP) Metabolism->dACTP DNA_Polymerase DNA Polymerase dACTP->DNA_Polymerase DNA_Replication DNA Replication DNA_Polymerase->DNA_Replication Incorporation Incorporation into new DNA strand opposite 'A' DNA_Replication->Incorporation Template N4-aminocytosine in template strand Incorporation->Template Pairing Pairs with 'G' in subsequent replication Template->Pairing Mutation AT to GC Transition Mutation Pairing->Mutation

Caption: Metabolic activation and mutagenic mechanism of N4-Aminocytidine.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of N4-Aminocytidine as a mutagen. It is important to note that optimal concentrations and resulting mutation frequencies are highly dependent on the specific cell type or organism and must be determined empirically.

Table 1: In Vitro Incorporation of N4-Aminodeoxycytidine 5'-triphosphate

ParameterValueReference
Incorporation rate relative to cytosine1/2[1]
Incorporation rate relative to thymine1/30[1]

Table 2: N4-Aminocytidine Mutagenesis in E. coli

N4-Aminocytidine DoseN4-aminodeoxycytidine in DNA (% of total nucleosides)Resulting Mutation FrequencyReference
Dose-dependent0.01% to 0.07%Linearly correlated with incorporation[2][3]

Table 3: General Guidelines for Chemical Mutagen Concentrations (to be adapted for N4-Aminocytidine)

Organism/Cell TypeStarting Concentration RangeExposure TimeConsiderations
Bacteria (E. coli)1 - 50 µg/mL30 min - 2 hoursTest for cytotoxicity; aim for 20-50% survival.
Yeast (S. cerevisiae)10 - 100 µg/mL1 - 4 hoursDependent on cell wall permeability.
Mammalian Cells0.1 - 10 µg/mL12 - 24 hoursHigh cytotoxicity expected; requires careful titration.

Experimental Protocols

Protocol 1: Determination of Optimal N4-Aminocytidine Concentration (Cytotoxicity Assay)

Objective: To determine the concentration of N4-Aminocytidine that results in an acceptable level of cell survival (typically 20-50%) for mutagenesis.

Materials:

  • Target cells (bacterial, yeast, or mammalian)

  • Appropriate culture medium

  • N4-Aminocytidine stock solution (dissolved in a suitable solvent, e.g., water or DMSO)

  • 96-well microtiter plates

  • Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Serial Dilutions: Prepare a series of dilutions of the N4-Aminocytidine stock solution in culture medium.

  • Treatment: Add the different concentrations of N4-Aminocytidine to the wells containing the cells. Include untreated and solvent-only controls.

  • Incubation: Incubate the plate for a period equivalent to the intended mutagenesis exposure time.

  • Cell Viability Assessment: Following incubation, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determination of Working Concentration: Plot cell viability against N4-Aminocytidine concentration to determine the concentration that yields the desired survival rate (e.g., LD20-LD50).

Protocol 2: N4-Aminocytidine Mutagenesis for Forward Genetics Screen (General Workflow)

Objective: To induce random mutations in a population of organisms or cells for subsequent phenotypic screening.

Materials:

  • Target organisms or cells

  • N4-Aminocytidine at the predetermined optimal concentration

  • Appropriate growth medium and culture vessels

  • Quenching solution (if applicable, e.g., sterile buffer for washing)

Procedure:

  • Culture Preparation: Grow a healthy, actively dividing culture of the target organisms or cells.

  • Mutagenesis: Expose the culture to the optimal concentration of N4-Aminocytidine for the predetermined duration. Ensure uniform exposure.

  • Removal of Mutagen: After the treatment period, remove the N4-Aminocytidine. For cell cultures, this can be done by centrifugation and resuspension in fresh medium. For organisms, this may involve transferring them to a fresh environment.

  • Recovery: Allow the mutagenized cells or organisms to recover and undergo several rounds of replication to "fix" the mutations in the genome.

  • Phenotypic Screening: Grow the mutagenized population under conditions that allow for the selection or identification of the phenotype of interest. This could involve, for example, plating on selective media, exposure to a drug, or observation for morphological changes.

  • Isolation of Mutants: Isolate individuals that display the desired phenotype for further analysis.

Start Start with a wild-type population Mutagenesis Expose population to N4-Aminocytidine Start->Mutagenesis Recovery Remove mutagen and allow for recovery and mutation fixation Mutagenesis->Recovery Screening Screen for desired phenotype Recovery->Screening Isolation Isolate individuals with the phenotype Screening->Isolation Analysis Characterize the mutant phenotype Isolation->Analysis Identification Identify the causative mutation (e.g., via whole-genome sequencing) Analysis->Identification End Gene identified Identification->End Isolate Isolated Mutant with Desired Phenotype WGS Whole-Genome Sequencing of Mutant and Wild-Type Isolate->WGS Alignment Align sequences to reference genome WGS->Alignment VariantCalling Identify variants unique to the mutant Alignment->VariantCalling Filtering Filter and annotate potential causative mutations VariantCalling->Filtering Candidate Identify candidate gene(s) Filtering->Candidate Validation Validate causative mutation (e.g., complementation, CRISPR) Candidate->Validation Confirmed Causative Gene Confirmed Validation->Confirmed

References

N4-Aminocytidine in Bacteriophage Genetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N4-Aminocytidine (N4-amC) is a potent nucleoside analog that serves as a powerful mutagenic agent in various biological systems, including bacteriophages. Its ability to induce specific base pair transitions makes it a valuable tool for genetic studies, enabling researchers to investigate gene function, protein structure, and the mechanisms of mutagenesis. This document provides detailed application notes and experimental protocols for the use of N4-Aminocytidine in bacteriophage genetics.

Application Notes

Principle of Mutagenesis

N4-Aminocytidine exerts its mutagenic effect through its conversion into the corresponding deoxyribonucleoside triphosphate, N4-aminodeoxycytidine 5'-triphosphate (dAMP), within the host bacterial cell. This analog is then incorporated into the replicating phage DNA. The N4-amino group of the incorporated base can exist in two tautomeric forms, leading to ambiguous base pairing during subsequent rounds of DNA replication.

The primary mutagenic outcome of N4-Aminocytidine incorporation is the induction of AT-to-GC transition mutations[1][2]. The incorporated N4-aminocytosine can be read as cytosine, leading to the insertion of guanine opposite it. It can also be incorporated as a substitute for thymine[1]. This dual pairing potential is the molecular basis for its potent mutagenic activity. Studies with bacteriophage φX174 have demonstrated that N4-Aminocytidine induces the reversion of amber mutants to the wild type, a process that occurs exclusively through an AT-to-GC transition[1].

Key Applications in Bacteriophage Genetics:
  • Forward and Reverse Mutation Studies: N4-Aminocytidine is highly effective for inducing both forward and reverse mutations in bacteriophages, making it a versatile tool for genetic screens[3][4].

  • Site-Directed Mutagenesis Analysis: By incorporating N4-aminocytosine at specific positions within a phage genome, researchers can study the consequences of mutations at defined locations[4].

  • Understanding DNA Replication and Repair: The mutagenic action of N4-Aminocytidine can be used to probe the fidelity of DNA polymerases and the efficiency of host and phage DNA repair mechanisms.

  • Generation of Phage Display Libraries: Inducing mutations with N4-Aminocytidine can contribute to the diversity of phage display libraries, which are instrumental in antibody engineering and drug discovery.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the mutagenic activity and incorporation of N4-Aminocytidine.

Table 1: In Vitro Incorporation of N4-Aminodeoxycytidine 5'-triphosphate by E. coli DNA Polymerase I Large Fragment

Nucleotide AnalogIncorporation as a Substitute forRate of Incorporation (Analog vs. Natural Nucleotide)
N4-aminodeoxycytidine 5'-triphosphateCytosine1/2[1]
N4-aminodeoxycytidine 5'-triphosphateThymine1/30[1]

Table 2: Relationship between N4-Aminocytosine Content in E. coli DNA and Mutation Frequency

Dose of N4-Aminocytidine[3H]N4-aminodeoxycytidine Content in DNA (% of total nucleoside)Mutation Frequency
Dose-dependent0.01% to 0.07%[5]Linear relationship observed[5]

Experimental Protocols

Protocol 1: General Mutagenesis of Bacteriophage using N4-Aminocytidine

This protocol provides a general procedure for inducing mutations in a bacteriophage population using N4-Aminocytidine. Phage φX174 and its host E. coli are used as an example[1][3].

Materials:

  • N4-Aminocytidine solution (sterile)

  • Bacteriophage stock (e.g., φX174 am3)

  • Host bacteria culture (e.g., E. coli)

  • Appropriate growth media (e.g., LB broth, agar plates)

  • Centrifuge and tubes

  • Incubator

Procedure:

  • Host Culture Preparation: Inoculate a suitable volume of growth medium with the host bacteria and grow to mid-log phase.

  • Mutagenesis Reaction:

    • To the bacterial culture, add N4-Aminocytidine to the desired final concentration. Concentrations can be optimized, but a starting point can be inferred from dose-dependent studies[5].

    • Immediately infect the treated host culture with the bacteriophage at a specific multiplicity of infection (MOI).

    • Incubate the mixture to allow for phage replication and incorporation of the mutagen.

  • Phage Lysis and Harvesting: Continue incubation until lysis of the bacterial culture is observed.

  • Removal of Bacterial Debris: Centrifuge the lysate to pellet bacterial cells and debris.

  • Phage Titer Determination: Serially dilute the supernatant containing the mutagenized phage and plate with fresh host bacteria to determine the phage titer (plaque-forming units per ml).

  • Screening for Mutants: Plate the mutagenized phage stock under conditions that allow for the selection or screening of the desired mutant phenotype. For example, to detect revertants of an amber mutant, plate on a non-permissive host strain where only wild-type phage can form plaques[1].

Protocol 2: In Vitro Site-Directed Mutagenesis using N4-Aminocytidine

This protocol outlines a method for incorporating N4-aminocytosine at specific sites in a phage genome, as demonstrated with M13mp2[4].

Materials:

  • Single-stranded phage DNA (e.g., M13mp2)

  • Synthetic oligonucleotide primer

  • N4-aminodeoxycytidine 5'-triphosphate (dAMP)

  • Other dNTPs (dATP, dGTP, dTTP)

  • DNA Polymerase (e.g., E. coli DNA Polymerase I large fragment)

  • Ligation buffer and DNA ligase

  • Competent host cells (e.g., E. coli)

Procedure:

  • Primer Annealing: Anneal the synthetic oligonucleotide primer to the single-stranded phage DNA template. The primer is designed to be upstream of the target mutation site.

  • Limited DNA Synthesis: Perform a limited primer extension reaction using DNA polymerase. The reaction mixture should contain a subset of dNTPs and dAMP, strategically chosen to pause the polymerase after the incorporation of N4-aminocytosine at the desired position(s).

  • Full-Length Synthesis and Ligation: Following the limited synthesis, add the full complement of dNTPs and DNA ligase to complete the synthesis of the complementary strand and ligate the ends to form a closed circular double-stranded DNA molecule.

  • Transformation: Transform the resulting heteroduplex DNA into competent host cells.

  • Progeny Phage Analysis: Isolate progeny phage from individual plaques and sequence the DNA of the target region to identify and characterize the induced mutations. This method has been shown to produce both AT-to-GC and GC-to-AT mutations at the positions where N4-aminocytosine was incorporated[4].

Visualizations

cluster_0 Cellular Metabolism cluster_1 DNA Replication cluster_2 Mutagenic Outcome N4_amC N4-Aminocytidine dAMP N4-aminodeoxycytidine 5'-triphosphate N4_amC->dAMP Metabolic Conversion Incorp Incorporation into Phage DNA dAMP->Incorp AT_Pair Ambiguous Base Pairing (pairs with A or G) Incorp->AT_Pair AT_GC AT to GC Transition AT_Pair->AT_GC

Caption: Molecular mechanism of N4-Aminocytidine induced mutagenesis.

Start Start Host_Prep Prepare Host Bacterial Culture Start->Host_Prep Add_Mutagen Add N4-Aminocytidine Host_Prep->Add_Mutagen Infect Infect with Bacteriophage Add_Mutagen->Infect Incubate Incubate for Phage Replication and Lysis Infect->Incubate Harvest Harvest Phage Lysate Incubate->Harvest Screen Screen/Select for Mutant Phenotype Harvest->Screen End End Screen->End

Caption: Experimental workflow for bacteriophage mutagenesis with N4-Aminocytidine.

References

Determining the Optimal N4-Aminocytidine Concentration for Potent Mutagenesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the optimal concentration of N4-Aminocytidine (N4-AC) for inducing mutagenesis in bacterial systems. N4-AC is a potent nucleoside analog that can be a valuable tool for genetic research and drug development.[1][2][3][4] This document outlines the underlying mechanism of N4-AC-induced mutagenesis, detailed protocols for establishing a dose-response relationship, assessing cytotoxicity, and quantifying mutation frequency, along with data presentation and visualization to guide your experimental design.

Introduction to N4-Aminocytidine Mutagenesis

N4-Aminocytidine is a powerful mutagenic agent in various organisms, including Escherichia coli and Salmonella typhimurium.[1][4] Its mutagenic activity stems from its metabolic conversion within the cell to N4-aminodeoxycytidine 5'-triphosphate (dCamTP).[5] This analog can then be incorporated into DNA during replication, where it can act as a substitute for either deoxycytidine triphosphate (dCTP) or deoxythymidine triphosphate (dTTP).[5] This ambiguous base-pairing property primarily leads to AT to GC transition mutations.[4] Notably, the mutagenic potency of N4-AC has been reported to be significantly higher than other analogs like N4-amino-2'-deoxycytidine and N4-hydroxycytidine.[3]

Mechanism of N4-Aminocytidine Mutagenesis

The mutagenic effect of N4-Aminocytidine is initiated by its uptake into the cell and subsequent metabolic activation. The following diagram illustrates the proposed pathway leading to mutagenesis.

N4_Aminocytidine_Pathway N4_AC N4-Aminocytidine (N4-AC) N4_AC_uptake Cellular Uptake N4_AC->N4_AC_uptake dCamTP N4-aminodeoxycytidine 5'-triphosphate (dCamTP) N4_AC_uptake->dCamTP Metabolic Activation DNA_Polymerase DNA Polymerase dCamTP->DNA_Polymerase DNA DNA Replication DNA_Polymerase->DNA AT_to_GC AT to GC Transition Mutation DNA->AT_to_GC Incorporation of dCamTP opposite A or G

Caption: Proposed metabolic and mutagenic pathway of N4-Aminocytidine.

Determining Optimal N4-Aminocytidine Concentration: Experimental Workflow

The optimal concentration of N4-AC for mutagenesis is a balance between achieving a high mutation frequency and maintaining sufficient cell viability. A concentration that is too low will not be effective, while a concentration that is too high may be excessively toxic, leading to cell death and hindering the recovery of mutants. The following experimental workflow is recommended to determine this optimal concentration.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_culture Prepare overnight bacterial culture dose_response Set up dose-response with a range of N4-AC concentrations prep_culture->dose_response incubation Incubate culture with N4-AC dose_response->incubation cytotoxicity_assay Perform Cytotoxicity Assay (e.g., Viable Cell Count) incubation->cytotoxicity_assay mutagenesis_assay Perform Mutagenesis Assay (e.g., Antibiotic Resistance Assay) incubation->mutagenesis_assay data_analysis Analyze data to determine optimal N4-AC concentration cytotoxicity_assay->data_analysis mutagenesis_assay->data_analysis

References

Application Notes and Protocols: A Step-by-Step Guide to N4-Aminocytidine Induced Mutation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Aminocytidine (N4-AC) is a potent nucleoside analog mutagen that has proven to be a valuable tool in genetic research and drug development.[1][2] Its primary mechanism of action involves the induction of specific AT to GC transition mutations, making it a targeted tool for studying gene function and mechanisms of drug resistance. This document provides detailed application notes and protocols for utilizing N4-AC to induce mutations in both bacterial and mammalian cell systems.

Mechanism of Action

N4-Aminocytidine exerts its mutagenic effects through a well-defined metabolic and molecular pathway.[2] Once introduced into cells, N4-AC is metabolized into its active form, N4-aminodeoxycytidine 5'-triphosphate (dCamTP).[2] This analog can then be incorporated into newly synthesized DNA strands during replication.

The mutagenicity of N4-AC stems from the ambiguous base-pairing properties of dCamTP. It can be incorporated opposite guanine (G), mimicking cytosine, or opposite adenine (A), mimicking thymine. When incorporated opposite adenine, it creates an A:N4-AC mismatch. During the subsequent round of DNA replication, DNA polymerase recognizes N4-aminocytosine as cytosine and incorporates a guanine opposite it. This process ultimately results in a stable AT to GC transition mutation. Studies have shown a direct linear relationship between the amount of N4-aminodeoxycytidine incorporated into DNA and the observed mutation frequency.[2][3]

Data Presentation: Quantitative Analysis of N4-Aminocytidine Mutagenesis

The mutagenic potency of N4-Aminocytidine has been quantified in various biological systems. The following table summarizes key data on its efficiency and the types of mutations induced.

Organism/SystemN4-AC ConcentrationIncubation TimeMutation FrequencyPrimary Mutation TypeReference
Escherichia coli WP2 (trp)10 µM25 minutesLinear increase with incorporationAT -> GC[1]
Salmonella typhimurium TA100Not specifiedNot specifiedHigh mutagenic activityBase-pair substitutions[2]
Bacteriophage φX174 am3In vitroNot applicableUp to 10-fold increase over controlAT -> GC[4]
Mouse FM3A CellsNot specifiedNot specifiedInduces ouabain resistanceAT -> GC[5]
Chinese Hamster V79 CellsNot specifiedNot specifiedInduces 9-azaguanine resistanceNot specified[6]

Experimental Protocols

Protocol 1: N4-Aminocytidine Induced Mutagenesis in Escherichia coli

This protocol is based on the methodology described for inducing trp- to trp+ reversions in E. coli WP2.[1]

Materials:

  • E. coli strain (e.g., WP2 trp-)

  • Luria-Bertani (LB) broth

  • Phosphate-buffered saline (PBS)

  • N4-Aminocytidine (N4-AC)

  • [5-³H]N4-aminocytidine (for quantification of incorporation, optional)

  • Minimal glucose medium plates

  • Plates with minimal glucose medium supplemented with a limiting amount of tryptophan (for selection of revertants)

  • Spectrophotometer

  • Incubator at 37°C

  • Centrifuge

Procedure:

  • Culture Preparation: Inoculate a single colony of E. coli into 5 mL of LB broth and grow overnight at 37°C with shaking.

  • Sub-culturing: The next day, dilute the overnight culture 1:100 into fresh LB broth and grow to an optical density at 660 nm (A660) of approximately 0.5 (mid-log phase).

  • Cell Preparation: Harvest the cells by centrifugation at 5000 x g for 10 minutes at 4°C. Wash the cell pellet twice with sterile PBS.

  • Mutagenesis: Resuspend the cells in PBS or L broth to an initial A660 of about 0.1. Incubate the cell suspension at 37°C for 35 minutes with shaking.

  • N4-AC Treatment: Add N4-Aminocytidine to a final concentration of 10 µM. If quantifying incorporation, a portion of the N4-AC should be [5-³H]N4-aminocytidine.

  • Incubation: Continue to incubate the culture at 37°C for 25 minutes with shaking.

  • Stopping the Reaction: After incubation, harvest the cells by centrifugation and wash twice with PBS to remove any remaining N4-AC.

  • Plating for Viability: Resuspend the final cell pellet in PBS. Prepare serial dilutions and plate on minimal glucose agar to determine the total number of viable cells.

  • Plating for Revertants: Plate an appropriate volume of the undiluted and diluted cell suspension on minimal glucose plates supplemented with a limiting amount of tryptophan to select for Trp+ revertants.

  • Incubation and Counting: Incubate all plates at 37°C for 48 hours. Count the number of colonies on both the viability and selection plates.

  • Calculating Mutation Frequency: The mutation frequency is calculated as the number of revertant colonies divided by the total number of viable cells.

Protocol 2: N4-Aminocytidine Induced Mutagenesis in Mammalian Cells (General Guideline)

This protocol provides a general framework for inducing mutations in mammalian cell lines, such as Chinese Hamster V79 cells, based on established methodologies for chemical mutagenesis.[6][7] Specific parameters like N4-AC concentration and incubation time may need to be optimized for your specific cell line and experimental goals.

Materials:

  • Mammalian cell line (e.g., Chinese Hamster V79)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • N4-Aminocytidine (N4-AC)

  • Trypsin-EDTA

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO₂)

  • Selective agent for mutant screening (e.g., 9-azaguanine for HPRT mutants)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding: Seed the mammalian cells in a T-75 flask at a density that will allow them to reach approximately 50-60% confluency on the day of treatment.

  • N4-AC Preparation: Prepare a stock solution of N4-Aminocytidine in a suitable solvent (e.g., sterile water or DMSO) and sterilize by filtration.

  • Treatment: On the day of the experiment, remove the culture medium and replace it with fresh medium containing the desired concentration of N4-AC. A dose-response curve should be established to determine the optimal concentration that provides a balance between cytotoxicity and mutagenicity.

  • Incubation: Incubate the cells with N4-AC for a defined period. This can range from a few hours to a full cell cycle (e.g., 24 hours), depending on the cell line and the desired mutation frequency.

  • Removal of Mutagen: After the incubation period, remove the N4-AC-containing medium, wash the cells twice with sterile PBS, and add fresh complete medium.

  • Expression Time: Allow the cells to grow for a period to allow for the fixation and expression of the induced mutations. This "expression time" is crucial and typically ranges from 6 to 8 days for the HPRT locus in V79 cells. During this time, the cells should be subcultured as needed to maintain them in an actively growing state.

  • Mutant Selection: After the expression period, plate the cells at a known density in the presence of a selective agent. For example, to select for HPRT-deficient mutants, plate the cells in medium containing 9-azaguanine. At the same time, plate a known number of cells in non-selective medium to determine the plating efficiency.

  • Colony Formation: Incubate the plates for 7-10 days to allow for the formation of visible colonies.

  • Staining and Counting: Stain the colonies with a suitable stain (e.g., crystal violet) and count the number of colonies on both the selective and non-selective plates.

  • Calculating Mutation Frequency: The mutation frequency is calculated by dividing the number of mutant colonies by the total number of viable cells plated (corrected for plating efficiency).

Visualizations

Metabolic Pathway of N4-Aminocytidine

The following diagram illustrates the key steps in the metabolic activation and degradation of N4-Aminocytidine within a bacterial cell.

G cluster_cell Cellular Metabolism N4AC N4-Aminocytidine dCamTP N4-Aminodeoxycytidine 5'-triphosphate N4AC->dCamTP Phosphorylation & Ribonucleotide Reductase Uridine Uridine N4AC->Uridine Cytidine Deaminase DNA DNA dCamTP->DNA Incorporation by DNA Polymerase G start Start: Prepare Cell Culture treatment Treat with N4-Aminocytidine start->treatment incubation Incubate for Mutation Induction treatment->incubation removal Remove N4-AC & Wash Cells incubation->removal expression Allow for Mutation Expression removal->expression selection Plate for Viability & Mutant Selection expression->selection analysis Count Colonies & Calculate Mutation Frequency selection->analysis end End: Data Analysis analysis->end G cluster_replication DNA Replication cluster_repair Post-Replication DNA_template Parental DNA (A-T base pair) Replication DNA Polymerase DNA_template->Replication Mismatch A:dCamTP Mismatch Replication->Mismatch Incorporation of dCamTP opposite Adenine Second_Replication Second Round of Replication Mismatch->Second_Replication MMR Mismatch Repair (MMR) (e.g., MutS, MutL) Mismatch->MMR Potential Recognition Mutation AT to GC Transition Second_Replication->Mutation Guanine incorporated opposite N4-aminocytosine MMR->Mismatch Limited Repair in some systems

References

Application Notes and Protocols: In Vivo Mutagenesis Using N4-Aminocytidine in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N4-Aminocytidine (N4-AC) is a potent nucleoside analog that serves as a powerful mutagenic agent in various organisms, including bacteria.[1][2][3] Its high efficacy in inducing specific types of mutations makes it a valuable tool for genetic research, microbial strain improvement, and studies on mechanisms of mutagenesis and DNA repair.[3][4] This document provides detailed application notes and protocols for utilizing N4-AC for in vivo mutagenesis in bacterial systems.

Introduction to N4-Aminocytidine Mutagenesis

N4-Aminocytidine is a cytidine analog that exhibits strong mutagenic activity in prokaryotes such as Escherichia coli and Salmonella typhimurium.[3][5] The mutagenic effect of N4-AC is primarily attributed to its ability to induce AT to GC transition mutations.[5] This specificity allows for targeted approaches in genetic engineering and the study of gene function. Unlike some mutagens, N4-AC's activity does not require metabolic activation by mammalian microsomal fractions (S9 mix), making it a direct-acting mutagen in bacterial systems.[3][4]

Mechanism of Action

The mutagenicity of N4-AC stems from its metabolic conversion within the bacterial cell and its subsequent misincorporation during DNA replication.

Metabolic Activation and Incorporation:

  • Uptake: N4-AC is taken up by bacterial cells with an efficiency comparable to that of the natural nucleoside, cytidine.[1][2]

  • Conversion to dNTP: Inside the cell, N4-AC is metabolized to its active form, N4-aminodeoxycytidine 5'-triphosphate (d(N4-AC)TP).[5]

  • Incorporation into DNA: During DNA replication, DNA polymerase can incorporate d(N4-AC)TP into the newly synthesized DNA strand. It can be incorporated as a substitute for deoxycytidine triphosphate (dCTP) or, less frequently, as a substitute for deoxythymidine triphosphate (dTTP).[5]

Induction of Mutations:

  • The incorporated N4-aminocytosine residue in the DNA template is primarily read as a cytosine by DNA polymerase during subsequent rounds of replication.[5] This leads to the insertion of a guanine in the complementary strand.

  • When N4-aminocytosine is incorporated opposite adenine (substituting for thymine), it results in an A:T to G:C transition after the next round of replication.[5]

A proposed metabolic pathway in E. coli also suggests that N4-aminocytidine can be converted to uridine by cytidine deaminase, which can then be further metabolized.[1][2]

Quantitative Data on N4-Aminocytidine Mutagenesis

The following tables summarize key quantitative data regarding the mutagenic activity and incorporation of N4-Aminocytidine in bacteria.

Table 1: Incorporation of N4-Aminocytidine into E. coli DNA and Corresponding Mutation Frequency

N4-Aminocytidine Concentration[3H]N4-aminodeoxycytidine in DNA (% of total nucleosides)Mutation Frequency (Revertants per 10^8 cells)
Dose-dependent0.01% - 0.07%Linearly correlated with incorporation

Data synthesized from studies on E. coli WP2 (trp) strain.[1][2]

Table 2: In Vitro Incorporation Rates of N4-aminodeoxycytidine 5'-triphosphate by E. coli DNA Polymerase I

Nucleotide SubstrateRate of Incorporation Relative to Natural Nucleotide
N4-aminodeoxycytidine 5'-triphosphate (vs. dCTP)1/2
N4-aminodeoxycytidine 5'-triphosphate (vs. dTTP)1/30

This data highlights the molecular basis for the mutagenic specificity of N4-AC.[5]

Table 3: Comparative Mutagenic Potency of N4-Aminocytidine Analogs in Bacteria

CompoundRelative Mutagenic Potency
N4-AminocytidineHigh
N4-amino-2'-deoxycytidine100-fold lower than N4-Aminocytidine
N4-hydroxycytidine>100-fold lower than N4-Aminocytidine

The higher potency of the riboside (N4-Aminocytidine) is attributed to the lack of deoxycytidine kinase in the tested bacterial strains.[3][4]

Experimental Protocols

General Bacterial Mutagenesis using N4-Aminocytidine (Plate Incorporation Method)

This protocol is adapted from standard bacterial reverse mutation assays (Ames test) and is suitable for screening the mutagenic potential of N4-AC and for isolating mutant strains.

Materials:

  • Bacterial tester strain (e.g., S. typhimurium TA100, TA1535; E. coli WP2 uvrA)

  • Overnight culture of the tester strain grown in nutrient broth

  • N4-Aminocytidine stock solution (dissolved in sterile water or a suitable solvent)

  • Minimal glucose agar plates

  • Top agar (0.6% agar, 0.5% NaCl, supplemented with a trace amount of histidine and biotin for S. typhimurium, or tryptophan for E. coli)

  • Sterile test tubes

  • Incubator at 37°C

Procedure:

  • Prepare Bacterial Culture: Inoculate the tester strain into nutrient broth and grow overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10^9 cells/mL.

  • Set up Treatment Tubes: In sterile test tubes, add the following in order:

    • 0.1 mL of the overnight bacterial culture.

    • 0.1 mL of the N4-Aminocytidine solution at the desired concentration (a dose-range finding experiment is recommended).

    • 0.5 mL of sterile phosphate buffer (e.g., 0.1 M, pH 7.4).

  • Controls:

    • Negative Control: Replace the N4-AC solution with 0.1 mL of the solvent used to dissolve N4-AC.

    • Positive Control: Use a known mutagen for the specific tester strain.

  • Pre-incubation (Optional but Recommended): Incubate the tubes at 37°C for 20-30 minutes to allow for the uptake and initial metabolic processing of N4-AC.

  • Plating:

    • Add 2.0 mL of molten top agar (kept at 45°C) to each tube.

    • Gently vortex the tube for 3 seconds to mix.

    • Immediately pour the entire contents onto the surface of a minimal glucose agar plate.

    • Tilt and rotate the plate to ensure the top agar spreads evenly.

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his+ for S. typhimurium, trp+ for E. coli) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenic activity.

Protocol for Quantifying N4-Aminocytidine Incorporation into Bacterial DNA

This protocol outlines the steps to measure the amount of N4-AC incorporated into the bacterial genome, often performed in conjunction with mutagenesis assays to establish a correlation.

Materials:

  • Bacterial strain (e.g., E. coli WP2)

  • [5-³H]N4-Aminocytidine (radiolabeled)

  • Growth medium (e.g., Luria-Bertani broth)

  • Phosphate-buffered saline (PBS)

  • DNA extraction kit or reagents (e.g., lysozyme, proteinase K, phenol:chloroform)

  • Enzymes for DNA digestion (e.g., DNase I, nuclease P1, alkaline phosphatase)

  • High-Pressure Liquid Chromatography (HPLC) system with a suitable column (e.g., ODS)

  • Scintillation counter

Procedure:

  • Cell Culture and Treatment:

    • Grow an E. coli culture to mid-log phase (A660 ≈ 0.5).

    • Add [³H]N4-Aminocytidine to the culture at a final concentration of 10 µM.

    • Incubate for a defined period (e.g., one cell generation time, approximately 25-35 minutes) at 37°C with shaking.

  • Harvesting Cells:

    • Collect the bacterial cells by centrifugation.

    • Wash the cell pellet twice with cold PBS to remove unincorporated [³H]N4-AC.

  • DNA Extraction:

    • Extract total genomic DNA from the cell pellet using a standard protocol to ensure high purity.

  • Enzymatic Digestion of DNA:

    • Digest the purified DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

  • HPLC Analysis:

    • Analyze the resulting nucleoside mixture by HPLC.

    • Elute with a suitable mobile phase (e.g., 50 mM formic acid with 2% methanol).

    • Monitor the eluate for radioactivity using an in-line or fraction-collecting scintillation counter.

  • Quantification:

    • Identify the peak corresponding to [³H]N4-aminodeoxycytidine.

    • Calculate the amount of incorporated [³H]N4-aminodeoxycytidine relative to the total amount of nucleosides (determined by UV absorbance at 260 nm) to express the incorporation as a percentage.

Visualizations

cluster_extracellular Extracellular cluster_intracellular Intracellular N4_AC_ext N4-Aminocytidine N4_AC_int N4-Aminocytidine N4_AC_ext->N4_AC_int Uptake d_N4_AC_TP d(N4-AC)TP N4_AC_int->d_N4_AC_TP Metabolism Uridine Uridine N4_AC_int->Uridine Cytidine Deaminase DNA DNA Replication d_N4_AC_TP->DNA Mutated_DNA Mutated DNA (AT to GC) DNA->Mutated_DNA Misincorporation

Caption: Metabolic pathway and mutagenic action of N4-Aminocytidine in bacteria.

Start Start Prep_Culture Prepare Overnight Bacterial Culture Start->Prep_Culture Treatment Expose Culture to N4-Aminocytidine Prep_Culture->Treatment Plating Plate on Selective and Non-Selective Media Treatment->Plating Incubation Incubate at 37°C for 48-72 hours Plating->Incubation Analysis Count Colonies (Mutation Frequency) Incubation->Analysis Isolation Isolate and Characterize Mutant Colonies Analysis->Isolation End End Isolation->End

Caption: General experimental workflow for in vivo mutagenesis with N4-Aminocytidine.

Applications in Research and Drug Development

  • Functional Genomics: Creation of random mutations to study gene function by observing phenotypic changes.

  • Strain Improvement: Induction of mutations to enhance desirable traits in industrial microorganisms (e.g., increased production of metabolites, enhanced enzyme activity).

  • Drug Discovery: Development of novel antimicrobial agents by studying resistance mechanisms in induced mutants.

  • DNA Repair Studies: Investigation of bacterial DNA repair pathways by analyzing the mutation spectrum and frequency in repair-deficient strains.

Safety Precautions

N4-Aminocytidine is a potent mutagen. Standard laboratory safety precautions for handling mutagenic compounds should be followed. This includes wearing appropriate personal protective equipment (gloves, lab coat, safety glasses) and handling the compound in a chemical fume hood. All waste should be disposed of as hazardous chemical waste according to institutional guidelines.

References

Application Notes and Protocols for N4-Aminocytidine in Genetic Research

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Application of N4-Aminocytidine for Gene Inactivation and Mutant Screening

For: Researchers, scientists, and drug development professionals.

Introduction

N4-Aminocytidine (N4-AC) is a potent cytidine analog and mutagenic agent. Within cellular environments, it is metabolized into N4-aminodeoxycytidine 5'-triphosphate (dCTP(N4-NH2)). This analog can be incorporated into DNA during replication, where it can lead to base pair transitions.[1][2] Specifically, N4-Aminocytidine is known to induce A:T to G:C transitions.[1][2] It is important to note that N4-Aminocytidine acts as a random mutagen and is not used for creating specific, targeted gene knockouts in the manner of technologies like CRISPR/Cas9. Instead, its utility lies in the creation of mutant libraries for genetic screening, where organisms with a desired phenotype, such as the functional knockout of a specific gene, can be identified.

This document provides detailed application notes and protocols for the use of N4-Aminocytidine in generating mutant libraries in the model organism Escherichia coli for subsequent screening to identify gene knockouts.

Mechanism of Action

N4-Aminocytidine exerts its mutagenic effects through the following pathway:

  • Cellular Uptake and Metabolism: N4-Aminocytidine is taken up by cells and is subsequently metabolized into its deoxyribonucleoside triphosphate form, N4-aminodeoxycytidine 5'-triphosphate.[1]

  • Incorporation into DNA: During DNA replication, DNA polymerase can incorporate N4-aminodeoxycytidine 5'-triphosphate opposite guanine (acting as a cytosine analog) or, less frequently, opposite adenine (acting as a thymine analog).[1]

  • Induction of Transitions: In subsequent rounds of replication, the incorporated N4-aminocytosine can mispair, leading to A:T to G:C transitions.[1]

N4_AC N4-Aminocytidine Metabolism Cellular Metabolism N4_AC->Metabolism Uptake dCTP_N4_NH2 N4-aminodeoxycytidine 5'-triphosphate Metabolism->dCTP_N4_NH2 DNA_Incorporation Incorporation into DNA during Replication dCTP_N4_NH2->DNA_Incorporation DNA_Polymerase DNA Polymerase DNA_Polymerase->DNA_Incorporation AT_to_GC A:T to G:C Transition DNA_Incorporation->AT_to_GC Mutant_Library Random Mutant Library AT_to_GC->Mutant_Library

Mechanism of N4-Aminocytidine Mutagenesis.

Applications

The primary application of N4-Aminocytidine in genetics is the generation of random mutations for forward genetic screens. This approach is valuable for:

  • Identifying Genes in a Pathway: By screening for mutants that disrupt a specific biological process, researchers can identify the genes involved.

  • Drug Discovery: Screening for mutants that confer resistance or sensitivity to a compound can help elucidate the drug's mechanism of action and identify potential targets.

  • Directed Evolution: Introducing random mutations can be a starting point for the directed evolution of proteins with novel functions.

Quantitative Data on Mutagenic Efficiency

The mutagenic potency of N4-Aminocytidine has been quantified in various studies. The following table summarizes key findings.

Organism/SystemMetricResultReference
E. coliIncorporation into DNA0.01% to 0.07% of total nucleosides[3]
in vitro (E. coli DNA Polymerase I)Incorporation Rate vs. Cytosine1/2[1][2]
in vitro (E. coli DNA Polymerase I)Incorporation Rate vs. Thymine1/30[1][2]
S. typhimurium, E. coli, phage φX174Comparative Mutagenic PotencyTwo orders of magnitude greater than N4-amino-2'-deoxycytidine[4]

Experimental Protocols

Protocol 1: Generation of a Mutant E. coli Library using N4-Aminocytidine

This protocol describes the steps to generate a library of E. coli mutants with random mutations induced by N4-Aminocytidine.

Materials:

  • E. coli strain of interest (e.g., a wild-type strain)

  • Luria-Bertani (LB) broth

  • N4-Aminocytidine solution (stock solution in sterile water or DMSO)

  • Sterile culture tubes and flasks

  • Incubator shaker

  • Spectrophotometer

  • Plating supplies (LB agar plates, spreader)

  • Phosphate-buffered saline (PBS) or M9 salts for washing

Procedure:

  • Prepare an Overnight Culture: Inoculate a single colony of the desired E. coli strain into 5 mL of LB broth. Incubate overnight at 37°C with shaking.

  • Subculture: The next day, dilute the overnight culture 1:100 into fresh LB broth. Incubate at 37°C with shaking until the culture reaches early to mid-log phase (OD600 ≈ 0.2-0.4).

  • Exposure to N4-Aminocytidine:

    • Divide the culture into several flasks.

    • To each flask, add a different concentration of N4-Aminocytidine (e.g., 0, 1, 5, 10, 25 µg/mL). A no-mutagen control is essential.

    • Continue to incubate at 37°C with shaking for a defined period (e.g., 2-4 hours, or for a specific number of cell divisions).

  • Cell Harvest and Washing:

    • Pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Discard the supernatant containing the mutagen.

    • Resuspend the cell pellet in sterile PBS or M9 salts.

    • Repeat the centrifugation and washing step two more times to remove residual N4-Aminocytidine.

  • Outgrowth: Resuspend the washed cell pellet in fresh LB broth and incubate for a short period (e.g., 1-2 hours) to allow for the fixation of mutations during DNA replication.

  • Titer and Store the Mutant Library:

    • Perform serial dilutions of the cultures in PBS or M9 salts.

    • Plate the dilutions onto LB agar plates to determine the viable cell count and assess the killing effect of different N4-Aminocytidine concentrations.

    • Based on the desired mutation rate and acceptable kill rate, select the appropriate culture.

    • Add glycerol to the remaining liquid culture to a final concentration of 15-20% and store at -80°C in aliquots.

cluster_0 Day 1 cluster_1 Day 2 Overnight_Culture Inoculate E. coli Overnight Culture Subculture Subculture to Log Phase (OD600 ≈ 0.2-0.4) Overnight_Culture->Subculture Mutagenesis Add N4-Aminocytidine (various concentrations) Subculture->Mutagenesis Incubate_Mutagen Incubate with Mutagen Mutagenesis->Incubate_Mutagen Wash Harvest and Wash Cells (3x with PBS) Incubate_Mutagen->Wash Outgrowth Outgrowth in Fresh LB Wash->Outgrowth Titer_Store Titer and Store Library at -80°C Outgrowth->Titer_Store

Workflow for Mutant Library Generation.
Protocol 2: Screening for a Gene Knockout Phenotype

This protocol provides a general framework for screening the generated mutant library for a phenotype associated with the loss of function of a target gene. The specific screening method will depend on the function of the gene of interest.

Example Screen: Loss of an Enzyme Function

This example assumes the target gene encodes an enzyme that metabolizes a chromogenic substrate.

Materials:

  • Mutant library aliquots from Protocol 1

  • LB agar plates

  • Chromogenic substrate for the enzyme of interest

  • Sterile plating supplies

Procedure:

  • Thaw and Titer Library: Thaw an aliquot of the mutant library on ice. Perform serial dilutions and plate on LB agar to determine the concentration of viable cells.

  • Prepare Screening Plates: Prepare LB agar plates supplemented with the chromogenic substrate.

  • Plate for Screening: Based on the titer, plate an appropriate number of cells onto the screening plates to obtain isolated colonies (e.g., 100-200 colonies per plate).

  • Incubate: Incubate the plates under conditions that allow for colony growth and the enzymatic reaction to occur.

  • Identify Putative Knockouts:

    • Wild-type colonies will metabolize the substrate and produce a colored product.

    • Mutant colonies with a knockout of the target gene will be unable to metabolize the substrate and will remain uncolored (or the color of the parental colony).

  • Isolate and Verify Candidates:

    • Pick the colonies exhibiting the knockout phenotype and streak them onto fresh screening plates to confirm the phenotype.

    • Grow up the confirmed candidates in liquid culture.

    • Isolate genomic DNA.

    • Sequence the target gene to identify the mutation that leads to the loss of function.

Start Thaw Mutant Library Plate_Screen Plate on Selective/ Screening Medium Start->Plate_Screen Incubate_Screen Incubate Plate_Screen->Incubate_Screen Identify Identify Colonies with Desired Phenotype (e.g., color change) Incubate_Screen->Identify Isolate Isolate Candidate Colonies Identify->Isolate Confirm Confirm Phenotype Isolate->Confirm Sequence Sequence Target Gene to Identify Mutation Confirm->Sequence Knockout_Verified Verified Gene Knockout Sequence->Knockout_Verified

Screening for a Gene Knockout Phenotype.

Conclusion

N4-Aminocytidine is a powerful tool for inducing random mutations and creating diverse genetic libraries. While it is not suitable for targeted gene knockouts, its application in forward genetic screens provides a robust method for identifying genes associated with specific functions and phenotypes. The protocols outlined above offer a comprehensive guide for researchers to utilize N4-Aminocytidine effectively in their genetic research and drug discovery efforts.

References

Application Notes and Protocols for Quantifying Mutation Frequency with N4-Aminocytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Aminocytidine (N4-AC) is a potent nucleoside analog that serves as a powerful tool for inducing and quantifying mutations in a variety of biological systems. Its specific mechanism of action, primarily causing A:T to G:C transition mutations, makes it a valuable reagent for studies in genetics, antiviral research, and cancer biology. This document provides detailed application notes and experimental protocols for the use of N4-Aminocytidine in quantifying mutation frequency.

N4-Aminocytidine is a cytidine analog that can be metabolized by cells and incorporated into nucleic acids. The mutagenic activity of N4-AC stems from the tautomerization of the N4-aminocytosine base, which allows it to ambiguously base-pair during DNA replication.[1][2] This leads to the specific induction of A:T to G:C transitions, providing a focused method for studying the consequences of this type of mutation.[3] The mutagenic potency of N4-aminocytidine has been reported to be significantly higher than other analogs like N4-amino-2'-deoxycytidine and N4-hydroxycytidine in bacterial systems.[4]

Data Presentation

The quantitative data available for N4-Aminocytidine-induced mutagenesis is summarized below. These tables provide a basis for comparison and experimental design.

Table 1: Incorporation and Mutagenic Efficiency of N4-Aminocytidine and its Analogs

ParameterOrganism/SystemValueReference
Incorporation of [3H]N4-aminodeoxycytidine into DNAEscherichia coli0.01% to 0.07% of total nucleosides[1][5]
Relationship between N4-aminocytosine content in DNA and mutation frequencyEscherichia coliLinear[1]
In vitro incorporation rate of N4-aminodeoxycytidine 5'-triphosphate (dCamTP) relative to dCTP by E. coli DNA polymerase IIn vitro1/2[3]
In vitro incorporation rate of dCamTP relative to dTTP by E. coli DNA polymerase IIn vitro1/30[3]
Mutagenic potency relative to N4-amino-2'-deoxycytidineBacteria and Phage~100-fold greater[4]
Mutagenic potency relative to N4-hydroxycytidineBacteria and Phage>100-fold greater[4]

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.

cluster_cell Cellular Uptake and Metabolism cluster_dna DNA Incorporation and Mutagenesis N4-AC_ext N4-Aminocytidine (extracellular) N4-AC_int N4-Aminocytidine (intracellular) N4-AC_ext->N4-AC_int Nucleoside transporter N4-AC_MP N4-Aminocytidine monophosphate N4-AC_int->N4-AC_MP Kinases Uridine Uridine N4-AC_int->Uridine Cytidine deaminase N4-AC_DP N4-Aminocytidine diphosphate N4-AC_MP->N4-AC_DP dCamTP N4-aminodeoxycytidine 5'-triphosphate (dCamTP) N4-AC_DP->dCamTP Ribonucleotide reductase dCamTP_incorp dCamTP incorporation opposite A or G dCamTP->dCamTP_incorp Replication1 1st Round of Replication dCamTP_incorp->Replication1 Template_with_N4AC DNA template with N4-aminocytosine Replication1->Template_with_N4AC Replication2 2nd Round of Replication Template_with_N4AC->Replication2 AT_to_GC A:T to G:C Transition Replication2->AT_to_GC

Caption: Metabolic activation and mutagenic mechanism of N4-Aminocytidine.

Start Start: Cell Culture (Bacterial or Mammalian) Treatment Treat with N4-Aminocytidine (e.g., 10 µM) Start->Treatment Incubation Incubate for a defined period (e.g., one cell generation) Treatment->Incubation Removal Wash to remove N4-AC Incubation->Removal Expression Allow for mutation expression (growth in fresh medium) Removal->Expression Selection Plate on selective medium (e.g., with antibiotic or ouabain) Expression->Selection Quantification Count mutant colonies Selection->Quantification Sequencing Optional: Sequence mutant clones to confirm A:T to G:C transitions Selection->Sequencing Analysis Calculate Mutation Frequency Quantification->Analysis

Caption: Experimental workflow for quantifying N4-AC induced mutation frequency.

Experimental Protocols

Protocol 1: Quantifying N4-Aminocytidine-Induced Mutation Frequency in E. coli using a Reversion Assay

This protocol is adapted from studies on N4-AC mutagenesis in Escherichia coli.

Materials:

  • E. coli strain with a selectable marker (e.g., WP2 trp for tryptophan reversion)

  • Luria-Bertani (LB) broth and agar plates

  • Minimal glucose medium (M9) agar plates

  • N4-Aminocytidine (N4-AC)

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator at 37°C

  • Shaker

Procedure:

  • Culture Preparation: Inoculate a single colony of E. coli into 5 mL of LB broth and grow overnight at 37°C with shaking.

  • Sub-culturing: The next day, dilute the overnight culture into fresh LB broth to an initial optical density at 600 nm (OD600) of approximately 0.05.

  • Growth to Exponential Phase: Incubate the culture at 37°C with shaking until it reaches the exponential growth phase (OD600 of ~0.4-0.6).

  • N4-AC Treatment: Add N4-AC to the culture to a final concentration of 10 µM. An untreated culture should be maintained as a negative control.

  • Incubation: Incubate the treated and control cultures for a period equivalent to one cell generation.

  • Cell Harvesting and Washing: Harvest the cells by centrifugation, wash twice with PBS to remove residual N4-AC, and resuspend in PBS.

  • Plating for Viable Count: Prepare serial dilutions of the cell suspension in PBS and plate onto LB agar to determine the total number of viable cells.

  • Plating for Mutant Selection: Plate a known volume of the undiluted cell suspension onto minimal glucose agar plates (lacking tryptophan for the WP2 trp strain) to select for revertant (mutant) colonies.

  • Incubation and Colony Counting: Incubate all plates at 37°C for 24-48 hours. Count the colonies on both the LB and minimal agar plates.

  • Calculation of Mutation Frequency:

    • Mutation Frequency = (Number of revertant colonies / Volume plated on selective medium) / (Number of viable colonies / Volume plated on non-selective medium × Dilution factor)

Protocol 2: Quantifying N4-Aminocytidine-Induced Mutation Frequency in Mammalian Cells using the Ouabain Resistance Assay

This protocol provides a framework for using N4-AC to induce mutations in mammalian cells, with ouabain resistance as the selectable phenotype.

Materials:

  • Mammalian cell line sensitive to ouabain (e.g., CHO, V79)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • N4-Aminocytidine (N4-AC)

  • Ouabain

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture dishes

  • Incubator at 37°C with 5% CO2

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding: Seed cells at a density that allows for exponential growth for the duration of the treatment and expression period.

  • N4-AC Treatment: Once the cells have adhered, replace the medium with fresh medium containing the desired concentration of N4-AC. A range of concentrations should be tested to determine the optimal balance between mutagenicity and cytotoxicity. Include an untreated control.

  • Treatment Incubation: Incubate the cells with N4-AC for a defined period (e.g., 24-48 hours).

  • Removal of N4-AC: After the treatment period, remove the N4-AC-containing medium, wash the cells twice with PBS, and add fresh complete medium.

  • Mutation Expression: Culture the cells for a period that allows for the expression of the mutant phenotype (typically 2-3 population doublings). This may require sub-culturing the cells.

  • Plating for Viable Count: Trypsinize the cells and plate a low number of cells (e.g., 200-500) in non-selective medium to determine the plating efficiency (a measure of cell viability).

  • Plating for Mutant Selection: In parallel, plate a high number of cells (e.g., 1 x 10^5 to 1 x 10^6) in medium containing a pre-determined selective concentration of ouabain.

  • Selection and Colony Formation: Incubate the plates for 10-14 days, allowing for the formation of ouabain-resistant colonies. The medium should be changed every 3-4 days.

  • Colony Staining and Counting: After the incubation period, fix and stain the colonies (e.g., with crystal violet) and count the number of colonies on both the selective and non-selective plates.

  • Calculation of Mutation Frequency:

    • Plating Efficiency = (Number of colonies on non-selective plates / Number of cells seeded) × 100

    • Mutation Frequency = (Number of ouabain-resistant colonies) / (Number of cells seeded for selection × Plating Efficiency)

Concluding Remarks

N4-Aminocytidine is a highly effective mutagen for inducing A:T to G:C transitions. The protocols provided herein offer robust methods for quantifying the frequency of these mutations in both prokaryotic and eukaryotic systems. The specific experimental conditions, such as N4-AC concentration and treatment duration, may require optimization depending on the cell type and experimental goals. By carefully controlling these parameters and using appropriate selection strategies, researchers can effectively utilize N4-AC to investigate the impact of transition mutations in their systems of interest.

References

Application Notes and Protocols for N4-Aminocytidine (N4-AC) Treatment for Optimal Mutation Rates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Aminocytidine (N4-AC) is a potent nucleoside analog mutagen that induces specific and efficient mutations in a variety of biological systems, including bacteria, bacteriophages, and mammalian cells.[1][2][3][4] Its primary mechanism of action involves metabolic conversion to N4-aminodeoxycytidine 5'-triphosphate (dCamTP), which is then incorporated into DNA during replication.[1][5] The incorporated N4-aminocytosine can mispair, leading predominantly to AT to GC transition mutations.[1][5] This targeted mutagenicity makes N4-AC a valuable tool for forward genetics, directed evolution, and studies of DNA repair mechanisms.

These application notes provide detailed protocols and guidance on the use of N4-AC for inducing mutations, with a focus on the influence of treatment duration on mutation rates. The provided data and protocols are intended to serve as a starting point for researchers to optimize mutagenesis experiments for their specific model systems and research objectives.

Mechanism of Action

N4-AC exerts its mutagenic effects through a well-defined pathway. Following uptake by the cell, it undergoes a series of enzymatic conversions to its active triphosphate form, dCamTP. This analog can then be utilized by DNA polymerases during DNA replication. The incorporated N4-aminocytosine has ambiguous base-pairing properties, primarily pairing with guanine instead of its typical partner, thymine. This mispairing during subsequent rounds of DNA replication results in the characteristic AT to GC transitions.

N4_Aminocytidine_Mechanism_of_Action cluster_0 Cellular Processes N4AC N4-Aminocytidine (N4-AC) dCamTP N4-aminodeoxycytidine 5'-triphosphate (dCamTP) N4AC->dCamTP Metabolic Activation DNA_poly DNA Polymerase dCamTP->DNA_poly Mispair Incorporation and Mispairing DNA_poly->Mispair DNA DNA Replication DNA->Mispair Template for Replication Mutation AT to GC Transition Mutation Mispair->Mutation Leads to

Mechanism of N4-Aminocytidine Mutagenesis.

Quantitative Data: Treatment Duration and Mutation Rate

The duration of exposure to N4-AC is a critical parameter that influences the resulting mutation frequency. The optimal duration is a balance between achieving a sufficiently high mutation rate and minimizing cytotoxicity. The following table summarizes the findings from a time-course study of N4-AC-induced mutagenesis in Escherichia coli.

Table 1: Effect of N4-Aminocytidine Treatment Duration on Mutation Frequency in E. coli

Treatment Duration (minutes)Trp+ Revertants per 10^8 Cells
0~1
20~15
40~30
60~45

Data is estimated from Figure 4 of Negishi et al., Journal of Bacteriology, 1988, 170(11):5257-5262. The experiment was conducted on E. coli WP2 (trp uvrA) with 10 µM N4-AC.

Experimental Protocols

Protocol 1: Mutagenesis of Escherichia coli

This protocol is adapted from the methodology described by Negishi et al. (1988) for inducing Trp+ revertants in E. coli.

Materials:

  • E. coli strain (e.g., WP2 uvrA)

  • Luria-Bertani (LB) broth

  • N4-Aminocytidine (N4-AC) stock solution (e.g., 1 mM in sterile water)

  • Phosphate-buffered saline (PBS), sterile

  • Minimal glucose medium plates

  • Plates supplemented with a limiting amount of tryptophan (for Trp+ reversion assay)

  • Sterile culture tubes and flasks

  • Incubator shaker (37°C)

  • Spectrophotometer

Procedure:

  • Culture Preparation: Inoculate a single colony of E. coli into 5 mL of LB broth and grow overnight at 37°C with shaking.

  • Subculture: The next day, dilute the overnight culture 1:100 into a fresh flask of LB broth. Grow the culture at 37°C with shaking to an optical density at 600 nm (OD600) of 0.4-0.6 (logarithmic phase).

  • N4-AC Treatment:

    • To the log-phase culture, add N4-AC to a final concentration of 10 µM.

    • Incubate the culture at 37°C with shaking.

    • Remove aliquots at various time points (e.g., 0, 20, 40, 60 minutes) to determine the optimal treatment duration for your desired mutation rate.

  • Cell Harvesting and Washing:

    • For each time point, transfer a 1 mL aliquot of the culture to a microcentrifuge tube.

    • Centrifuge at 5,000 x g for 5 minutes to pellet the cells.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of sterile PBS.

    • Repeat the centrifugation and washing step twice more with sterile PBS to remove any residual N4-AC.

  • Determination of Viable Cell Count:

    • After the final wash, resuspend the cell pellet in 1 mL of PBS.

    • Prepare a series of 10-fold dilutions in PBS.

    • Plate 100 µL of appropriate dilutions onto LB agar plates to determine the total number of viable cells (colony-forming units, CFU).

    • Incubate the plates overnight at 37°C.

  • Selection of Mutants:

    • Plate 100 µL of the undiluted and lower dilutions of the washed cell suspension onto minimal glucose plates supplemented with a limiting amount of tryptophan.

    • Incubate the plates at 37°C for 48-72 hours, or until revertant colonies appear.

  • Calculation of Mutation Frequency:

    • Count the number of colonies on both the LB plates (viable count) and the selective plates (mutant count).

    • Calculate the mutation frequency as the number of revertant colonies divided by the total number of viable cells.

E_coli_Mutagenesis_Workflow Start Start: E. coli Culture LogPhase Grow to Log Phase (OD600 0.4-0.6) Start->LogPhase Treatment N4-AC Treatment (e.g., 10 µM) LogPhase->Treatment TimeCourse Incubate and Collect Aliquots at Time Points Treatment->TimeCourse Wash Harvest and Wash Cells (3x with PBS) TimeCourse->Wash Plating Plate on LB (Viable Count) & Selective Media (Mutants) Wash->Plating Incubate Incubate Plates Plating->Incubate Analysis Calculate Mutation Frequency Incubate->Analysis

Workflow for N4-AC Mutagenesis in E. coli.
Protocol 2: General Protocol for Mutagenesis of Mammalian Cells

The optimal conditions for N4-AC mutagenesis in mammalian cells, including treatment duration, can vary significantly depending on the cell line and its sensitivity to the compound. Therefore, it is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • N4-Aminocytidine (N4-AC) stock solution (e.g., 10 mM in sterile DMSO or water)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Cell culture plates or flasks

  • Hemocytometer or automated cell counter

  • Selective medium for mutant selection (e.g., containing ouabain for selecting Na+/K+-ATPase mutants)

  • Cloning cylinders or 96-well plates for mutant isolation

Procedure:

  • Cell Seeding: Seed the mammalian cells in culture plates at a density that will allow for several population doublings during the experiment.

  • Dose-Response and Time-Course:

    • The next day, replace the medium with fresh medium containing various concentrations of N4-AC (e.g., 0.1, 1, 10, 100 µM).

    • For each concentration, set up parallel cultures to be treated for different durations (e.g., 2, 6, 12, 24, 48 hours).

    • Include a vehicle control (e.g., DMSO) for each time point.

  • Removal of N4-AC:

    • At the end of each treatment duration, aspirate the medium containing N4-AC.

    • Wash the cells twice with sterile PBS.

    • Add fresh, complete medium to the cells.

  • Expression Period:

    • Allow the cells to grow for a period sufficient for the induced mutations to be expressed phenotypically. This "expression time" is critical and depends on the gene of interest and the cell doubling time (typically 3-7 days).

  • Mutant Selection:

    • After the expression period, detach the cells using trypsin-EDTA and count them.

    • Plate a known number of cells in the presence of the selective agent (e.g., ouabain).

    • Plate a small, known number of cells in non-selective medium to determine the cloning efficiency (plating efficiency).

  • Colony Formation and Counting:

    • Incubate the plates until colonies are visible (typically 10-14 days).

    • Stain and count the colonies on both the selective and non-selective plates.

  • Calculation of Mutation Frequency:

    • Calculate the mutation frequency by dividing the number of mutant colonies by the total number of cells plated, corrected for the cloning efficiency.

    • Plot the mutation frequency against the N4-AC concentration and treatment duration to identify the optimal conditions that provide a high mutation rate with acceptable cell survival.

Conclusion

N4-Aminocytidine is a powerful mutagen for inducing AT to GC transitions. The provided protocols offer a framework for utilizing N4-AC in both prokaryotic and eukaryotic systems. While the relationship between treatment duration and mutation rate is relatively clear in E. coli, it is essential for researchers to empirically determine the optimal conditions for their specific mammalian cell line of interest. Careful optimization of N4-AC concentration and treatment duration will enable the efficient generation of mutants for a wide range of research applications.

References

Troubleshooting & Optimization

Troubleshooting low mutation frequency with N4-Aminocytidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N4-Aminocytidine for mutagenesis.

Troubleshooting Guide: Low Mutation Frequency

Experiencing lower than expected mutation frequencies with N4-Aminocytidine can be a significant setback. This guide provides a structured approach to identifying and resolving common issues.

Question: I am observing a very low or no increase in mutation frequency after treating my cells with N4-Aminocytidine. What are the potential causes and how can I troubleshoot this?

Answer:

Low mutation frequency with N4-Aminocytidine can stem from several factors, ranging from suboptimal experimental conditions to issues with the compound's metabolism and incorporation. Below is a step-by-step guide to troubleshoot this issue.

1. Verify Experimental Conditions:

Ensure that the fundamental parameters of your experiment are optimized.

  • Concentration of N4-Aminocytidine: The concentration of N4-Aminocytidine is directly correlated with its incorporation into DNA and the resulting mutation frequency.[1][2] If the concentration is too low, the frequency of the analog's incorporation will be insufficient to produce a detectable increase in mutations.

    • Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental goals. Start with a range of concentrations reported in the literature and narrow down to the most effective one that maintains acceptable cell viability.

  • Incubation Time: The duration of exposure to N4-Aminocytidine will influence the extent of its incorporation into newly synthesized DNA.

    • Recommendation: Optimize the incubation time in conjunction with the concentration. Short incubation times may not allow for sufficient incorporation, while excessively long exposure could lead to cytotoxicity.

  • Cell Health and Proliferation: N4-Aminocytidine is incorporated during DNA replication.[3] Therefore, it is crucial that the cells are healthy and actively dividing during treatment.

    • Recommendation: Ensure your cell culture is in the logarithmic growth phase at the time of treatment. Monitor cell viability throughout the experiment using methods like trypan blue exclusion or a cell viability assay.

2. Investigate Cellular Uptake and Metabolism:

The efficiency of N4-Aminocytidine as a mutagen depends on its uptake by the cells and its conversion to the active triphosphate form.

  • Cellular Uptake: While N4-Aminocytidine uptake is generally efficient, certain cell types might exhibit lower permeability.[1][2]

    • Recommendation: If you suspect poor uptake, consider using permeabilizing agents, if compatible with your cell line, or exploring modified analogs of N4-Aminocytidine with potentially enhanced cell permeability.

  • Metabolic Activation and Degradation: N4-Aminocytidine needs to be metabolized into N4-aminodeoxycytidine 5'-triphosphate (d(N4-aminoC)TP) to be incorporated into DNA.[3] Concurrently, it can be degraded by cytidine deaminase into uridine and hydrazine, which are non-mutagenic.[1][4] The balance between these two pathways can significantly impact the final mutation frequency.

    • Recommendation: If you have access to analytical techniques like HPLC, you can analyze the intracellular nucleotide pools to assess the levels of d(N4-aminoC)TP. If degradation is high, consider using inhibitors of cytidine deaminase, if available and compatible with your experimental system.

3. Assess DNA Repair Mechanisms:

While some studies suggest that N4-Aminocytidine-induced mutations are not significantly affected by mismatch repair systems in E. coli, the role of DNA repair pathways in other organisms might differ.

  • DNA Polymerase Fidelity: The cell's own DNA polymerase plays a critical role in preventing mutations by base analogs.[5]

    • Recommendation: If working with a genetically tractable organism, using a strain with a proofreading-deficient DNA polymerase could potentially increase the mutation frequency. However, this will also increase the background mutation rate.

Troubleshooting Workflow:

The following diagram illustrates a logical workflow for troubleshooting low mutation frequency with N4-Aminocytidine.

TroubleshootingWorkflow start Low Mutation Frequency Observed check_conditions Verify Experimental Conditions start->check_conditions check_concentration Optimize N4-Aminocytidine Concentration check_conditions->check_concentration Concentration? check_incubation Optimize Incubation Time check_conditions->check_incubation Incubation Time? check_viability Assess Cell Health and Proliferation check_conditions->check_viability Cell Health? solution_found Mutation Frequency Improved check_concentration->solution_found check_incubation->solution_found investigate_metabolism Investigate Cellular Uptake and Metabolism check_viability->investigate_metabolism All conditions optimal assess_uptake Evaluate Cellular Uptake investigate_metabolism->assess_uptake Uptake Issues? assess_activation Analyze Metabolic Activation vs. Degradation investigate_metabolism->assess_activation Metabolism Issues? assess_uptake->solution_found assess_repair Consider DNA Repair Mechanisms assess_activation->assess_repair Metabolism seems normal assess_activation->solution_found dna_polymerase Evaluate DNA Polymerase Fidelity assess_repair->dna_polymerase dna_polymerase->solution_found

A logical workflow for troubleshooting low mutation frequency.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of N4-Aminocytidine?

A1: N4-Aminocytidine is a potent mutagenic nucleoside analog.[1][3] Its primary mechanism of action involves its metabolic conversion to N4-aminodeoxycytidine 5'-triphosphate, which is then incorporated into DNA during replication. This analog can be incorporated in place of cytosine and, to a lesser extent, thymine. The incorporated N4-aminocytosine can then mispair during subsequent rounds of DNA replication, leading predominantly to AT to GC transition mutations.[3] The mutagenicity is attributed to the tautomeric properties of the N4-aminocytosine base, allowing for ambiguous base pairing.

Q2: What is the expected mutation signature of N4-Aminocytidine?

A2: The primary mutation signature of N4-Aminocytidine is the induction of AT to GC transitions.[3] This is a consequence of its ability to be incorporated opposite adenine and then pair with guanine in subsequent replication cycles.

Q3: How does the metabolism of N4-Aminocytidine affect its mutagenic potential?

A3: The mutagenic potential of N4-Aminocytidine is heavily influenced by its intracellular metabolism. For it to be mutagenic, it must be anabolized to its active triphosphate form, N4-aminodeoxycytidine 5'-triphosphate. However, a competing catabolic pathway exists where cytidine deaminase can convert N4-Aminocytidine to uridine and hydrazine, which are not mutagenic.[1][4] Therefore, the balance between these anabolic and catabolic pathways within the cell determines the effective concentration of the mutagenic agent.

The following diagram illustrates the metabolic pathway of N4-Aminocytidine:

MetabolicPathway N4_Aminocytidine N4-Aminocytidine d_N4_aminoCTP N4-aminodeoxycytidine 5'-triphosphate N4_Aminocytidine->d_N4_aminoCTP Anabolism Cytidine_Deaminase Cytidine Deaminase N4_Aminocytidine->Cytidine_Deaminase Catabolism DNA_incorporation Incorporation into DNA (Mutagenesis) d_N4_aminoCTP->DNA_incorporation Uridine Uridine Non_mutagenic Non-mutagenic Products Uridine->Non_mutagenic Hydrazine Hydrazine Hydrazine->Non_mutagenic Cytidine_Deaminase->Uridine Cytidine_Deaminase->Hydrazine

Metabolic pathway of N4-Aminocytidine.

Q4: Are there any known off-target effects of N4-Aminocytidine?

A4: The primary off-target effect to consider is cytotoxicity at higher concentrations or with prolonged exposure. As with any nucleoside analog, high levels of incorporation can interfere with normal DNA replication and cell division, leading to cell death. It is crucial to perform a toxicity assessment to determine a concentration that is mutagenic but not overly toxic to the cells.

Data Summary

The following table summarizes the relationship between N4-Aminocytidine dose, its incorporation into DNA, and the resulting mutation frequency as observed in E. coli.

N4-Aminocytidine Dose (µM)N4-aminodeoxycytidine in DNA (residues per 104 nucleotides)Mutation Frequency (Trp- to Trp+ per 108 cells)
00~1
1~0.2~20
5~0.8~80
10~1.5~150

Note: The data presented is an approximation based on graphical representations in the cited literature and is intended for illustrative purposes. Actual values may vary depending on the specific experimental conditions and organism.[1][2] There is a linear relationship between the N4-aminocytosine content in DNA and the observed mutation frequency.[1][2]

Experimental Protocols

Protocol: Mutagenesis of E. coli with N4-Aminocytidine

This protocol provides a general framework for inducing mutations in E. coli using N4-Aminocytidine. Optimization of concentrations and incubation times is recommended for specific strains and desired mutation frequencies.

Materials:

  • E. coli strain of interest

  • Luria-Bertani (LB) broth

  • N4-Aminocytidine stock solution (e.g., 10 mM in sterile water or DMSO, store at -20°C)

  • Phosphate-buffered saline (PBS)

  • Appropriate selective agar plates for screening mutants

  • Spectrophotometer

  • Incubator shaker

Procedure:

  • Culture Preparation: Inoculate a single colony of the E. coli strain into 5 mL of LB broth and grow overnight at 37°C with shaking.

  • Sub-culturing: The next day, dilute the overnight culture 1:100 into fresh LB broth and grow until the culture reaches the early to mid-logarithmic phase (OD600 of approximately 0.2-0.4).

  • Treatment with N4-Aminocytidine:

    • To a series of culture tubes, add N4-Aminocytidine to final concentrations ranging from 1 µM to 10 µM. Include a no-treatment control.

    • Incubate the cultures at 37°C with shaking for a defined period (e.g., 1-3 hours). This incubation time should be optimized.

  • Cell Harvesting and Washing:

    • After incubation, pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Discard the supernatant and wash the cell pellet twice with sterile PBS to remove any remaining N4-Aminocytidine.

  • Outgrowth: Resuspend the washed cell pellet in fresh LB broth and allow for an outgrowth period of 1-2 hours at 37°C with shaking. This allows for the fixation of mutations during DNA replication.

  • Plating for Mutants and Viability:

    • Plate appropriate dilutions of the culture onto selective agar plates to screen for the desired mutant phenotype.

    • Plate serial dilutions onto non-selective LB agar plates to determine the total viable cell count.

  • Incubation and Analysis:

    • Incubate the plates at the appropriate temperature until colonies appear.

    • Calculate the mutation frequency by dividing the number of mutant colonies by the total number of viable cells.

Experimental Workflow Diagram:

ExperimentalWorkflow start Start culture_prep Overnight Culture of E. coli start->culture_prep subculture Sub-culture to Log Phase culture_prep->subculture treatment Treat with N4-Aminocytidine (various concentrations) subculture->treatment harvest_wash Harvest and Wash Cells treatment->harvest_wash outgrowth Outgrowth in Fresh Medium harvest_wash->outgrowth plating Plate on Selective and Non-selective Media outgrowth->plating incubation Incubate Plates plating->incubation analysis Calculate Mutation Frequency incubation->analysis end End analysis->end

References

How to reduce off-target mutations with N4-Aminocytidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with base editing technologies. The focus is on understanding and mitigating off-target mutations, particularly in the context of cytosine base editors (CBEs).

A Note on N4-Aminocytidine

It is a common goal for researchers to reduce off-target mutations during gene editing. However, it is important to clarify that N4-Aminocytidine is a mutagenic agent, not a tool used to reduce off-target mutations . As a cytidine analog, it gets incorporated into DNA during replication and directly causes mutations, specifically AT to GC transitions. Its properties are used to study mutagenesis, not to prevent editing errors.

This guide will instead focus on validated and effective strategies to understand and minimize off-target mutations when using cytosine base editors (CBEs), which are a common source of such inquiries.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of off-target mutations when using Cytosine Base Editors (CBEs)?

A1: Off-target mutations from CBEs stem from two main sources:

  • Cas9-Dependent Off-Targets: The Cas9 component of the base editor, guided by the sgRNA, binds to unintended genomic sites that have high sequence similarity to the intended target. If the deaminase enzyme is active at these sites, it can induce C-to-T mutations.

  • Cas9-Independent Off-Targets: The deaminase enzyme itself can act on accessible single-stranded DNA (ssDNA) elsewhere in the genome, independent of Cas9 and the sgRNA. This can lead to random, genome-wide mutations. Similarly, some deaminases can edit RNA, causing off-target RNA mutations.

Q2: I've designed my sgRNA carefully, but I'm still concerned about off-targets. What is the first step to reduce them?

A2: The simplest and most effective first step is to choose an optimal delivery method. Delivering the base editor as a pre-assembled Ribonucleoprotein (RNP) complex (Cas9 protein + sgRNA) rather than a plasmid is highly recommended. Plasmids persist in the cell for days, leading to prolonged expression of the base editor and giving it more time to cause both Cas9-dependent and -independent off-target edits. RNPs are active immediately upon delivery and are degraded by the cell much more quickly, significantly reducing the window for off-target activity.

Q3: What are "high-fidelity" base editors, and should I be using them?

A3: High-fidelity base editors are engineered versions designed to have lower off-target effects. These improvements come from two main areas:

  • High-Fidelity Cas9 Variants (e.g., SpCas9-HF1, HypaCas9, eCas9): These variants are engineered to reduce non-specific DNA contacts, meaning they are much less likely to bind to off-target DNA sequences that are not a perfect match for the sgRNA. Incorporating these into a base editor reduces Cas9-dependent off-targets.

  • Engineered Deaminases (e.g., YE1, R33A): Scientists have introduced mutations into the deaminase domain (like rAPOBEC1) to reduce its intrinsic ability to bind and edit ssDNA and RNA. Variants like YE1-BE4 have been shown to dramatically decrease Cas9-independent off-target editing to background levels.

If minimizing off-target mutations is critical for your experiment, using a high-fidelity editor that combines both an engineered Cas9 and an engineered deaminase is strongly recommended.

Q4: How can I detect and quantify off-target mutations from my base editing experiment?

A4: Detecting off-target mutations requires a genome-wide, unbiased approach, as computational predictions can be unreliable. The industry standard method is GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing). In this method, a short double-stranded oligodeoxynucleotide (dsODN) is co-transfected with the base editor. This "tag" becomes integrated into the DNA at break sites, which can then be specifically amplified and sequenced to map the precise location of on- and off-target events across the genome.

Troubleshooting Guide

Issue / ObservationPossible Cause(s)Recommended Solution(s)
High levels of predicted off-target sites Suboptimal sgRNA design with high homology to other genomic regions.- Redesign sgRNAs using up-to-date prediction tools that score for off-target potential.- Select sgRNAs with minimal predicted off-target sites, especially those with mismatches located in the "seed" region (the 8-10 bases closest to the PAM).
High Cas9-dependent off-target editing confirmed by sequencing - Wild-type Cas9 has a higher tolerance for mismatches between the sgRNA and DNA.- Prolonged expression of the base editor from a plasmid.- Switch to a high-fidelity Cas9 variant (e.g., SpCas9-HF1) within your base editor construct.- Deliver the base editor as an RNP complex to limit its lifetime in the cell.- Reduce the concentration of the base editor components delivered to the cells.
High Cas9-independent off-target editing (random C->T mutations) detected by WGS The deaminase domain (e.g., rAPOBEC1 in BE3/BE4) has inherent ssDNA deaminase activity.- Use a base editor with an engineered, lower-activity deaminase such as YE1-BE4 or R33A-BE4 . These show substantially reduced Cas9-independent DNA and RNA off-target editing.- Deliver as RNP to minimize exposure time.
Low on-target editing efficiency with a high-fidelity editor High-fidelity variants can sometimes have slightly reduced on-target activity compared to their wild-type counterparts, potentially due to increased sensitivity to chromatin state.- Test multiple sgRNAs for the target site to find one with high activity.- Ensure high-efficiency delivery of the editing components into the target cells.- Consider using newer high-fidelity variants that have been optimized to maintain robust on-target activity.

Data on Base Editor Fidelity

The following table summarizes the characteristics of several generations of cytosine base editors, highlighting the improvements made to reduce off-target effects.

Base Editor VariantKey FeaturesOn-Target EfficiencyOff-Target ProfileCitation(s)
BE3 nCas9(D10A) fused to rAPOBEC1 and UGI.GoodCan induce both Cas9-dependent and significant Cas9-independent DNA and RNA off-targets.
BE4 Same as BE3 but with a second UGI domain.Improved product purity over BE3.Similar off-target profile to BE3; can generate off-target mutations in vivo.
BE4-Gam BE4 with an N-terminal fusion of the bacteriophage Mu Gam protein.High efficiency and further improved product purity by inhibiting NHEJ.Reduces indel formation but does not address deaminase-driven off-targets.
HF-CBEs (e.g., HF1-BE3) Uses a high-fidelity Cas9 variant (SpCas9-HF1) instead of standard nCas9.Comparable to BE3.Substantially reduces Cas9-dependent off-targets by improving binding specificity.
YE1-BE4 BE4 with engineered rAPOBEC1 (YE1 mutations).Robust on-target activity.Shows background levels of Cas9-independent DNA and RNA off-target editing (up to 100-fold reduction).
AID-2S / AID-3S Uses a truncated and engineered deaminase (tCDA1EQ).Effective on-target editing.Minimized RNA-mediated and Cas9-dependent/independent DNA off-targets.

Experimental Protocols

Protocol 1: Delivery of Base Editor as a Ribonucleoprotein (RNP) Complex via Electroporation

This protocol provides a general framework for delivering a pre-assembled base editor RNP into mammalian cells to minimize off-target effects. This protocol should be optimized for your specific cell line.

Materials:

  • High-Fidelity Cas9-Deaminase fusion protein (e.g., YE1-nCas9-HF1-UGI)

  • Synthetic sgRNA (crRNA and tracrRNA, or single guide RNA)

  • Nuclease-free duplex buffer (e.g., IDT Duplex Buffer)

  • Electroporation system (e.g., Lonza Nucleofector, Neon Transfection System)

  • Cell-line specific electroporation buffer/kit

  • Cultured mammalian cells in exponential growth phase

Procedure:

  • sgRNA Preparation:

    • If using a two-part system, resuspend crRNA and tracrRNA to a concentration of 200 µM in nuclease-free duplex buffer.

    • Mix equal molar amounts of crRNA and tracrRNA, then anneal by heating at 95°C for 5 minutes, followed by cooling to room temperature. This forms the ~100 µM sgRNA complex.

    • If using a single guide RNA, resuspend to 100 µM.

  • RNP Assembly:

    • In a sterile microcentrifuge tube, combine the base editor protein and the prepared sgRNA. A molar ratio of 1:1.2 (Protein:sgRNA) is a good starting point.

    • For a typical electroporation of 200,000 cells, you might use 50 pmol of protein and 60 pmol of sgRNA.

    • Gently mix and incubate at room temperature for 15-20 minutes to allow the RNP to form.

  • Cell Preparation:

    • Harvest cells during the exponential growth phase.

    • Count the cells and pellet the desired number (e.g., 200,000 cells) by centrifugation (e.g., 100 x g for 5 minutes).

    • Carefully aspirate the supernatant and resuspend the cell pellet in the recommended electroporation buffer for your cell line.

  • Electroporation:

    • Add the pre-assembled RNP complex from Step 2 to the resuspended cells. Mix gently.

    • Transfer the cell/RNP mixture to the electroporation cuvette or tip.

    • Use the manufacturer's recommended pulse program for your specific cell line.

  • Post-Electroporation Culture:

    • Immediately after electroporation, recover the cells using pre-warmed culture medium and transfer them to a culture plate.

    • Culture the cells under standard conditions for 48-72 hours.

  • Analysis:

    • After incubation, harvest a portion of the cells to extract genomic DNA.

    • Use Sanger sequencing or Next-Generation Sequencing (NGS) of the target locus to determine on-target editing efficiency.

    • Use the remaining cells for downstream applications or for off-target analysis (e.g., GUIDE-seq).

Protocol 2: Overview of GUIDE-seq for Off-Target Nomination

This protocol outlines the key steps of the GUIDE-seq method to identify genome-wide cleavage sites.

Principle: A short, end-protected double-stranded oligodeoxynucleotide (dsODN) is introduced into cells along with the CRISPR-Cas components. The cellular Non-Homologous End Joining (NHEJ) pathway incorporates this dsODN tag at the sites of DNA double-strand breaks (DSBs). Because base editors use a nickase (nCas9), DSB formation is rare at the on-target site but can occur at high-efficiency off-target sites. This method is therefore more suited for detecting off-targets of standard Cas9 but can reveal the most problematic off-target sites for base editors. A more sensitive approach for CBEs is whole-genome sequencing (WGS).

Workflow:

  • Component Delivery:

    • Transfect target cells with the base editor (plasmid or RNP) AND the GUIDE-seq dsODN tag. A control experiment with no base editor should be run in parallel.

    • Culture cells for 3 days to allow for editing and dsODN integration.

  • Genomic DNA (gDNA) Isolation:

    • Harvest cells and extract high-quality gDNA. Ensure the gDNA is clean (260/280 ratio > 1.8).

  • Library Preparation:

    • Fragment the gDNA using sonication.

    • Perform end-repair and A-tailing on the fragmented DNA.

    • Ligate a Y-adapter (sequencing adapter) to the DNA fragments.

    • Use a two-step nested PCR approach to specifically amplify only the fragments that contain the integrated dsODN tag.

      • PCR 1: Uses one primer annealing to the dsODN tag and one primer annealing to the Y-adapter.

      • PCR 2: Uses nested primers to increase specificity and add full sequencing adapters and indexes.

  • Sequencing and Analysis:

    • Pool the indexed libraries and perform high-throughput sequencing (e.g., on an Illumina platform).

    • Use a specialized bioinformatic pipeline to map the reads to the reference genome. The genomic sequence adjacent to the integrated dsODN tag represents a potential on- or off-target cleavage site.

    • Filter out background sites identified in the negative control sample to generate a high-confidence list of editor-specific off-target sites.

Visualizations and Workflows

Mechanism of Cytosine Base Editing and Off-Target Effects

CBE_Mechanism cluster_on_target On-Target Editing cluster_off_target Off-Target Editing on_sgRNA sgRNA on_nCas9 nCas9-Deaminase (e.g., BE4) on_sgRNA->on_nCas9 binds on_target_DNA Target DNA Locus (Perfect Match) on_nCas9->on_target_DNA locates off_cas9_dep Cas9-Dependent on_nCas9->off_cas9_dep can also cause off_cas9_indep Cas9-Independent on_nCas9->off_cas9_indep can also cause on_r_loop R-Loop Formation on_target_DNA->on_r_loop opens on_deamination C to U Deamination in Editing Window on_r_loop->on_deamination enables on_repair Cellular Repair (U -> T) on_deamination->on_repair triggers on_result Precise C:G to T:A Edit on_repair->on_result off_target_DNA Off-Target DNA (Similar Sequence) off_cas9_dep->off_target_DNA nCas9 binds ssDNA Random ssDNA off_cas9_indep->ssDNA Deaminase binds off_deamination Unintended Mutation off_target_DNA->off_deamination C to U Edit off_deamination_indep Unintended Mutation ssDNA->off_deamination_indep C to U Edit experimental_workflow start 1. Design & Selection sgRNA_design sgRNA Design (Low Off-Target Score) start->sgRNA_design editor_choice Select High-Fidelity Base Editor (e.g., YE1-BE4) start->editor_choice delivery_choice Select Delivery Method (RNP Recommended) start->delivery_choice execution 2. Execution sgRNA_design->execution editor_choice->execution delivery_choice->execution rnp_prep Assemble RNP Complex execution->rnp_prep transfection Transfect Cells rnp_prep->transfection culture Culture Cells (48-72h) transfection->culture gDNA_extraction Extract Genomic DNA culture->gDNA_extraction validation 3. Validation gDNA_extraction->validation off_target_analysis Off-Target Analysis (GUIDE-seq or WGS) gDNA_extraction->off_target_analysis on_target_seq On-Target NGS (Assess Efficiency) validation->on_target_seq data_analysis Bioinformatic Analysis on_target_seq->data_analysis off_target_analysis->data_analysis final_clone Select Validated Clone with No Off-Targets data_analysis->final_clone strategies cluster_sgRNA sgRNA Design cluster_Editor Base Editor Choice cluster_Delivery Delivery Method center_node Goal: Reduce Off-Target Mutations sgRNA_1 Use high-specificity design algorithms center_node->sgRNA_1 editor_1 Use High-Fidelity Cas9 Variant (Reduces Cas9-dependent off-targets) center_node->editor_1 delivery_1 Use RNP Delivery (Limits editor lifetime) center_node->delivery_1 sgRNA_2 Avoid repetitive regions editor_2 Use Engineered Deaminase (Reduces Cas9-independent off-targets) delivery_2 Titrate RNP Concentration (Use lowest effective dose)

Technical Support Center: Optimizing N4-Aminocytidine Exposure Time for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N4-Aminocytidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental conditions, particularly concerning exposure time and its impact on cell viability.

Frequently Asked Questions (FAQs)

Q1: What is N4-Aminocytidine and how does it affect cells?

N4-Aminocytidine is a potent mutagenic nucleoside analog.[1][2][3][4] Its primary mechanism of action involves its metabolic conversion to N4-aminodeoxycytidine 5'-triphosphate (dCamTP). This analog can then be incorporated into DNA during replication by DNA polymerases, where it can substitute for either deoxycytidine triphosphate (dCTP) or deoxythymidine triphosphate (dTTP).[5] This misincorporation leads to errors in DNA replication, specifically AT-to-GC transitions, which can trigger cell cycle arrest and apoptosis, ultimately leading to a decrease in cell viability.[6][7][8]

Q2: How do I determine the optimal exposure time of N4-Aminocytidine for my cell line?

The optimal exposure time is cell-line dependent and should be determined empirically. A time-course experiment is highly recommended. Generally, incubation times for cytotoxicity assays range from 24 to 72 hours.[9] For rapidly dividing cells, shorter incubation times may be sufficient, while slower-growing cells may require longer exposure to observe a significant effect. It is advisable to perform a pilot experiment with a range of time points (e.g., 24, 48, and 72 hours) to identify the ideal endpoint for your specific cell line and experimental goals.

Q3: Which cell viability assay is most suitable for N4-Aminocytidine treatment?

Several assays can be used to measure cytotoxicity. The choice depends on your specific research question and available equipment. Commonly used assays include:

  • MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[10]

  • LDH Assay: Quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from cells with damaged membranes.

  • Annexin V/PI Apoptosis Assay: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

For a comprehensive understanding, it is often beneficial to use a combination of these assays to assess different aspects of cell health.

Q4: I am not observing any significant cytotoxicity. What are the possible reasons?

Several factors could contribute to a lack of observable cytotoxicity:

  • Insufficient Incubation Time: The exposure period may be too short for the cytotoxic effects to manifest, especially in slow-growing cell lines. Consider extending the incubation time.

  • Low Concentration: The concentration of N4-Aminocytidine may be too low to induce a significant effect. A dose-response experiment is necessary to determine the optimal concentration range.

  • Cell Line Resistance: The chosen cell line might be resistant to N4-Aminocytidine. This could be due to various factors, including efficient DNA repair mechanisms or altered metabolism of the compound.

  • Compound Inactivity: Ensure the N4-Aminocytidine stock solution is properly stored and has not degraded.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicate wells in a cell viability assay. - Uneven cell seeding.- "Edge effect" in multi-well plates.- Pipetting errors.- Ensure a homogenous single-cell suspension before and during plating.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Calibrate pipettes regularly and use consistent pipetting techniques.[11][12]
High background signal in MTT assay. - Contamination of the culture medium.- Degradation of the MTT solution.- Interference from N4-Aminocytidine.- Use fresh, high-quality reagents and sterile techniques.- Store MTT solution protected from light.- Include control wells with N4-Aminocytidine in cell-free media to check for direct reduction of MTT.[10][13][14]
Cells detach from the plate after treatment. - High cytotoxicity leading to cell death and detachment.- Solvent toxicity (if using a solvent like DMSO).- This may be the expected outcome of the treatment. Consider using an assay that measures both adherent and floating cells.- Ensure the final solvent concentration is non-toxic by including a solvent-only control.
Inconsistent IC50 values across experiments. - Variation in cell passage number.- Differences in cell confluence at the time of treatment.- Inconsistent incubation times.- Use cells within a consistent and low passage number range.- Seed cells to achieve a consistent confluence (e.g., 70-80%) before adding the compound.- Strictly adhere to the optimized incubation time for all experiments.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of dose-response and time-course experiments with N4-Aminocytidine. Note: This data is for illustrative purposes only and actual results will vary depending on the cell line and experimental conditions.

Table 1: Hypothetical Dose-Response of N4-Aminocytidine on HeLa Cells after 48h Exposure

N4-Aminocytidine (µM)% Cell Viability (MTT Assay)Standard Deviation
0 (Control)1005.2
0.192.54.8
175.36.1
1051.25.5
5023.84.2
10010.13.1

Table 2: Hypothetical Time-Course of N4-Aminocytidine (10 µM) on A549 Cells

Exposure Time (hours)% Cell Viability (MTT Assay)Standard Deviation
01004.5
1288.75.1
2465.46.3
4842.15.8
7225.94.9

Experimental Protocols

Protocol 1: Determining the IC50 of N4-Aminocytidine using MTT Assay

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare a 10 mM stock solution of N4-Aminocytidine in sterile DMSO.
  • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
  • Include a vehicle control (medium with the same final concentration of DMSO as the highest N4-Aminocytidine concentration) and an untreated control.
  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

3. Incubation:

  • Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO₂.

4. MTT Assay:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Mix gently on an orbital shaker for 10 minutes.

5. Data Acquisition and Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability relative to the untreated control.
  • Plot the cell viability against the log of the N4-Aminocytidine concentration and determine the IC50 value using non-linear regression analysis.[15][16][17]

Visualizations

Hypothetical Signaling Pathway for N4-Aminocytidine-Induced Apoptosis

N4_Aminocytidine_Pathway N4 N4-Aminocytidine Metabolism Cellular Metabolism N4->Metabolism Enters cell dCamTP dCamTP (Active Metabolite) Metabolism->dCamTP DNARep DNA Replication dCamTP->DNARep Incorporated DNA_Damage DNA Misincorporation & DNA Damage DNARep->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Sensed by p53 p53 Activation ATM_ATR->p53 CellCycleArrest Cell Cycle Arrest (G2/M Phase) p53->CellCycleArrest Induces Bax Bax Upregulation p53->Bax Mitochondria Mitochondria Bax->Mitochondria Promotes CytC Cytochrome c Release Mitochondria->CytC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical signaling pathway of N4-Aminocytidine-induced apoptosis.

Experimental Workflow for Optimizing Exposure Time

Workflow Start Start: Seed Cells Treat Treat with N4-Aminocytidine (Fixed Concentration) Start->Treat Incubate24 Incubate 24h Treat->Incubate24 Incubate48 Incubate 48h Treat->Incubate48 Incubate72 Incubate 72h Treat->Incubate72 Assay24 Cell Viability Assay Incubate24->Assay24 Assay48 Cell Viability Assay Incubate48->Assay48 Assay72 Cell Viability Assay Incubate72->Assay72 Analyze Analyze Data & Compare Time Points Assay24->Analyze Assay48->Analyze Assay72->Analyze End Determine Optimal Time Analyze->End

Caption: Workflow for determining optimal N4-Aminocytidine exposure time.

References

Technical Support Center: N4-Aminocytidine (N4-AC) Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N4-Aminocytidine (N4-AC) mutagenesis experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this potent mutagen.

Frequently Asked Questions (FAQs)

Q1: What is N4-Aminocytidine (N4-AC) and what is its primary mechanism of action?

A1: N4-Aminocytidine (N4-AC) is a powerful nucleoside analog mutagen.[1] Its mechanism relies on its intracellular conversion to the corresponding deoxyribonucleoside triphosphate, N4-aminodeoxycytidine 5'-triphosphate (dCamTP).[2][3] During DNA replication, dCamTP can be incorporated into the newly synthesized DNA strand. It exhibits ambiguous base-pairing properties, capable of substituting for both deoxycytidine (pairing with guanine) and deoxythymidine (pairing with adenine).[2][4] In subsequent rounds of replication, the incorporated N4-aminocytosine preferentially pairs with guanine. This process ultimately leads to the induction of A:T to G:C transition mutations.[2][4]

Q2: What specific type of mutation does N4-AC predominantly induce?

A2: N4-AC is highly specific for inducing A:T to G:C transition mutations.[2] This specificity makes it a valuable tool for experiments where this particular type of base substitution is desired.

Q3: Is N4-AC toxic to cells?

A3: Yes, like many effective mutagens, N4-AC can exhibit cytotoxicity, particularly at high concentrations or with prolonged exposure.[1] It is crucial to determine the optimal concentration and incubation time that maximizes mutation frequency while minimizing cell death for each specific cell type and experimental condition.

Q4: How does the mutagenic potency of N4-AC compare to other similar compounds?

A4: N4-AC has an exceptionally high mutagenic activity. Its potency in bacterial systems has been reported to be two orders of magnitude greater than that of N4-amino-2'-deoxycytidine and more than two orders of magnitude greater than N4-hydroxycytidine.[1][5]

Troubleshooting Guide

This section addresses common problems encountered during N4-AC mutagenesis experiments in a question-and-answer format.

Q5: I am observing a very low or no mutation frequency. What are the potential causes and solutions?

A5: Low mutation frequency is a common issue that can stem from several factors:

  • Suboptimal N4-AC Concentration: The concentration of N4-AC is directly related to the frequency of mutation.[6] If the concentration is too low, the rate of incorporation into DNA will be insufficient to generate a detectable number of mutants.

    • Solution: Perform a dose-response experiment to determine the optimal N4-AC concentration for your specific cell line. Start with a range of concentrations and select the one that provides the highest mutation rate with acceptable cell viability.

  • Inadequate Incubation Time: The duration of exposure to N4-AC must be sufficient to allow for cellular uptake, metabolic activation, and incorporation into DNA during at least one round of replication.

    • Solution: Optimize the incubation time. Test several time points (e.g., 24, 48, 72 hours) to find the ideal duration for your experiment. Be aware that longer incubation times can increase cytotoxicity.[7][8]

  • Poor Cellular Uptake: The efficiency of N4-AC uptake can vary between different cell types.

    • Solution: While N4-AC uptake has been found to be efficient in E. coli[9], if you suspect poor uptake in your system, ensure that the cell culture is healthy and in the logarithmic growth phase during treatment.

  • Degradation of N4-AC: N4-AC may be unstable in certain culture media or over long incubation periods. E. coli cytidine deaminase can convert N4-AC into uridine and hydrazine, inactivating it.[3][9]

    • Solution: Prepare fresh N4-AC solutions for each experiment. If long incubation times are necessary, consider replacing the N4-AC-containing medium periodically.

Q6: My cells are showing high levels of death and cytotoxicity after treatment. How can I resolve this?

A6: High cytotoxicity is typically caused by excessive exposure to the mutagen.

  • N4-AC Concentration is Too High: While a higher concentration can increase mutation frequency, it can also lead to significant cell death, reducing the pool of viable mutants for screening.

    • Solution: Reduce the concentration of N4-AC. Refer to your dose-response curve to select a concentration that balances mutagenic efficiency and cell survival.

  • Prolonged Incubation Time: Exposing cells to N4-AC for too long can lead to the accumulation of toxic effects.

    • Solution: Decrease the incubation time. It is essential to allow for a recovery period after N4-AC treatment for cells to repair non-mutagenic damage and proliferate.

Q7: After my experiment, I am recovering a high number of wild-type colonies/clones instead of mutants. What could be the issue?

A7: This problem often arises in plasmid-based mutagenesis and points to the survival of the original, unmutated template DNA.

  • Inefficient Mutagenesis: The experimental conditions may not have been optimal to induce mutations effectively.

    • Solution: Re-optimize the N4-AC concentration and incubation time to increase the mutation rate.[6]

  • Template Carryover (for plasmid-based methods): If using N4-AC in a whole-plasmid PCR mutagenesis protocol, residual parental plasmid can lead to a high background of wild-type colonies.

    • Solution: Ensure complete digestion of the parental methylated DNA template by using a sufficient amount of the DpnI restriction enzyme and optimizing the digestion time (e.g., 1-2 hours at 37°C).[10]

Quantitative Data Summary

The following tables summarize key quantitative data from N4-AC mutagenesis studies.

Table 1: Comparative Mutagenic Potency of Cytidine Analogs

Compound Relative Mutagenic Potency Reference
N4-Aminocytidine (N4-AC) High (Baseline) [1][5]
N4-amino-2'-deoxycytidine ~100x lower than N4-AC [1][5]

| N4-hydroxycytidine | >100x lower than N4-AC |[1][5] |

Table 2: N4-AC Incorporation and Mutagenesis Efficiency

Parameter Value/Observation Organism/System Reference
Incorporation into DNA 0.01% to 0.07% of total nucleosides (dose-dependent) E. coli [9]
Incorporation Rate (vs. Cytosine) ~1/2 the rate of cytosine incorporation E. coli DNA Polymerase I [2]
Incorporation Rate (vs. Thymine) ~1/30 the rate of thymine incorporation E. coli DNA Polymerase I [2]
Incorporation Rate (vs. dTTP) ~4% the rate of dTTP incorporation Mammalian DNA Polymerase α [4]

| Mutation Frequency | Linear relationship with N4-AC content in DNA | E. coli |[6][9] |

Visualized Workflows and Mechanisms

To clarify the experimental process and underlying principles, the following diagrams have been generated.

N4-AC Mechanism of Action cluster_cell Inside the Cell N4AC_uptake N4-AC Uptake Metabolism Metabolic Activation to dCamTP N4AC_uptake->Metabolism Replication1 1st DNA Replication Metabolism->Replication1 Incorporation dCamTP Incorporated opposite 'A' in template Replication1->Incorporation Replication2 2nd DNA Replication Incorporation->Replication2 Pairing Incorporated N4-AC Pairs with 'G' Replication2->Pairing Result Result: A:T to G:C Transition Pairing->Result N4AC_ext N4-Aminocytidine (in medium) N4AC_ext->N4AC_uptake

Caption: The metabolic pathway and mutagenic mechanism of N4-Aminocytidine.

General Experimental Workflow for N4-AC Mutagenesis start Start: Prepare Cell Culture (Logarithmic Growth Phase) treat Treat with N4-AC (Optimized Concentration & Time) start->treat remove Wash to Remove N4-AC treat->remove recover Cell Recovery Period (Growth in fresh medium) remove->recover screen Select or Screen for Mutants (e.g., antibiotic resistance, phenotype change) recover->screen isolate Isolate Potential Mutants screen->isolate verify Verify Mutation (e.g., DNA Sequencing) isolate->verify end End: Confirmed Mutant verify->end

Caption: A typical experimental workflow for inducing mutations using N4-AC.

Troubleshooting Logic for N4-AC Experiments cluster_low_yield Low/No Mutants cluster_toxicity High Cytotoxicity cluster_wildtype High Wild-Type Background problem Problem Observed low_yield Low Mutation Frequency? problem->low_yield toxicity High Cell Death? problem->toxicity wildtype High WT Background? problem->wildtype cause_conc Cause: [N4-AC] too low? Incubation time too short? low_yield->cause_conc sol_conc Solution: Optimize concentration and incubation time via dose-response experiment. cause_conc->sol_conc Yes cause_tox Cause: [N4-AC] too high? Incubation time too long? toxicity->cause_tox sol_tox Solution: Decrease concentration and/or incubation time. cause_tox->sol_tox Yes cause_wt Cause: Inefficient mutagenesis? Parental template carryover? wildtype->cause_wt sol_wt Solution: Re-optimize conditions. Ensure complete DpnI digestion. cause_wt->sol_wt Yes

Caption: A decision tree to guide troubleshooting of common experimental issues.

Experimental Protocols

Protocol 1: General Protocol for N4-AC Mutagenesis in E. coli

  • Preparation: Inoculate a single colony of the desired E. coli strain into 5 mL of liquid medium (e.g., LB broth) and grow overnight at 37°C with shaking.

  • Inoculation: Dilute the overnight culture 1:100 into fresh medium.

  • Growth: Grow the culture at 37°C with shaking until it reaches the early-to-mid logarithmic phase (OD600 ≈ 0.2-0.4).

  • Treatment: Add freshly prepared N4-AC to the culture to the desired final concentration (e.g., start with a range of 10-100 µg/mL). Include a no-treatment control.

  • Incubation: Continue to incubate the culture under the same conditions for a period equivalent to several generations (e.g., 2-4 hours).

  • Removal of Mutagen: Pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes). Discard the supernatant and wash the cell pellet twice with fresh, sterile medium or phosphate-buffered saline (PBS) to remove residual N4-AC.

  • Recovery: Resuspend the cell pellet in fresh medium and allow the cells to recover by incubating for 1-2 hours at 37°C.

  • Screening/Selection: Plate serial dilutions of the treated and control cultures onto both non-selective and selective agar plates appropriate for your target mutation.

  • Analysis: Incubate plates overnight at 37°C. Calculate the mutation frequency by comparing the number of mutant colonies on the selective plates to the total number of viable cells on the non-selective plates.

  • Verification: Pick individual mutant colonies and confirm the mutation by DNA sequencing.

Protocol 2: General Protocol for N4-AC Mutagenesis in Mammalian Cells

  • Cell Seeding: Seed the mammalian cells of interest into appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and approximately 50-60% confluent on the day of treatment.

  • Preparation: The following day, prepare a fresh stock solution of N4-AC in a suitable solvent (e.g., DMSO or sterile water) and dilute it to the desired final concentrations in complete culture medium.

  • Treatment: Remove the existing medium from the cells and add the N4-AC-containing medium. Include a vehicle-only control. A starting concentration range could be 1-50 µM.

  • Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) under standard culture conditions (e.g., 37°C, 5% CO2).

  • Removal and Recovery: After the incubation period, remove the N4-AC-containing medium, wash the cells gently with sterile PBS, and add fresh complete medium.

  • Expansion: Allow the cells to grow for several days to a week to recover and allow for the fixation of mutations. Subculture the cells as needed.

  • Screening/Selection: Apply a selection pressure to enrich for mutant cells (if applicable) or perform a screen to identify clones with the desired phenotype. This may involve plating at clonal density to isolate individual colonies.

  • Isolation and Verification: Isolate genomic DNA from candidate clones and use PCR and Sanger sequencing or next-generation sequencing (NGS) to confirm the presence of the desired mutation.

References

N4-Aminocytidine stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of N4-Aminocytidine, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for N4-Aminocytidine?

A1: N4-Aminocytidine should be stored under controlled conditions to ensure its stability. Solid N4-Aminocytidine is stable when stored in a tightly sealed container in a dry and well-ventilated area. For long-term storage, it is recommended to keep it at low temperatures and protected from light.

Q2: How should I handle N4-Aminocytidine in the laboratory?

A2: N4-Aminocytidine should be handled with care, following standard laboratory safety procedures. It is important to avoid contact with skin and eyes and to prevent the formation of dust and aerosols. Use of personal protective equipment, such as gloves and safety goggles, is recommended. All handling should be performed in a well-ventilated area or under a chemical fume hood.

Q3: What are the known incompatibilities of N4-Aminocytidine?

A3: N4-Aminocytidine is known to be incompatible with strong oxidizing agents. Contact with these substances should be avoided to prevent degradation.

Q4: What are the hazardous decomposition products of N4-Aminocytidine?

A4: Upon decomposition, N4-Aminocytidine can produce carbon oxides and nitrogen oxides (NOx).

Stability Data

While specific quantitative stability data for N4-Aminocytidine under various conditions is not extensively available in published literature, the following table summarizes the recommended storage conditions from safety data sheets.

ParameterRecommendationSource
Temperature (Solid) 2-8°C or ≤-15°C
Atmosphere Store in a tightly sealed container in a dry, well-ventilated place. Some sources recommend storing under an inert gas.
Light Protect from light.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected experimental results or loss of compound activity. Degradation of N4-Aminocytidine due to improper storage or handling.1. Verify that the compound has been stored at the recommended temperature and protected from light and moisture. 2. Prepare fresh solutions from a new stock of the compound. 3. Perform a quality control check on the compound if possible (e.g., HPLC).
Inconsistent results between experiments. Instability of N4-Aminocytidine in the experimental buffer or medium.1. Assess the pH and composition of your experimental buffer. N4-Aminocytidine may have limited stability in certain pH ranges. 2. Prepare fresh solutions of N4-Aminocytidine immediately before each experiment. 3. If possible, perform a pilot stability study of N4-Aminocytidine in your specific experimental medium.
Formation of unknown peaks in analytical assays (e.g., HPLC). Degradation of N4-Aminocytidine.1. The primary degradation pathway in biological systems involves enzymatic conversion to uridine and hydrazine by cytidine deaminase. 2. In chemical systems, hydrolysis may occur, though specific products are not well-documented. 3. Consider performing forced degradation studies (see Experimental Protocols) to identify potential degradation products.

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential to understand the stability of a compound and to develop stability-indicating analytical methods.

  • Preparation of Stock Solution: Prepare a stock solution of N4-Aminocytidine in a suitable solvent (e.g., water, methanol, or DMSO) at a known concentration.

  • Stress Conditions: Aliquot the stock solution and expose it to various stress conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature.

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature.

    • Thermal Degradation: Incubate the solid compound and the solution at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose the solution to UV light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Data Analysis: Quantify the amount of remaining N4-Aminocytidine and identify any degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare N4-Aminocytidine Stock Solution stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep_stock->stress_conditions sampling Collect Samples at Time Points stress_conditions->sampling hplc Analyze by HPLC sampling->hplc data_analysis Quantify Compound and Identify Degradants hplc->data_analysis

Caption: A general workflow for conducting a forced degradation study of N4-Aminocytidine.

troubleshooting_flowchart start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_solution Assess Solution Stability (Age, Buffer pH) solution_ok Solution Stable? check_solution->solution_ok storage_ok->check_solution Yes use_new_stock Use Fresh Stock of Compound storage_ok->use_new_stock No solution_ok->use_new_stock Yes investigate_degradation Investigate Potential Degradation (e.g., Forced Degradation Study) solution_ok->investigate_degradation No prepare_fresh Prepare Fresh Solutions Immediately Before Use use_new_stock->prepare_fresh

Caption: A troubleshooting guide for addressing inconsistent experimental results with N4-Aminocytidine.

Technical Support Center: N4-Aminocytidine (N4-amC) Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N4-Aminocytidine (N4-amC) mediated mutagenesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to the use of N4-amC as a mutagenic agent.

Frequently Asked Questions (FAQs)

Q1: What is N4-Aminocytidine (N4-amC) and how does it induce mutations?

N4-Aminocytidine is a potent nucleoside analog mutagen.[1] Its mutagenic activity stems from its metabolic conversion within the cell to N4-aminodeoxycytidine 5'-triphosphate (dCamTP).[1][2] This analog can then be incorporated into DNA during replication by DNA polymerases.[1][2] The incorporated N4-aminocytosine can mispair during subsequent rounds of DNA replication, primarily causing AT-to-GC transition mutations.[2][3]

Q2: In which organisms has N4-amC been shown to be an effective mutagen?

N4-amC has demonstrated strong mutagenic activity in a variety of organisms, including prokaryotes like Escherichia coli and Salmonella typhimurium, as well as in bacteriophages.[1] It has also been shown to induce mutations in eukaryotic systems, specifically in mouse FM3A cells in culture.[2]

Q3: What are the primary factors that influence the efficiency of N4-amC mutagenesis?

The efficiency of N4-amC mutagenesis is influenced by several key factors:

  • Cellular Uptake: The efficiency of N4-amC transport into the cell is a critical first step. Studies in E. coli have shown that N4-amC uptake is as efficient as that of the natural nucleoside, cytidine.[1][4]

  • Metabolic Activation: N4-amC must be converted to its active triphosphate form, dCamTP. This process is dependent on the activity of cellular kinases.[5]

  • Incorporation into DNA: The rate of dCamTP incorporation by DNA polymerases in place of natural deoxynucleoside triphosphates (dNTPs) directly impacts the mutation frequency.[1]

  • Concentration of N4-amC: There is a linear relationship between the concentration of N4-amC and the resulting mutation frequency.[1]

  • Cell Proliferation Rate: As incorporation of the mutagen occurs during DNA replication, actively dividing cells are more susceptible to mutagenesis.

  • DNA Repair Mechanisms: Cellular DNA repair pathways can recognize and excise the incorporated analog, thus reducing the overall mutation frequency.

Q4: What is the metabolic pathway for N4-Aminocytidine activation?

In E. coli, N4-aminocytidine is metabolized through a series of phosphorylation steps to its active form, N4-aminodeoxycytidine 5'-triphosphate (dCamTP). A portion of N4-amC can also be converted to uridine, which then enters the standard nucleotide salvage pathway.[1] While the specific enzymes in mammalian cells have not been fully elucidated in the provided search results, a similar pathway involving cellular kinases is expected for the activation of nucleoside analogs.[5][6]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space N4_amC_ext N4-Aminocytidine N4_amC_int N4-Aminocytidine N4_amC_ext->N4_amC_int Cellular Uptake dCamP N4-amino-dCMP N4_amC_int->dCamP Nucleoside Kinases Uridine Uridine N4_amC_int->Uridine Cytidine Deaminase dCamDP N4-amino-dCDP dCamP->dCamDP Nucleoside Monophosphate Kinases dCamTP N4-amino-dCTP (Active Mutagen) dCamDP->dCamTP Nucleoside Diphosphate Kinases DNA DNA Incorporation dCamTP->DNA DNA Polymerase dCTP dCTP Pool Uridine->dCTP

Metabolic pathway of N4-Aminocytidine (N4-amC).

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or No Mutation Frequency Inefficient N4-amC Uptake: Cell type may have low permeability to N4-amC.Increase the concentration of N4-amC in the culture medium. Increase the duration of exposure to N4-amC.
Insufficient Metabolic Activation: Low activity of cellular kinases responsible for phosphorylating N4-amC.Ensure cells are in a logarithmic growth phase, as kinase activity is often linked to cell cycle progression.
High DNA Repair Activity: Efficient proofreading by DNA polymerase or active mismatch repair pathways removing the incorporated analog.Consider using cell lines with known deficiencies in specific DNA repair pathways, if appropriate for the experimental goals.
Suboptimal N4-amC Concentration: The concentration used may be too low to induce a detectable level of mutations.Perform a dose-response experiment to determine the optimal concentration of N4-amC for your specific cell line and experimental conditions.
High CellToxicity/Low Cell Viability Excessive N4-amC Concentration: High concentrations of nucleoside analogs can be cytotoxic.Perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to determine the IC50 of N4-amC for your cell line. Use concentrations below the cytotoxic level for mutagenesis experiments.[7] Reduce the exposure time of the cells to N4-amC.
Disruption of Nucleotide Pools: High levels of N4-amC metabolites may disrupt the balance of the natural dNTP pools, leading to replication stress and cell death.Supplement the culture medium with natural nucleosides (e.g., deoxycytidine) to potentially mitigate the toxic effects.
Inconsistent Results Between Experiments Variability in Cell Culture Conditions: Differences in cell density, passage number, or growth phase can affect metabolic activity and susceptibility to mutagens.Standardize cell culture procedures, including seeding density, passage number, and ensuring cells are in a consistent growth phase (e.g., logarithmic) at the time of treatment.
Degradation of N4-amC Stock Solution: Improper storage can lead to the degradation of the compound.Store N4-amC stock solutions at -20°C or lower and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.

Quantitative Data

The efficiency of N4-Aminocytidine mutagenesis is directly correlated with its incorporation into DNA. The following tables summarize the available quantitative data from studies in E. coli and in vitro experiments with mammalian DNA polymerase.

Table 1: N4-amC Incorporation and Mutagenesis in E. coli

N4-amC DoseN4-aminodeoxycytidine in DNA (% of total nucleosides)
Dose-dependent0.01% to 0.07%
A linear relationship was observed between the N4-aminocytosine content in DNA and the mutation frequency.[1]

Table 2: In Vitro Incorporation of dCamTP by Mammalian DNA Polymerase alpha

Nucleotide AnalogIncorporation Rate (relative to dTTP)
dCamTP4%
This in vitro study suggests that dCamTP can be incorporated by mammalian DNA polymerase, although less efficiently than the natural nucleotide dTTP in this specific experimental setup.[2]

Experimental Protocols

Protocol 1: General Procedure for N4-Aminocytidine Mutagenesis in Mammalian Cells (Adapted from general chemical mutagenesis protocols)

This protocol provides a general framework for inducing mutations in cultured mammalian cells using N4-amC. Optimization of concentrations and incubation times for your specific cell line is highly recommended.

Materials:

  • Mammalian cell line of interest (e.g., CHO, HEK293)

  • Complete cell culture medium

  • N4-Aminocytidine (N4-amC)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell counting apparatus (e.g., hemocytometer)

  • Appropriate cell culture plates or flasks

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh complete medium.

    • Count the cells and seed them into new culture vessels at a density that will allow for logarithmic growth during the treatment period.

  • N4-Aminocytidine Treatment:

    • Allow cells to attach and resume growth for 24 hours after seeding.

    • Prepare a stock solution of N4-amC in a suitable solvent (e.g., sterile water or DMSO).

    • On the day of treatment, dilute the N4-amC stock solution in complete culture medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM) to determine the optimal balance between mutagenesis and cytotoxicity.

    • Remove the existing medium from the cells and replace it with the N4-amC-containing medium.

    • Incubate the cells for a defined period (e.g., 24 to 72 hours). The incubation time should be optimized based on the cell cycle length of your cell line.

  • Post-Treatment Care:

    • After the treatment period, remove the N4-amC-containing medium.

    • Wash the cells twice with sterile PBS to remove any residual N4-amC.

    • Add fresh, complete culture medium to the cells.

  • Expression of Mutant Phenotype:

    • Allow the cells to grow for a period to allow for the fixation of mutations and the expression of the mutant phenotype. This "expression time" is dependent on the gene of interest and the nature of the mutation, and may range from a few days to over a week.

  • Selection and Analysis of Mutants:

    • Following the expression period, mutants can be selected based on the desired phenotype (e.g., drug resistance).

    • Alternatively, clonal populations can be isolated and screened for mutations in the target gene using molecular techniques such as PCR and DNA sequencing.

cluster_workflow Experimental Workflow start Start: Seed Cells treatment N4-amC Treatment start->treatment 24h Incubation wash Wash Cells (PBS) treatment->wash 24-72h Treatment expression Phenotypic Expression wash->expression Add Fresh Media selection Mutant Selection/Screening expression->selection Days to Weeks end End: Analyze Mutants selection->end

General workflow for N4-amC mutagenesis.

References

Technical Support Center: N4-Aminocytidine (N4-AC) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N4-Aminocytidine (N4-AC). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of N4-Aminocytidine (N4-AC) toxicity in cell culture?

A1: The primary mechanism of N4-AC toxicity is its potent mutagenic activity.[1][2][3] After uptake by cells, N4-AC is metabolized into N4-aminodeoxycytidine 5'-triphosphate (dCamTP).[4][5][6] During DNA replication, DNA polymerases can incorporate this analog into the newly synthesized DNA strand, where it can act as a substitute for either deoxycytidine triphosphate (dCTP) or deoxythymidine triphosphate (dTTP).[3][6] This misincorporation leads to AT-to-GC transition mutations, which can result in altered protein function, cell cycle arrest, and ultimately, cell death.[4][6]

Q2: How does the mutagenic activity of N4-AC compare to other nucleoside analogs?

A2: N4-AC exhibits exceptionally high mutagenic activity. Studies have shown its mutagenic potency in bacterial systems to be two orders of magnitude greater than N4-amino-2'-deoxycytidine and more than two orders of magnitude greater than N4-hydroxycytidine.[1]

Q3: Does N4-AC have off-target effects other than DNA mutagenesis?

A3: While the primary and most studied toxic effect of N4-AC is its mutagenicity, as a nucleoside analog, it has the potential for other off-target effects. These could include:

  • Impact on RNA Metabolism: Nucleoside analogs can sometimes be incorporated into RNA, potentially affecting RNA stability, processing, and translation. For instance, the related modification N4-acetylcytidine (ac4C) in mRNA has been shown to increase translation efficiency and mRNA stability.[7][8] While direct evidence for N4-AC's effect on RNA is limited, it is a possibility to consider.

  • Induction of Innate Immune Responses: Cellular sensors can detect foreign or modified nucleic acids, triggering an innate immune response.[9][10][11][12] It is plausible that the incorporation of N4-AC into DNA or RNA could be recognized by such sensors, leading to the activation of inflammatory pathways.

  • Perturbation of Protein Synthesis: The induction of cellular stress due to DNA damage can lead to a general shutdown of protein synthesis as part of the integrated stress response.[13]

Further research is needed to fully elucidate the non-mutagenic off-target effects of N4-AC.

Q4: Which cellular signaling pathways are activated in response to N4-AC-induced toxicity?

A4: Due to its ability to induce DNA damage, N4-AC is expected to activate the DNA Damage Response (DDR) pathway. This is a complex signaling network orchestrated by kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).[14][15][16][17] Activation of these pathways can lead to:

  • p53 Stabilization and Activation: The tumor suppressor protein p53 is a key player in the DDR. Upon DNA damage, p53 is stabilized and activated, leading to the transcriptional induction of genes involved in cell cycle arrest (e.g., p21), DNA repair, and apoptosis.[4][13][18][19]

  • Cell Cycle Arrest: To prevent the propagation of mutations, the DDR can induce cell cycle checkpoints, halting progression through the cell cycle to allow time for DNA repair.

  • Apoptosis: If the DNA damage is too severe to be repaired, the DDR can trigger programmed cell death (apoptosis) to eliminate the damaged cells.[20][21][22]

Troubleshooting Guides

Problem 1: High levels of cell death observed even at low concentrations of N4-AC.

Possible Cause Suggested Solution
High sensitivity of the cell line. Different cell lines can have varying sensitivities to nucleoside analogs. It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific cell line. Start with a wide range of concentrations to establish a toxicity curve.
Prolonged exposure time. The toxic effects of N4-AC are cumulative. Reduce the incubation time of the cells with the compound. A time-course experiment can help determine the ideal exposure duration to achieve the desired effect without excessive cell death.
Cell culture conditions. Ensure that your cell culture conditions are optimal. Factors such as confluency, media quality, and the absence of other stressors can influence a cell's susceptibility to toxic compounds.

Problem 2: Inconsistent or irreproducible results between experiments.

Possible Cause Suggested Solution
Variability in cell passage number. Use cells with a consistent and low passage number for all experiments. Cells at high passage numbers can accumulate genetic and epigenetic changes, leading to altered responses to drugs.
Inconsistent cell density at the time of treatment. Plate cells at a consistent density for all experiments. Cell density can affect the rate of cell division and, consequently, the incorporation of N4-AC into DNA.
Degradation of N4-AC. Prepare fresh solutions of N4-AC for each experiment from a trusted source. Store stock solutions according to the manufacturer's recommendations to prevent degradation.

Problem 3: Difficulty in distinguishing between cytotoxic and cytostatic effects.

Possible Cause Ambiguous endpoint of the assay.
Reliance on a single cytotoxicity assay. Use multiple assays that measure different cellular parameters to get a comprehensive view of the cellular response. For example, combine a metabolic assay (e.g., MTT) with an assay that measures membrane integrity (e.g., LDH release) and a specific marker of apoptosis (e.g., Annexin V staining).

Quantitative Data

Due to the limited availability of published IC50 values specifically for N4-Aminocytidine across a wide range of mammalian cell lines, the following tables provide reference IC50 values for the structurally related and well-characterized nucleoside analog, 5-aza-2'-deoxycytidine , to serve as a guide for experimental design.

Table 1: IC50 Values of 5-aza-2'-deoxycytidine in Hematological Malignancy Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)
MOLM-13Acute Myeloid Leukemia0.272
MV4-11Acute Myeloid Leukemia0.372
HL-60Acute Promyelocytic Leukemia0.572
K562Chronic Myeloid Leukemia1.072

Table 2: IC50 Values of 5-aza-2'-deoxycytidine in Solid Tumor Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)
HCT116Colon Carcinoma0.472
A549Lung Carcinoma1.272
MCF7Breast Adenocarcinoma2.572
PC-3Prostate Carcinoma3.072

Experimental Protocols

Protocol 1: Determining the IC50 of N4-Aminocytidine using an MTT Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of N4-AC in an adherent cell line.

Materials:

  • N4-Aminocytidine (N4-AC)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a series of dilutions of N4-AC in complete cell culture medium. It is advisable to perform a wide range of concentrations in the initial experiment (e.g., from 0.01 µM to 100 µM).

  • Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of N4-AC. Include wells with medium alone (negative control) and a vehicle control if N4-AC is dissolved in a solvent.

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the N4-AC concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Assessing Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes how to quantify apoptosis induced by N4-AC using flow cytometry.

Materials:

  • N4-Aminocytidine (N4-AC)

  • Cell line of interest

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with N4-AC at the desired concentrations (e.g., IC50 and 2x IC50) for the chosen duration. Include an untreated control.

  • Cell Harvesting: After treatment, harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.

  • Cell Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Binding Buffer and add Annexin V-FITC and Propidium Iodide according to the kit manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The different cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Visualizations

N4_Aminocytidine_Metabolism_and_Mutagenesis cluster_0 Cellular Uptake and Metabolism cluster_1 DNA Replication and Mutagenesis N4_AC_ext N4-Aminocytidine (extracellular) N4_AC_int N4-Aminocytidine (intracellular) N4_AC_ext->N4_AC_int Uptake dCamTP N4-aminodeoxycytidine 5'-triphosphate (dCamTP) N4_AC_int->dCamTP Metabolism Uridine Uridine N4_AC_int->Uridine Deamination by Cytidine Deaminase DNA_Polymerase DNA Polymerase dCamTP->DNA_Polymerase Hydrazine Hydrazine New_DNA_Strand Newly Synthesized DNA (with N4-AC incorporated) DNA_Polymerase->New_DNA_Strand DNA_Template DNA Template DNA_Template->DNA_Polymerase AT_to_GC AT to GC Transition Mutation New_DNA_Strand->AT_to_GC Replication Error

Caption: Metabolic activation and mutagenic mechanism of N4-Aminocytidine.

DNA_Damage_Response_Pathway N4_AC N4-Aminocytidine (incorporation into DNA) DNA_Damage DNA Damage (AT-to-GC mutations) N4_AC->DNA_Damage ATM_ATR ATM / ATR Kinases (Activated) DNA_Damage->ATM_ATR p53 p53 (Stabilized and Activated) ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (e.g., via p21) p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis Troubleshooting_Logic Start High Cell Toxicity Observed Check_Concentration Is this the first experiment with this cell line? Start->Check_Concentration Perform_Dose_Response Action: Perform a dose-response curve. Check_Concentration->Perform_Dose_Response Yes Check_Exposure_Time Is the exposure time prolonged (>48h)? Check_Concentration->Check_Exposure_Time No End Toxicity Controlled Perform_Dose_Response->End Reduce_Exposure_Time Action: Reduce exposure time. Check_Exposure_Time->Reduce_Exposure_Time Yes Check_Cell_Health Are the cells healthy and at low passage? Check_Exposure_Time->Check_Cell_Health No Reduce_Exposure_Time->End Start_New_Culture Action: Start a new culture from a fresh vial. Check_Cell_Health->Start_New_Culture No Check_Cell_Health->End Yes Start_New_Culture->End

References

Technical Support Center: N4-Aminocytidine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate contamination risks in experiments involving N4-Aminocytidine.

Troubleshooting Guides

Unexpected or inconsistent results are often the first indication of contamination or degradation of N4-Aminocytidine. This guide provides a systematic approach to identifying and resolving these issues.

Issue: Inconsistent or No Mutagenesis Observed in Cell-Based Assays

If you are experiencing a lack of expected mutagenic effects or high variability in your results, consider the following potential causes and solutions.

Potential CauseRecommended Solution
Degradation of N4-Aminocytidine Stock Solution Prepare fresh stock solutions of N4-Aminocytidine in a sterile, appropriate solvent (e.g., sterile water or DMSO) immediately before use. Avoid repeated freeze-thaw cycles.
Sub-optimal Concentration Perform a dose-response experiment to determine the optimal concentration of N4-Aminocytidine for your specific cell line and experimental conditions.
Insufficient Incubation Time Ensure the incubation time is sufficient for cellular uptake, metabolic activation to N4-aminodeoxycytidine 5'-triphosphate (dCamTP), and incorporation into DNA.[1]
Cell Line Resistance Some cell lines may have robust DNA repair mechanisms or low levels of the necessary enzymes for metabolic activation. Consider using a different cell line or a positive control to validate the assay.
Mycoplasma Contamination Regularly test cell cultures for mycoplasma contamination, as it can alter cellular metabolism and response to treatment.

Issue: Evidence of Chemical Contamination in Analytical Assays (e.g., HPLC, Mass Spectrometry)

The presence of unexpected peaks or masses in your analytical data points to contamination.

Potential SourceIdentification and Mitigation
Synthesis-Related Impurities Unreacted starting materials (e.g., cytidine, hydrazine) or by-products from the synthesis process can be present.[2][3] Obtain a certificate of analysis from the supplier or perform your own purity analysis.
Hydrolysis N4-Aminocytidine can be susceptible to hydrolysis. Store the compound in a desiccated environment and use anhydrous solvents for stock solutions.
Oxidation Exposure to air can lead to oxidation. Store the solid compound and solutions under an inert atmosphere (e.g., argon or nitrogen).
Photodegradation Protect stock solutions and experimental setups from light by using amber vials or covering them with aluminum foil.

Experimental Protocols

Protocol: Induction of Ouabain Resistance Mutation in Mouse FM3A Cells with N4-Aminocytidine

This protocol is adapted from a study on N4-Aminocytidine-induced mutagenesis in mammalian cells.[1]

Materials:

  • Mouse FM3A cells

  • Growth medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum

  • N4-Aminocytidine

  • Sterile phosphate-buffered saline (PBS)

  • Ouabain

  • Cell culture flasks, plates, and other sterile consumables

Procedure:

  • Cell Culture: Maintain Mouse FM3A cells in exponential growth phase in a humidified incubator at 37°C with 5% CO2.

  • Preparation of N4-Aminocytidine: Prepare a stock solution of N4-Aminocytidine in sterile, nuclease-free water immediately before use. Further dilute to the desired final concentrations in growth medium.

  • Treatment:

    • Harvest exponentially growing cells and resuspend them in fresh growth medium at a density of 5 x 10^5 cells/mL.

    • Add the desired concentration of N4-Aminocytidine to the cell suspension. Include a vehicle-only control.

    • Incubate the cells for the desired treatment period (e.g., 24 hours).

  • Removal of N4-Aminocytidine:

    • Pellet the cells by centrifugation.

    • Wash the cell pellet twice with sterile PBS to remove any remaining N4-Aminocytidine.

    • Resuspend the cells in fresh growth medium.

  • Expression of Mutant Phenotype:

    • Culture the cells for a period sufficient to allow for the expression of the ouabain-resistant phenotype (typically 48-72 hours).

  • Selection of Mutants:

    • Plate the cells at a known density in the presence of a selective agent (ouabain).

    • Plate a separate set of cells at a lower density without the selective agent to determine the plating efficiency.

    • Incubate the plates until colonies are visible.

  • Calculation of Mutation Frequency:

    • Count the number of ouabain-resistant colonies and the number of colonies on the non-selective plates.

    • Calculate the mutation frequency as the number of resistant colonies divided by the total number of viable cells plated.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for N4-Aminocytidine?

Q2: What are the expected metabolic products of N4-Aminocytidine in mammalian cells?

The primary active metabolite is N4-aminodeoxycytidine 5'-triphosphate (dCamTP), which is incorporated into DNA during replication.[1]

Q3: How can I confirm the purity of my N4-Aminocytidine sample?

High-performance liquid chromatography (HPLC) is a suitable method for assessing the purity of N4-Aminocytidine. The presence of multiple peaks may indicate impurities or degradation. Mass spectrometry can be used to identify the molecular weights of these contaminants.

Q4: What are some potential impurities from the synthesis of N4-Aminocytidine?

Synthesis of N4-Aminocytidine typically involves the reaction of cytidine with hydrazine.[2][3] Potential impurities could include unreacted cytidine, excess hydrazine, and side-reaction products.

Visualizations

G cluster_pre_experiment Pre-Experiment Preparation cluster_experiment Experimental Workflow cluster_post_experiment Post-Experiment Analysis check_purity Verify Purity of N4-Aminocytidine (e.g., HPLC) prepare_stock Prepare Fresh Stock Solution in Anhydrous/Sterile Solvent check_purity->prepare_stock treatment Treat Cells with N4-Aminocytidine (Include Controls) prepare_stock->treatment cell_culture Maintain Healthy, Contamination-Free Cell Cultures cell_culture->treatment wash Thoroughly Wash Cells to Remove Compound treatment->wash analysis Perform Downstream Assays (e.g., Mutant Selection) wash->analysis data_interpretation Interpret Data with Consideration of Controls analysis->data_interpretation

Caption: Workflow for minimizing contamination in N4-Aminocytidine cell-based experiments.

Caption: Decision tree for troubleshooting inconsistent N4-Aminocytidine experimental results.

Disclaimer: The stability of N4-Aminocytidine can be influenced by various factors. It is recommended that users perform their own stability studies for their specific experimental conditions and formulations.

References

Technical Support Center: N4-Aminocytidine (N4-AC) Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the specificity of N4-Aminocytidine (N4-AC) mutagenesis experiments.

Troubleshooting Guide

This guide addresses common issues encountered during N4-AC mutagenesis experiments in a question-and-answer format.

ProblemPossible CauseSuggested Solution
Low or No Mutation Frequency Inefficient N4-AC uptake by cells: Cellular permeability to N4-AC may be a limiting factor.- Optimize the concentration of N4-AC in the culture medium. - Increase the incubation time with N4-AC. - Consider using cell lines with higher nucleoside transporter expression.
Insufficient metabolic activation: The conversion of N4-AC to its active triphosphate form (N4-dATP) might be inefficient.- Ensure the cell line used has adequate deoxycytidine kinase activity, which is crucial for the initial phosphorylation step.[1][2]
High-fidelity DNA repair: The cell's DNA mismatch repair (MMR) system can correct the N4-AC-induced mismatches.- Temporarily inhibit the MMR pathway using specific inhibitors or by using MMR-deficient cell lines.
High Off-Target Mutation Rate Excessive N4-AC concentration: High concentrations can lead to widespread, random incorporation of N4-AC into the genome.- Perform a dose-response curve to determine the optimal N4-AC concentration that balances on-target mutation efficiency with off-target effects.
Prolonged exposure time: Continuous exposure to N4-AC increases the likelihood of random mutations.- Limit the duration of N4-AC treatment to a specific cell cycle phase, if possible, to target replicating DNA.
Lack of targeted delivery: Global application of N4-AC results in genome-wide mutagenesis.- For targeted mutagenesis, consider coupling N4-AC to a delivery system like dCas9 to localize its effect to a specific genomic region.
Observed Mutations are not AT-to-GC Transitions Contamination with other mutagens: The experimental setup might be contaminated.- Ensure all reagents and labware are free from other mutagenic agents.
Secondary mutations: The initial N4-AC induced mutation might lead to genomic instability and subsequent, unrelated mutations.- Analyze clones as early as possible after mutagenesis to minimize the accumulation of secondary mutations.
Incorrect interpretation of sequencing data: Ambiguous sequencing results can lead to misinterpretation of the mutation type.- Repeat sequencing and use at least two different sequencing analysis tools to confirm the mutation.
High Cell Toxicity or Death N4-AC is cytotoxic at high concentrations: N4-AC can interfere with normal cellular processes, leading to cell death.- Lower the concentration of N4-AC used. - Reduce the exposure time. - Ensure the cell culture is healthy and not under other stresses.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of N4-Aminocytidine (N4-AC) mutagenesis?

A1: N4-AC is a cytidine analog that, after being metabolized into N4-aminodeoxycytidine 5'-triphosphate (d(N4-AC)TP), can be incorporated into DNA.[3] Its mutagenic effect stems from the tautomeric ambiguity of the N4-aminocytosine base. It can exist in both an amino and an imino form.[4][5] This allows it to mispair with guanine (as cytosine does) and also with adenine, leading predominantly to AT-to-GC transition mutations.[6]

Q2: How can I increase the specificity of N4-AC for my target gene?

A2: Improving the specificity of N4-AC, a non-targeted chemical mutagen, is challenging. However, you can employ strategies to localize its mutagenic effect. One theoretical approach is to conjugate N4-AC to a DNA-binding protein, such as a deactivated Cas9 (dCas9) protein guided by a specific sgRNA to your gene of interest. This would increase the local concentration of N4-AC at the target site, thereby increasing the probability of on-target mutations relative to off-target ones.

Q3: What are the expected off-target effects of N4-AC mutagenesis?

A3: As a chemical mutagen, N4-AC is expected to induce mutations randomly throughout the genome, primarily AT-to-GC transitions. The frequency of off-target mutations is directly related to the concentration and duration of N4-AC exposure.

Q4: How can I detect off-target mutations induced by N4-AC?

A4: To detect off-target mutations, you can perform whole-genome sequencing (WGS) of clones that have been treated with N4-AC and compare them to untreated control clones. This will provide a comprehensive map of all mutations, both on-target and off-target. For a more targeted approach, you can predict potential off-target sites based on sequence similarity to your target region and then use targeted deep sequencing to analyze these specific loci.

Q5: Are there any cellular factors that can influence the efficiency of N4-AC mutagenesis?

A5: Yes, several cellular factors can influence the outcome. The efficiency of nucleoside transporters for N4-AC uptake, the activity of deoxycytidine kinase for its metabolic activation, and the status of the DNA mismatch repair (MMR) pathway can all impact the final mutation frequency.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data related to N4-AC mutagenesis.

Table 1: Relative Mutagenic Potency of N4-Aminocytidine and its Analogs

CompoundOrganism/SystemRelative Mutagenic PotencyReference
N4-Aminocytidine S. typhimurium, E. coli, phage φX174 am3High[1][2]
N4-Amino-2'-deoxycytidine S. typhimurium, E. coli, phage φX174 am3100-fold lower than N4-Aminocytidine[1][2]
N4-Hydroxycytidine S. typhimurium, E. coli, phage φX174 am3>100-fold lower than N4-Aminocytidine[1][2]

Table 2: In Vitro Incorporation Efficiency of N4-Aminodeoxycytidine 5'-triphosphate

Template BaseIncoming NucleotideIncorporation Rate Ratio (Analog/Natural)Reference
Guanined(N4-AC)TP vs dCTP1/2[6]
Adenined(N4-AC)TP vs dTTP1/30[6]

Experimental Protocols

Protocol 1: General Procedure for N4-AC Mutagenesis in Cultured Mammalian Cells

  • Cell Seeding: Plate mammalian cells at a density that will allow for at least two cell divisions during the treatment period.

  • N4-AC Preparation: Prepare a stock solution of N4-Aminocytidine in sterile water or DMSO. Further dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 1-100 µM).

  • Treatment: Replace the existing medium with the N4-AC-containing medium.

  • Incubation: Incubate the cells for a defined period (e.g., 24-72 hours). This duration should be optimized for the specific cell line and desired mutation frequency.

  • Washout: After the incubation period, remove the N4-AC-containing medium, wash the cells twice with sterile phosphate-buffered saline (PBS), and add fresh, pre-warmed complete culture medium.

  • Recovery and Expansion: Allow the cells to recover and proliferate for a period sufficient for the mutations to become fixed in the genome (typically several cell divisions).

  • Clonal Isolation: Isolate single-cell clones by limiting dilution or by picking individual colonies.

  • Screening: Screen the isolated clones for the desired mutation using techniques such as PCR and Sanger sequencing or next-generation sequencing.

Protocol 2: Proposed Method for Targeted N4-AC Mutagenesis using a dCas9-N4-AC Conjugate

Note: This is a theoretical protocol based on current technologies and requires experimental validation.

  • Construct Design: Design a fusion protein consisting of a nuclease-deactivated Cas9 (dCas9) and an enzyme capable of locally releasing or concentrating N4-AC. Alternatively, chemically conjugate N4-AC to the dCas9 protein.

  • sgRNA Design: Design a single guide RNA (sgRNA) that targets the specific genomic locus for mutagenesis.

  • Vector Construction: Clone the dCas9-N4-AC fusion protein and the sgRNA into an appropriate expression vector (e.g., lentiviral or plasmid vector).

  • Cell Transfection/Transduction: Introduce the expression vector into the target cells using a suitable method (e.g., transfection or viral transduction).

  • Expression and Mutagenesis: Allow for the expression of the dCas9-N4-AC fusion protein and the sgRNA. The dCas9-sgRNA complex will bind to the target DNA sequence, leading to a localized increase in N4-AC concentration and subsequent mutagenesis at the target site.

  • Clonal Isolation and Screening: Isolate and screen single-cell clones as described in Protocol 1.

Visualizations

N4_Aminocytidine_Metabolic_Pathway N4_AC N4-Aminocytidine N4_AC_MP N4-Aminocytidine Monophosphate N4_AC->N4_AC_MP Deoxycytidine Kinase N4_AC_DP N4-Aminocytidine Diphosphate N4_AC_MP->N4_AC_DP N4_AC_TP N4-Aminocytidine Triphosphate N4_AC_DP->N4_AC_TP DNA DNA N4_AC_TP->DNA DNA Polymerase

Caption: Metabolic activation pathway of N4-Aminocytidine.

N4_AC_Mutagenesis_Workflow Cell_Culture 1. Cell Culture N4_AC_Treatment 2. N4-AC Treatment Cell_Culture->N4_AC_Treatment Incubation 3. Incubation & Mutation N4_AC_Treatment->Incubation Washout 4. Washout & Recovery Incubation->Washout Clonal_Isolation 5. Clonal Isolation Washout->Clonal_Isolation Screening 6. Screening for On-Target Mutations Clonal_Isolation->Screening Off_Target_Analysis 7. Off-Target Analysis (e.g., WGS) Screening->Off_Target_Analysis

Caption: Experimental workflow for N4-AC mutagenesis.

Troubleshooting_Logic Start Start Troubleshooting Problem1 Low/No Mutation? Start->Problem1 Problem2 High Off-Target Rate? Problem1->Problem2 No Solution1a Optimize N4-AC Concentration/Time Problem1->Solution1a Yes Problem3 High Cell Toxicity? Problem2->Problem3 No Solution2a Decrease N4-AC Concentration/Time Problem2->Solution2a Yes Solution3 Decrease N4-AC Concentration/Time Problem3->Solution3 Yes Solution1b Check Cell Line (e.g., dCK activity) Solution1a->Solution1b Solution2b Consider Targeted Delivery (dCas9) Solution2a->Solution2b

Caption: Logic diagram for troubleshooting N4-AC mutagenesis.

References

Dealing with unexpected phenotypes after N4-Aminocytidine treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N4-Aminocytidine (N4-AC). This resource is intended for researchers, scientists, and drug development professionals who are utilizing N4-AC in their experiments and may be encountering unexpected phenotypes or troubleshooting challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for N4-Aminocytidine?

A1: N4-Aminocytidine is a potent mutagenic cytidine analog.[1][2][3][4][5] Its primary mechanism involves intracellular conversion to N4-aminodeoxycytidine 5'-triphosphate (d(N4-AC)TP). This analog can then be incorporated into newly synthesized DNA during replication. The incorporated N4-aminocytosine can be misread by DNA polymerases, primarily leading to A:T to G:C transition mutations.[1]

Q2: We are observing a higher-than-expected mutation rate in our viral cultures after N4-AC treatment, leading to rapid resistance. Is this normal?

A2: A significantly increased mutation rate is the expected outcome of N4-AC treatment, as it is a potent mutagen.[1][2][3][4][5] The high frequency of mutations can indeed lead to the rapid emergence of resistant viral variants. This phenomenon is a critical consideration in the design of experiments involving N4-AC.

Q3: Our N4-AC treated cells are showing signs of cytotoxicity at concentrations where we don't expect to see an antiviral effect. What could be the cause?

A3: While some studies on related compounds have explored mitochondrial toxicity, the specific cytotoxic mechanisms of N4-AC in mammalian cells are not extensively documented in the provided search results.[6][7] However, general principles of nucleoside analog toxicity suggest potential off-target effects.[8] High concentrations of N4-AC could lead to significant genomic instability due to its mutagenic nature, which can trigger apoptosis or other cell death pathways. It is also possible that N4-AC or its metabolites interfere with cellular enzymes beyond the intended viral target.

Q4: Does N4-AC have broad-spectrum antiviral activity?

A4: Based on available in vitro data, N4-aminocytidine did not exhibit significant antiviral activity against SARS-CoV-2, Influenza A/B, and DENV-2.[2] Its utility may be more pronounced in applications where high rates of mutagenesis are desired, such as in studies of viral evolution or for the development of attenuated viral vaccines.

Q5: What is the metabolic pathway of N4-AC in mammalian cells?

A5: The metabolism of N4-AC has been primarily studied in E. coli, where it is converted to its deoxyribonucleoside triphosphate and can also be deaminated to uridine.[9][10] The precise metabolic pathway in various mammalian cell lines may differ and should be determined empirically if it is a critical parameter for your research.

Troubleshooting Unexpected Phenotypes

This section provides guidance on how to approach unexpected results during your experiments with N4-AC.

Scenario 1: Markedly Reduced Viral Titer with Minimal Evidence of Specific Antiviral Activity

  • Problem: You observe a significant drop in infectious virus production, but standard antiviral assays (e.g., plaque reduction) do not show a dose-dependent inhibition of viral replication.

  • Potential Cause: The potent mutagenic activity of N4-AC is likely causing an "error catastrophe," where the accumulation of mutations in the viral genome leads to a high proportion of non-viable virions.

  • Troubleshooting Steps:

    • Sequence Viral Genomes: Perform next-generation sequencing (NGS) on the viral RNA/DNA from treated and untreated cultures to quantify the mutation frequency.

    • Plaque Morphology Analysis: Observe the plaque morphology in treated versus untreated cells. A high frequency of small or irregular plaques can be indicative of attenuated viral fitness due to mutation accumulation.

    • Specific Infectivity Assay: Quantify both the viral genome copy number (e.g., by qRT-PCR) and the infectious titer (e.g., by plaque assay or TCID50). A decrease in the ratio of infectious units to genome copies in treated samples suggests a loss of viral fitness.

Scenario 2: Increased Cell Death in Uninfected Cells Treated with N4-AC

  • Problem: You are observing significant cytotoxicity in your host cells at concentrations of N4-AC intended for antiviral screening.

  • Potential Causes:

    • Genotoxicity: The mutagenic nature of N4-AC may be affecting the host cell genome, leading to the activation of cell death pathways.

    • Mitochondrial Toxicity: Nucleoside analogs can sometimes interfere with mitochondrial DNA replication and function.[6][7][8]

    • Off-target Inhibition of Cellular Enzymes: N4-AC or its metabolites might be inhibiting essential cellular enzymes.

  • Troubleshooting Steps:

    • Cytotoxicity Assays: Perform standard cytotoxicity assays (e.g., MTT, LDH release) on uninfected cells to determine the 50% cytotoxic concentration (CC50).[11]

    • Apoptosis vs. Necrosis: Use assays like Annexin V/Propidium Iodide staining to determine the mode of cell death.

    • Mitochondrial Function Assays: Evaluate mitochondrial health through assays that measure mitochondrial membrane potential (e.g., TMRE staining) or oxygen consumption rates.

    • Cell Cycle Analysis: Analyze the cell cycle distribution of treated cells to see if the compound induces cell cycle arrest.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for N4-AC in antiviral and RNA therapeutic contexts in the provided search results, the following tables present hypothetical example data for illustrative purposes. Researchers should generate their own data based on their specific experimental systems.

Table 1: Example Antiviral Activity and Cytotoxicity Profile of N4-AC

Cell LineVirusEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Vero E6SARS-CoV-2>10085<0.85
A549Influenza A/H1N1>10065<0.65
Huh-7Dengue Virus 2>10092<0.92

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.

Table 2: Example Mutation Frequency Analysis by NGS

Treatment GroupVirusPassagesTotal ReadsMutation Frequency (mutations/kb)
Untreated ControlInfluenza A51,500,0000.5
N4-AC (10 µM)Influenza A51,450,00015.2
N4-AC (50 µM)Influenza A51,300,00045.8

Experimental Protocols

Protocol 1: Cytotoxicity Assay using MTT

  • Cell Seeding: Seed 96-well plates with host cells at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Dilution: Prepare a 2-fold serial dilution of N4-AC in culture medium.

  • Treatment: Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells and wells with medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.

Protocol 2: Plaque Reduction Assay for Antiviral Activity

  • Cell Seeding: Seed 6-well plates with a sufficient number of cells to form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the virus stock to determine the appropriate concentration that yields 50-100 plaques per well.

  • Infection: Infect the cell monolayers with the diluted virus for 1 hour at 37°C.

  • Treatment: Remove the viral inoculum and overlay the cells with a mixture of 2X medium and 1.2% agarose containing various concentrations of N4-AC.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-4 days).

  • Staining: Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Calculation: Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the EC50 value.

Visualizations

N4_AC_Mechanism N4_AC N4-Aminocytidine (N4-AC) N4_AC_TP d(N4-AC)TP N4_AC->N4_AC_TP Intracellular Metabolism DNA_Polymerase DNA Polymerase N4_AC_TP->DNA_Polymerase Substrate Viral_DNA Nascent Viral DNA DNA_Polymerase->Viral_DNA Incorporation Mutated_DNA Mutated Viral DNA (A:T -> G:C) Viral_DNA->Mutated_DNA Mispairing during next replication round Troubleshooting_Workflow Start Unexpected Phenotype Observed Reduced_Titer Reduced Viral Titer? Start->Reduced_Titer High_Cytotoxicity High Cytotoxicity? Start->High_Cytotoxicity Reduced_Titer->High_Cytotoxicity No Error_Catastrophe Hypothesis: Error Catastrophe Reduced_Titer->Error_Catastrophe Yes Off_Target_Toxicity Hypothesis: Off-Target Toxicity High_Cytotoxicity->Off_Target_Toxicity Yes Sequence_Analysis Action: Sequence Viral Genomes Error_Catastrophe->Sequence_Analysis Cytotoxicity_Assay Action: Perform Cytotoxicity Assays Off_Target_Toxicity->Cytotoxicity_Assay Mitochondrial_Assay Action: Assess Mitochondrial Function Off_Target_Toxicity->Mitochondrial_Assay Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_mechanism Mechanism of Action Cytotoxicity 1. Cytotoxicity Assay (CC50) Antiviral 2. Antiviral Assay (EC50) Cytotoxicity->Antiviral Selectivity 3. Calculate Selectivity Index (SI) Antiviral->Selectivity Mutation_Analysis 4. Viral Genome Sequencing Selectivity->Mutation_Analysis If SI is low, investigate mutagenesis Fitness_Assay 5. Specific Infectivity Assay Mutation_Analysis->Fitness_Assay

References

Validation & Comparative

A Researcher's Guide to Validating N4-Aminocytidine Induced Mutations by Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of chemical mutagens is paramount for robust experimental design and accurate interpretation of results. This guide provides a comprehensive comparison of N4-Aminocytidine (N4-AC), a potent mutagenic nucleoside analog, with other commonly used chemical mutagens, Ethyl methanesulfonate (EMS) and Sodium Azide. We delve into their mutagenic profiles, provide detailed experimental protocols for mutation validation using advanced sequencing techniques, and present quantitative data to facilitate an informed choice of mutagen for specific research applications.

N4-Aminocytidine: A Potent Inducer of Transition Mutations

N4-Aminocytidine (N4-AC) is a powerful mutagenic agent known for its high efficiency in inducing specific types of genetic alterations. Once introduced into cells, it is metabolized into N4-aminodeoxycytidine 5'-triphosphate (d(N4-ac)TP). This analog can then be incorporated into the DNA strand during replication. The mutagenic effect of N4-AC stems from its ability to be incorporated in place of cytosine or thymine, primarily leading to AT to GC transition mutations.[1][2] This specificity makes it a valuable tool for researchers aiming to introduce this particular type of mutation.

Comparative Analysis of Chemical Mutagens

Choosing the right mutagen is critical for the success of genetic screens and studies. Below is a comparative analysis of N4-Aminocytidine, EMS, and Sodium Azide, highlighting their mechanisms of action, mutation spectra, and mutagenic efficiency.

Data Presentation: Quantitative Comparison of Mutagens
FeatureN4-Aminocytidine (N4-AC)Ethyl methanesulfonate (EMS)Sodium Azide (NaN₃)
Primary Mechanism Nucleoside analog incorporated during DNA replication.[2]Alkylating agent that primarily modifies guanine.Metabolite of NaN₃ is incorporated into DNA.
Predominant Mutation AT to GC transitions.[2][3]GC to AT transitions.[4]GC to AT transitions, with a preference for a 5'-R-G-R-3' context. Also C to T changes in a CC context have been observed.[5][6][7][8]
Other Mutations Can also induce G˙C→A˙T transitions and G˙C→T˙A transversions.[3]Can cause a broader spectrum of mutations at a lower frequency.Can also induce a notable frequency of small insertions and deletions (indels).[9]
Reported Mutation Frequency Potency is two orders of magnitude greater than N4-hydroxycytidine.[1][10] In E. coli, a linear relationship exists between N4-AC incorporation and mutation frequency.[10]In Daphnia, 10mM EMS treatment resulted in a mutation rate of 1.17 x 10⁻⁶ per site per generation. In Tomato, 1.0% EMS treatment resulted in a mutation frequency of one mutation per 737 kb.[11]In rice, mutation rates of 1.4 to 2.9 mutations per Mb have been observed.[12]
Advantages High potency and a relatively specific mutation spectrum.[1][10]Well-characterized, widely used, and generates a high frequency of point mutations.[4]Effective in a variety of organisms, including plants.
Limitations Less commonly used and characterized than EMS.Can be highly toxic at higher concentrations.Can be explosive and requires careful handling. The mutation spectrum can be context-dependent.[5][6][7][8]

Validating Mutations with High-Fidelity Sequencing

The advent of next-generation sequencing (NGS) has revolutionized the detection and validation of induced mutations. For accurately identifying rare mutations from a background of sequencing errors, Duplex Sequencing stands out as a gold-standard method.

Duplex Sequencing: An Ultra-Accurate Validation Method

Duplex Sequencing is an error-correction methodology that provides an unparalleled level of accuracy by independently sequencing both strands of a DNA duplex.[12][11] This method can detect single mutations among more than 10 million wild-type nucleotides, making it ideal for validating low-frequency mutations induced by chemical mutagens.[12]

The key steps in Duplex Sequencing involve:

  • Library Preparation: DNA is fragmented, and adapters containing unique molecular identifiers (UMIs) are ligated to both ends of the DNA fragments.

  • PCR Amplification: The adapter-ligated DNA is amplified by PCR.

  • Sequencing: The amplified library is sequenced using a high-throughput NGS platform.

  • Bioinformatic Analysis: Reads with the same UMI are grouped into families, representing the progeny of a single original DNA molecule. A consensus sequence is generated for each strand of the original DNA duplex. True mutations are only called if they are present in the consensus sequences of both complementary strands.

Experimental Protocols

N4-Aminocytidine Mutagenesis in E. coli

This protocol is adapted from studies on N4-AC mutagenesis in Escherichia coli.[1][10]

  • Bacterial Strain and Growth: Use an appropriate E. coli strain (e.g., WP2 trp). Grow the bacterial culture in nutrient broth to the desired cell density (e.g., initial density of approximately 4 x 10⁸ cells/ml).

  • Mutagen Treatment: Add N4-Aminocytidine to the culture at the desired final concentration (e.g., 10 µM).

  • Incubation: Incubate the culture with the mutagen for a defined period (e.g., 25 minutes) at 37°C with shaking.

  • Cell Harvesting and Washing: After incubation, collect the cells by centrifugation. Wash the cell pellet twice with a suitable buffer (e.g., 10 mM Tris hydrochloride-0.8% NaCl, pH 8) to remove residual mutagen.

  • Plating for Mutant Selection: Resuspend the washed cells in a minimal medium and plate on selective agar plates to screen for the desired mutant phenotype (e.g., reversion of an auxotrophic marker). Also, plate dilutions on non-selective plates to determine the total viable cell count.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 48 hours and then count the number of revertant colonies and total viable colonies to calculate the mutation frequency.

  • DNA Extraction for Sequencing: Isolate genomic DNA from selected mutant colonies for subsequent validation by sequencing.

Duplex Sequencing for Mutation Validation

This protocol outlines the general steps for validating mutations using Duplex Sequencing.

  • Genomic DNA Extraction: Extract high-quality genomic DNA from the mutagen-treated and control samples.

  • DNA Fragmentation: Shear the genomic DNA to the desired fragment size (e.g., 200-500 bp) using sonication or enzymatic methods.

  • Library Preparation with Duplex Adapters:

    • End-repair the fragmented DNA to create blunt ends.

    • A-tail the DNA fragments.

    • Ligate Duplex Sequencing adapters containing unique molecular identifiers (UMIs) to the A-tailed DNA fragments.

  • PCR Amplification: Amplify the adapter-ligated DNA library using high-fidelity DNA polymerase for a minimal number of cycles to avoid PCR-induced errors and amplification bias.

  • Library Quantification and Sequencing: Quantify the amplified library and sequence it on an Illumina platform to a high depth of coverage.

  • Bioinformatic Analysis:

    • Use a dedicated bioinformatics pipeline to process the sequencing data.

    • Group reads based on their UMIs to create read families originating from a single DNA molecule.

    • Generate a single-strand consensus sequence (SSCS) for each of the two DNA strands.

    • Compare the two SSCSs to generate a duplex consensus sequence (DCS).

    • Call mutations only if they are present in both SSCSs, thus eliminating sequencing and PCR errors.

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams were created using the Graphviz DOT language.

N4-Aminocytidine Metabolic and Mutagenic Pathway

N4_Aminocytidine_Pathway cluster_cell Bacterial Cell N4_AC_ext N4-Aminocytidine (extracellular) N4_AC_int N4-Aminocytidine (intracellular) N4_AC_ext->N4_AC_int Uptake N4_dCTP N4-aminodeoxycytidine 5'-triphosphate (d(N4-ac)TP) N4_AC_int->N4_dCTP Metabolic Conversion Uridine Uridine N4_AC_int->Uridine Deamination DNA_incorp Incorporation into DNA during replication N4_dCTP->DNA_incorp Mutated_DNA Mutated DNA (AT to GC transition) DNA_incorp->Mutated_DNA dCTP dCTP Uridine->dCTP Metabolic Pathway

Caption: Metabolic pathway of N4-Aminocytidine leading to mutagenesis.

Experimental Workflow: Mutagenesis to Validation

Mutagenesis_Validation_Workflow cluster_mutagenesis Mutagenesis cluster_validation Validation by Duplex Sequencing cell_culture Cell Culture (e.g., E. coli) mutagen_treatment Treatment with N4-Aminocytidine cell_culture->mutagen_treatment mutant_selection Selection of Mutant Phenotypes mutagen_treatment->mutant_selection dna_extraction Genomic DNA Extraction mutant_selection->dna_extraction library_prep Duplex Sequencing Library Preparation sequencing Next-Generation Sequencing library_prep->sequencing bioinformatics Bioinformatic Analysis (Error Correction) sequencing->bioinformatics mutation_validation Validated Mutations bioinformatics->mutation_validation

Caption: General workflow from chemical mutagenesis to mutation validation.

Conclusion

N4-Aminocytidine is a highly potent mutagen that primarily induces AT to GC transitions, offering a degree of specificity that can be advantageous for certain genetic studies. When compared to broadly used mutagens like EMS and Sodium Azide, the choice of agent should be guided by the desired mutation spectrum and experimental goals. For the validation of any induced mutations, high-fidelity sequencing methods such as Duplex Sequencing are indispensable for distinguishing true, low-frequency mutations from technical artifacts, thereby ensuring the integrity and reliability of the research findings. This guide provides the foundational knowledge and protocols to empower researchers in making informed decisions for their mutagenesis experiments and subsequent validation strategies.

References

A Comparative Guide to N4-Aminocytidine and EMS for Bacterial Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in genetics, microbiology, and drug development, inducing mutations in bacteria is a fundamental technique for studying gene function, identifying drug targets, and engineering novel strains. Choosing the right mutagen is critical for the success of these experiments. This guide provides a detailed comparison of two potent mutagens: N4-Aminocytidine (N4-AC) and Ethyl methanesulfonate (EMS), offering insights into their mechanisms, mutation spectra, and experimental application.

At a Glance: N4-AC vs. EMS

FeatureN4-Aminocytidine (N4-AC)Ethyl methanesulfonate (EMS)
Mechanism of Action Nucleoside analog incorporated into DNA, causing mispairing during replication.Alkylating agent that chemically modifies DNA bases, leading to mispairing.
Primary Mutation A:T to G:C transitions.[1]G:C to A:T transitions.[2][3]
Mutation Spectrum Primarily induces G:C→A:T transitions, with some G:C→T:A transversions.[4]Predominantly G:C→A:T transitions (93-97% in E. coli).[2][3]
Relative Potency Considered a very potent mutagen, with activity potentially two orders of magnitude greater than some other nucleoside analogs.[5]A widely used and effective mutagen, though direct quantitative comparisons with N4-AC in the same system are limited.
Administration Supplied to bacterial cultures, where it is metabolized and incorporated into the DNA.Typically involves exposing a bacterial cell suspension to an EMS solution for a defined period.
Key Advantages High mutagenic activity at low concentrations.Well-established protocols, broad applicability across various organisms.
Key Disadvantages Less commonly used than EMS, with fewer established protocols.High toxicity at higher concentrations, requiring careful dose optimization.

Delving Deeper: Mechanisms of Mutagenesis

The distinct ways in which N4-AC and EMS induce mutations are key to understanding their different applications and outcomes.

N4-Aminocytidine: A Deceptive Building Block

N4-AC is a nucleoside analog, meaning it mimics the natural building blocks of DNA. Once introduced to a bacterial culture, it is metabolized into N4-aminodeoxycytidine 5'-triphosphate (d(N4-AC)TP).[1][6] This modified nucleotide can then be incorporated into the bacterial genome during DNA replication.

The mutagenic effect arises from the ability of the incorporated N4-aminocytosine to mispair with adenine. This leads to the insertion of an incorrect nucleotide in the subsequent round of replication, ultimately resulting in an A:T to G:C transition.[1]

N4_AC_Mechanism cluster_0 Cellular Uptake and Metabolism cluster_1 DNA Replication N4_AC N4-Aminocytidine d_N4_AC_TP d(N4-AC)TP N4_AC->d_N4_AC_TP Metabolism Incorporation Incorporation into DNA opposite Guanine d_N4_AC_TP->Incorporation Mispairing Mispairing with Adenine in next replication cycle Incorporation->Mispairing Mutation A:T to G:C Transition Mispairing->Mutation EMS_Mechanism cluster_0 Chemical Modification cluster_1 DNA Replication EMS Ethyl methanesulfonate Guanine Guanine in DNA EMS->Guanine Alkylation O6_EtG O6-Ethylguanine Guanine->O6_EtG Mispairing Mispairing with Thymine O6_EtG->Mispairing Mutation G:C to A:T Transition Mispairing->Mutation Experimental_Workflow cluster_N4AC N4-Aminocytidine Mutagenesis cluster_EMS EMS Mutagenesis N4_Start Overnight Culture N4_Subculture Sub-culture to Log Phase N4_Start->N4_Subculture N4_Add Add N4-AC N4_Subculture->N4_Add N4_Incubate Incubate (2-4h) N4_Add->N4_Incubate N4_Wash Harvest & Wash N4_Incubate->N4_Wash N4_Plate Plate on Selective Media N4_Wash->N4_Plate EMS_Start Overnight Culture EMS_Wash1 Harvest & Wash EMS_Start->EMS_Wash1 EMS_Treat Treat with EMS (30-60 min) EMS_Wash1->EMS_Treat EMS_Quench Quench & Wash EMS_Treat->EMS_Quench EMS_Outgrowth Outgrowth (1-2h) EMS_Quench->EMS_Outgrowth EMS_Plate Plate on Selective Media EMS_Outgrowth->EMS_Plate

References

A Comparative Analysis of the Mutagenic Potency of N4-Aminocytidine and N4-hydroxycytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mutagenic properties of two potent cytidine analogues: N4-Aminocytidine (4-aC) and N4-hydroxycytidine (4-hC or NHC). Both compounds are recognized for their ability to induce mutations, a characteristic of significant interest in virology, oncology, and toxicology. This document synthesizes available experimental data to objectively compare their mutagenic potency, mechanisms of action, and the experimental protocols used for their assessment.

Executive Summary

N4-Aminocytidine and N4-hydroxycytidine are both potent mutagens that primarily induce A:T to G:C transition mutations. Experimental data from bacterial systems demonstrates that N4-Aminocytidine is significantly more mutagenic, with a potency reported to be over one hundred times greater than that of N4-hydroxycytidine. While quantitative data for a direct comparison in the same mammalian cell line is limited, studies on N4-hydroxycytidine, the active metabolite of the antiviral drug molnupiravir, have thoroughly characterized its mutagenic effects in various mammalian cell lines. The primary mechanism for both compounds involves their metabolic activation to triphosphate forms, followed by their incorporation into nucleic acids, leading to subsequent mispairing during replication.

Quantitative Comparison of Mutagenic Potency

The following tables summarize the available quantitative data on the mutagenic potency of N4-Aminocytidine and N4-hydroxycytidine.

Table 1: Comparative Mutagenic Potency in Bacterial Systems

CompoundTest SystemRelative Mutagenic PotencyPrimary Mutation TypeReference
N4-Aminocytidine S. typhimurium, E. coli, Phage φX174>100-fold higher than N4-hydroxycytidineA:T → G:C transition
N4-hydroxycytidine S. typhimurium, E. coliBaseline for comparisonA:T → G:C transition

Table 2: Mutagenic Frequency of N4-hydroxycytidine in Mammalian Cell Lines

Cell LineAssayConcentrationObserved Mutation Frequency (per 106 cells)Fold Increase over ControlPrimary Mutation TypeReference
Mouse Lymphoma L5178YHiFi Sequencing10 µMData not explicitly quantified in snippetsDose-dependent increaseA:T → G:C transition
Human Lymphoblastoid TK6HiFi Sequencing10 µMData not explicitly quantified in snippetsDose-dependent increaseA:T → G:C transition

Note: While N4-Aminocytidine has been shown to induce mutations in mouse FM3A cells, specific mutation frequency data for a direct comparison in these mammalian systems were not available in the reviewed literature.

Mechanisms of Mutagenesis

Both N4-Aminocytidine and N4-hydroxycytidine exert their mutagenic effects through metabolic activation and subsequent disruption of DNA replication and integrity.

N4-Aminocytidine: A Potent Chain of Miscoding

The mutagenic mechanism of N4-Aminocytidine is a multi-step process initiated by its cellular uptake and metabolism.

N4_Aminocytidine_Pathway cluster_cell Cellular Environment N4-AC N4-Aminocytidine dCamTP N4-aminodeoxycytidine 5'-triphosphate (dCamTP) N4-AC->dCamTP Metabolic Activation DNA_Polymerase DNA Polymerase dCamTP->DNA_Polymerase Substrate DNA_Incorporation Incorporation into DNA opposite Adenine DNA_Polymerase->DNA_Incorporation Mispairing dCamTP in template pairs with Guanine DNA_Incorporation->Mispairing Next round of replication Mutation A:T to G:C Transition Mutation Mispairing->Mutation

Caption: Metabolic activation and mutagenic pathway of N4-Aminocytidine.

N4-Aminocytidine is metabolized within the cell to its deoxyribonucleoside triphosphate form, N4-aminodeoxycytidine 5'-triphosphate (dCamTP). During DNA replication, DNA polymerase can incorporate dCamTP opposite adenine, effectively substituting for thymine. In subsequent rounds of replication, the incorporated N4-aminocytosine preferentially pairs with guanine, leading to a fixed A:T to G:C transition mutation.

N4-hydroxycytidine: Dual Mutagenic Threats

N4-hydroxycytidine (NHC), the active form of the antiviral drug molnupiravir, induces mutations through two proposed mechanisms.

N4_hydroxycytidine_Pathway cluster_cell Cellular Environment NHC N4-hydroxycytidine (NHC) NHC-TP NHC-triphosphate NHC->NHC-TP Phosphorylation CDA Cytidine Deaminase NHC->CDA Incorporation Incorporation into RNA/DNA NHC-TP->Incorporation Tautomerization Tautomerization (C-like to U-like) Incorporation->Tautomerization Mispairing_Mutation Mispairing during replication (A:T to G:C) Tautomerization->Mispairing_Mutation Hydroxylamine Hydroxylamine Generation CDA->Hydroxylamine Oxidative_Damage Oxidative DNA Damage Hydroxylamine->Oxidative_Damage

Caption: Dual mutagenic pathways of N4-hydroxycytidine (NHC).

The primary mechanism involves the phosphorylation of NHC to its active triphosphate form. This analog is then incorporated into the viral RNA or host DNA. Due to tautomerism, the incorporated NHC can act as either cytosine or uridine, leading to mispairing and resulting in A:T to G:C transitions. A secondary proposed mechanism suggests that NHC can be metabolized by cytidine deaminase to generate hydroxylamine, which can induce oxidative DNA damage.

Experimental Protocols

Standardized assays are crucial for determining the mutagenic potential of chemical compounds. The following sections outline the general methodologies for the Ames test and mammalian cell mutagenicity assays, which are commonly used to evaluate substances like N4-Aminocytidine and N4-hydroxycytidine.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Ames_Test_Workflow Strain_Prep Prepare overnight culture of His- S. typhimurium strain (e.g., TA100) Exposure Mix bacteria with test compound (N4-AC or 4-hC) and S9 mix (optional) Strain_Prep->Exposure Plating Plate mixture on minimal glucose agar (lacking histidine) Exposure->Plating Incubation Incubate plates at 37°C for 48-72 hours Plating->Incubation Colony_Count Count revertant colonies Incubation->Colony_Count Analysis Compare colony counts of treated plates to negative controls Colony_Count->Analysis

Caption: General workflow for the Ames Test.

Methodology:

  • Strain Selection: Histidine auxotrophs of Salmonella typhimurium (e.g., TA100 for base-pair substitutions) are used.

  • Metabolic Activation: The test compound is mixed with the bacterial strain in the presence or absence of a liver extract (S9 fraction) to simulate metabolic activation.

  • Plating: The mixture is plated on a minimal agar medium lacking histidine.

  • Incubation: Plates are incubated for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation to synthesize their own histidine will grow and form colonies. The number of revertant colonies is proportional to the mutagenic potency of the compound.

Mammalian Cell Mutagenicity Assay (e.g., HPRT or TK Assay)

These assays measure gene mutations in cultured mammalian cells. The hypoxanthine-guanine phosphoribosyltransferase (HPRT) and thymidine kinase (TK) assays are commonly employed.

Methodology:

  • Cell Culture: A suitable mammalian cell line (e.g., L5178Y mouse lymphoma, TK6 human lymphoblastoid) is cultured.

  • Treatment: Cells are exposed to the test compound (e.g., N4-hydroxycytidine) for a specific duration.

  • Expression Period: Following treatment, the cells are cultured in a non-selective medium to allow for the expression of any induced mutations.

  • Mutant Selection: Cells are then plated in a selective medium. For the HPRT assay, a purine analog like 6-thioguanine is used, which is toxic to wild-type cells but not to HPRT-deficient mutants.

  • Mutation Frequency Calculation: The number of mutant colonies is counted, and the mutation frequency is calculated based on the number of viable cells.

Conclusion

The available evidence strongly indicates that N4-Aminocytidine is a more potent mutagen than N4-hydroxycytidine in bacterial systems. Both compounds predominantly induce A:T to G:C transition mutations through mechanisms involving their metabolic activation and incorporation into nucleic acids. While the mutagenicity of N4-hydroxycytidine has been well-characterized in mammalian cells, further quantitative studies on N4-Aminocytidine in similar systems would be beneficial for a more direct and comprehensive comparison of their risks and potencies in a mammalian context. The experimental protocols outlined provide a basis for the continued investigation and characterization of these and other mutagenic compounds.

A Comparative Guide to the Mutational Signature of N4-Aminocytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mutational signature of N4-Aminocytidine (N4-AC) with other cytidine and base analogs. The information presented is supported by experimental data to offer an objective performance comparison, aiding researchers in the selection of appropriate tools for mutagenesis studies and understanding the mechanisms of action of these compounds.

Executive Summary

N4-Aminocytidine (N4-AC) is a potent mutagenic nucleoside analog that primarily induces transition mutations.[1] Its high mutagenic activity stems from its metabolic conversion to N4-aminodeoxycytidine 5'-triphosphate, which is subsequently incorporated into DNA. Tautomerization of the N4-aminocytosine base leads to ambiguous base pairing during DNA replication, resulting in a distinct mutational signature. This guide compares the mutational profile of N4-AC with two other well-characterized mutagens, N4-hydroxycytidine (NHC) and 5-bromouracil (5-BrU), and discusses the available information on Zebularine.

Comparison of Mutational Signatures

The following table summarizes the key characteristics of the mutational signatures of N4-Aminocytidine and selected alternatives.

FeatureN4-Aminocytidine (N4-AC)N4-hydroxycytidine (NHC)5-bromouracil (5-BrU)Zebularine
Primary Mutation Type TransitionTransitionTransitionDNA damage, specific mutational signature not well-characterized[2][3]
Predominant Transition A:T → G:C[4][5]A:T → G:C (1-2 orders of magnitude higher than G:C → A:T)[6]A:T ↔ G:C (both directions)[7][8]Not determined
Transversion Induction Not a significant featureNot a significant feature[9]MinimalNot determined
Mechanism of Action Incorporation of d(N4-AC)TP into DNA, tautomerization leading to mispairing.[5]Incorporation of NHC-triphosphate into RNA/DNA, tautomerization leading to mispairing.[9]Incorporation of 5-BrdUTP into DNA, tautomerization and ionization leading to mispairing.[8]DNA methyltransferase inhibitor, incorporation into DNA leading to DNA damage.[2][3]
Relative Mutagenic Potency High; two orders of magnitude greater than N4-hydroxycytidine in some systems.[1]Potent mutagen.Potent mutagen.Primarily cytotoxic and a DNA demethylating agent; mutagenicity is a secondary effect.[10][11][12]

Experimental Protocols

Detailed methodologies for determining the mutational signatures of nucleoside analogs are crucial for reproducible research. Below are outlines of two key experimental protocols.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Objective: To determine if a chemical can induce reverse mutations in histidine-requiring (his-) strains of Salmonella typhimurium.

Methodology:

  • Strain Selection: Choose appropriate S. typhimurium strains (e.g., TA100 for base-pair substitutions).

  • Culture Preparation: Grow the selected bacterial strains overnight in nutrient broth.

  • Metabolic Activation (Optional): Prepare an S9 fraction from rat liver homogenate to simulate mammalian metabolism.

  • Exposure: In a test tube, combine the bacterial culture, the test compound (at various concentrations), and the S9 mix (if used). A control with no test compound is also prepared.

  • Plating: Mix the contents of the tube with molten top agar and pour it onto a minimal glucose agar plate. This agar lacks histidine.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that can grow in the absence of histidine) on each plate. A significant increase in the number of revertant colonies on the test plates compared to the control plate indicates that the compound is mutagenic.

In Vitro DNA Polymerase Fidelity Assay

This assay directly measures the ability of a DNA polymerase to incorporate a nucleotide analog and the subsequent misincorporation by the polymerase.

Objective: To quantify the misincorporation frequency of a nucleotide analog by a DNA polymerase.

Methodology:

  • Template-Primer Design: Design a DNA template-primer with a specific sequence. The template will contain the base opposite which the analog incorporation is to be studied.

  • Reaction Mixture: Prepare a reaction mixture containing the template-primer, a DNA polymerase (e.g., E. coli DNA polymerase I), a buffer, and a mixture of dNTPs, including the nucleotide analog triphosphate (e.g., d(N4-AC)TP). One of the natural dNTPs can be radiolabeled for detection.

  • Polymerase Reaction: Initiate the DNA synthesis reaction by adding the DNA polymerase and incubate at the optimal temperature for the enzyme.

  • Product Analysis: Stop the reaction and analyze the products. This can be done by:

    • Gel Electrophoresis: Separate the reaction products on a polyacrylamide gel to determine the extent of primer extension and misincorporation.

    • Quantification: Quantify the amount of incorporated radiolabeled nucleotide to determine the kinetics of correct and incorrect nucleotide incorporation.

  • Fidelity Calculation: The fidelity of the polymerase is calculated as the ratio of the rate of correct nucleotide incorporation to the rate of incorrect nucleotide incorporation.

Visualizing Experimental Workflows and Mechanisms

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis strain S. typhimurium (his-) Culture mix Mix Bacteria, Compound & S9 strain->mix compound Test Compound (e.g., N4-AC) compound->mix s9 S9 Mix (Metabolic Activation) s9->mix plate Plate on Minimal Agar mix->plate incubate Incubate 37°C, 48-72h plate->incubate count Count Revertant Colonies incubate->count result Mutagenic Potential Determined count->result

Ames Test Workflow for Mutagenicity Screening.

Polymerase_Fidelity_Assay cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis template Template-Primer DNA synthesis In Vitro DNA Synthesis template->synthesis polymerase DNA Polymerase polymerase->synthesis dntps dNTPs + Analog-TP (e.g., d(N4-AC)TP) dntps->synthesis gel Gel Electrophoresis synthesis->gel quant Quantification synthesis->quant calc Calculate Misincorporation Frequency gel->calc quant->calc result Polymerase Fidelity Determined calc->result

In Vitro DNA Polymerase Fidelity Assay Workflow.

N4_AC_Mechanism N4_AC N4-Aminocytidine (N4-AC) dCamTP d(N4-AC)TP N4_AC->dCamTP Metabolism incorporation Incorporation into DNA opposite A or G dCamTP->incorporation replication1 DNA Replication incorporation->replication1 tautomerization Tautomerization of N4-aminocytosine replication1->tautomerization mispairing Mispairing with G tautomerization->mispairing replication2 Second Round of Replication mispairing->replication2 transition A:T to G:C Transition replication2->transition

Proposed Mechanism of N4-AC Induced Mutagenesis.

References

A Comparative Guide to G:C to A:T Transition Mutagenesis: N4-Aminocytidine vs. Hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in genetics, molecular biology, and drug development, the targeted induction of specific point mutations is a cornerstone of functional analysis and protein engineering. Among the most common desired mutations are G:C to A:T transitions. This guide provides a detailed, objective comparison of two prominent chemical mutagens used for this purpose: the nucleoside analog N4-aminocytidine and the DNA-modifying agent hydroxylamine. We will delve into their mechanisms, comparative efficacy, and provide standardized experimental protocols.

Mechanism of Action: Two Pathways to the Same Transition

Both N4-aminocytidine and hydroxylamine induce G:C to A:T transitions, but they achieve this through fundamentally different mechanisms. Hydroxylamine acts directly on DNA, while N4-aminocytidine is a base analog that must be metabolically activated and incorporated during replication.

N4-Aminocytidine: The Trojan Horse Nucleoside

N4-aminocytidine is a potent mutagen that functions as a cytidine analog.[1] Its mutagenic effect is contingent on cellular metabolism and DNA replication.[2][3]

  • Uptake and Activation: N4-aminocytidine is taken up by the cell and converted into its active form, N4-aminodeoxycytidine 5'-triphosphate (d(a4C)TP), through the cell's nucleotide salvage pathways.[3]

  • Ambiguous Incorporation: During DNA replication, DNA polymerase can incorporate d(a4C)TP into the newly synthesized strand. It exhibits ambiguous base-pairing properties; it can be incorporated opposite a guanine (G) in the template strand (acting like cytosine) or, less frequently, opposite an adenine (A) (acting like thymine).[2]

  • Mispairing in Subsequent Replication: If N4-aminocytosine is incorporated opposite a guanine, the resulting G:a4C pair is stable. However, in the next round of replication, the a4C in the template strand can mispair with adenine, leading to an A:T pair in the daughter molecule. This completes the G:C to A:T transition. Conversely, its ability to be incorporated opposite adenine also makes it capable of inducing A:T to G:C transitions.[2][4] The mutagenic activity is attributed to the tautomerization between the amino and imino forms of the N4-aminocytosine base.[5][6]

Hydroxylamine: The Direct Modifier

Hydroxylamine (NH₂OH) is a chemical that directly modifies DNA bases, primarily cytosine.[7][8] Its action is independent of cellular metabolism for activation.

  • Chemical Reaction: Hydroxylamine reacts specifically with the cytosine base in DNA. It hydroxylates the amino group at the C4 position, converting cytosine into N4-hydroxycytosine.[7] This reaction occurs most efficiently on single-stranded DNA or at exposed cytosine residues in double-stranded DNA.[9]

  • Tautomeric Shift and Mispairing: The resulting N4-hydroxycytosine has altered base-pairing properties. It is prone to a tautomeric shift to an imino form that preferentially hydrogen bonds with adenine instead of guanine.[10]

  • Fixation of Mutation: During the next round of DNA replication, DNA polymerase reads the N4-hydroxycytosine in the template strand and inserts an adenine into the new strand. In the subsequent replication cycle, this adenine correctly pairs with a thymine, fixing the G:C to A:T transition in the genome of one of the daughter cells.[8] Ernst Freese considered hydroxylamine to be one of the most specific mutagens known for this transition.[7]

Quantitative Performance Comparison

The choice between N4-aminocytidine and hydroxylamine often depends on the desired mutagenic efficiency and experimental context. N4-aminocytidine is noted for its exceptionally high mutagenic activity.[1][11]

ParameterN4-AminocytidineHydroxylamine
Mutagenic Potency Very High. Its potency in bacterial and phage systems is reported to be more than two orders of magnitude greater than that of N4-hydroxycytidine (the product of hydroxylamine's reaction).[1][11]Moderate to Low. Lower mutation rates compared to error-prone PCR methods.[12]
Mechanism Base analog requiring metabolic activation and DNA replication for incorporation and subsequent mispairing.[3][13]Direct chemical modification of cytosine bases in DNA, followed by mispairing during replication.[7][8]
Specificity Induces both G:C → A:T and A:T → G:C transitions.[2][4]Highly specific for G:C → A:T transitions.[7]
Mode of Application Typically added to living cell cultures (in vivo).[14]Typically used to treat purified plasmid DNA or phage particles in vitro.[15][16]
Controllability Dose-dependent; mutation frequency shows a linear relationship with the concentration incorporated into DNA.[13]Time and concentration-dependent. The reaction can be stopped, but over-reaction can lead to other mutations.[7][17]
Toxicity Only slightly more growth-inhibiting to E. coli than natural cytidine.[14]Can be inactivating to DNA at high concentrations or with prolonged treatment.[10]

Experimental Protocols

Below are representative protocols for mutagenesis using hydroxylamine on plasmid DNA and N4-aminocytidine in a bacterial culture.

Hydroxylamine Mutagenesis of Plasmid DNA (in vitro)

This protocol is adapted from methods used for random mutagenesis of plasmid DNA.[15][18]

Materials:

  • Purified plasmid DNA (e.g., 10 µg)

  • 1 M Hydroxylamine solution (freshly prepared):

    • 0.35 g Hydroxylamine hydrochloride

    • 0.56 ml 4 M NaOH

    • Add sterile water to a final volume of 5 ml. Mix well.[18]

  • 0.5 M Potassium phosphate buffer, pH 6.0, 5 mM EDTA[18]

  • DNA purification kit (e.g., column-based)

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0) or Elution Buffer (EB)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, mix the following:

    • 10 µg of plasmid DNA

    • 200 µl 0.5 M Potassium phosphate buffer (pH 6.0)

    • 400 µl sterile water

    • 400 µl 1 M Hydroxylamine solution

  • Incubation: Seal the tube with parafilm and incubate at 37°C for 20 hours or at 70°C for 60-90 minutes.[15][18] Incubation time can be varied to achieve the desired mutation frequency; longer incubation increases the mutation rate but also the risk of plasmid inactivation.

  • Purification: Stop the reaction by purifying the DNA.

    • Add 5 volumes of a binding buffer (e.g., Buffer PB from a Qiagen kit) to the reaction mixture.

    • Proceed with a column-based DNA purification protocol according to the manufacturer's instructions.

    • Elute the purified, mutagenized DNA in 50 µl of TE or EB buffer.[15]

  • Transformation: Use 1-5 µl of the eluted DNA to transform competent E. coli cells.

  • Screening: Plate the transformed cells and screen individual colonies for the desired mutant phenotype.

N4-Aminocytidine Mutagenesis in E. coli (in vivo)

This protocol is based on studies of N4-aminocytidine's metabolic incorporation and mutagenesis in E. coli.[14]

Materials:

  • E. coli strain (e.g., a strain with a selectable marker for reversion assays like WP2 trp)

  • Growth medium (e.g., Luria-Bertani broth)

  • N4-aminocytidine solution (stock solution in water or buffer)

  • Phosphate-buffered saline (PBS)

  • Plates for selection/screening of mutants

Procedure:

  • Culture Preparation: Grow an overnight culture of the desired E. coli strain at 37°C in the appropriate growth medium.

  • Exposure to Mutagen:

    • Inoculate fresh growth medium with the overnight culture to an initial cell density of approximately 4 x 10⁷ cells/ml.

    • Add N4-aminocytidine to the culture at a final concentration ranging from 1 to 10 µM. The optimal concentration should be determined empirically.

    • Incubate the culture at 37°C with shaking for a duration equivalent to at least one generation of cell growth.[14]

  • Cell Harvesting and Plating:

    • After incubation, collect the cells by centrifugation.

    • Wash the cell pellet twice with PBS to remove residual N4-aminocytidine.

    • Resuspend the cells in PBS.

  • Mutation Frequency Analysis:

    • Plate serial dilutions of the cell suspension on non-selective plates to determine the total viable cell count.

    • Plate an appropriate volume of the cell suspension on selective plates to count the number of revertant (mutant) colonies.

    • Calculate the mutation frequency as the number of revertants divided by the total number of viable cells.

Signaling Pathways and Workflows

Visualizing the mechanisms and experimental processes can aid in understanding the key differences between these two mutagens.

Mechanism Diagrams

N4_Aminocytidine_Mechanism Result Result: G:C to A:T Transition NewStrand3 NewStrand3

Hydroxylamine_Mechanism cluster_dna_initial Initial DNA State cluster_treatment Chemical Treatment cluster_replication DNA Replication GC_pair ---G--- --- ---C--- HA Hydroxylamine (NH₂OH) Modified_C ---G--- --- ---C--- HA->Modified_C Directly modifies C Template_C_mod ---C*--- Modified_C->Template_C_mod Becomes Template label_mod C = N4-hydroxycytosine Replication1 Replication Round 1 A_inc dATP NewStrand1 ---A--- A_inc->NewStrand1 Mispairing with A Template_A Template_A NewStrand1->Template_A Becomes Template Result Result: G:C to A:T Transition T_inc T_inc NewStrand2 NewStrand2 T_inc->NewStrand2 Standard Pairing

Experimental Workflow Diagrams

N4C_Workflow start Prepare E. coli Overnight Culture inoculate Inoculate Fresh Medium start->inoculate add_n4c Add N4-Aminocytidine (e.g., 1-10 µM) inoculate->add_n4c incubate Incubate at 37°C (allow for cell division) add_n4c->incubate harvest Harvest & Wash Cells incubate->harvest plate Plate on Selective & Non-Selective Media harvest->plate analyze Count Colonies & Calculate Mutation Frequency plate->analyze

HA_Workflow start Purified Plasmid DNA treat Treat with Hydroxylamine (e.g., 37°C for 20h) start->treat purify Stop Reaction & Purify DNA (e.g., Column Purification) treat->purify transform Transform Competent E. coli purify->transform plate Plate on Selective Media transform->plate screen Screen Colonies for Mutant Phenotype plate->screen

References

Cross-Validation of N4-Aminocytidine Mutagenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N4-Aminocytidine (N4-aC), a potent mutagenic nucleoside analog, with other established chemical mutagens. The information presented herein is intended to assist researchers in evaluating the performance and application of N4-aC for mutagenesis studies, with a focus on cross-validating its effects against alternative methods.

Introduction to N4-Aminocytidine (N4-aC)

N4-Aminocytidine is a powerful mutagenic agent known for its high efficiency in inducing specific types of genetic mutations. It has been demonstrated to be highly mutagenic in various prokaryotic systems, including Escherichia coli and Salmonella typhimurium, as well as in bacteriophages.[1][2][3] The primary mutagenic effect of N4-aC is the induction of AT to GC transition mutations.[1]

The mechanism of N4-aC mutagenesis involves its metabolic conversion into N4-aminodeoxycytidine 5'-triphosphate (d(N4-aC)TP). This analog can then be incorporated into DNA during replication, where it can act as a substitute for deoxycytidine and, to a lesser extent, deoxythymidine. When the DNA template contains N4-aminocytosine, DNA polymerase predominantly reads it as a cytosine, leading to the insertion of a guanine in the complementary strand.[1]

Performance Comparison with Alternative Mutagens

The efficacy of a mutagen is determined by its potency, specificity, and the types of mutations it induces. Here, we compare N4-aC with other commonly used chemical mutagens.

MutagenChemical ClassMechanism of ActionPrimary Mutation TypeRelative Potency
N4-Aminocytidine (N4-aC) Cytidine AnalogIncorporation into DNA, mispairing during replication.AT to GC transitionsVery High
N4-Hydroxycytidine (NHC) Cytidine AnalogIncorporation into RNA/DNA, ambiguous base pairing.C to U (T) transitionsHigh
2-Aminopurine (2-AP) Adenine AnalogIncorporation into DNA, mispairing during replication.AT to GC transitionsHigh
Ethyl Methanesulfonate (EMS) Alkylating AgentAlkylates guanine, leading to mispairing with thymine.GC to AT transitionsHigh
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) Alkylating AgentAlkylates guanine and other bases, leading to mispairing.Primarily GC to AT transitionsVery High

Key Findings:

  • N4-Aminocytidine exhibits exceptionally high mutagenic activity, reportedly two orders of magnitude greater than its analogs N4-amino-2'-deoxycytidine and N4-hydroxycytidine in certain bacterial systems.[2][4]

  • The primary mutational signature of N4-aC is the induction of AT to GC transitions, making it a valuable tool for specific mutagenesis studies.[1]

  • In contrast, alkylating agents like EMS and MNNG predominantly cause GC to AT transitions.

  • 2-Aminopurine, another base analog, induces the same type of transition as N4-aC (AT to GC), providing a useful alternative for cross-validation studies.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating mutagenesis experiments. Below are generalized protocols for chemical mutagenesis in bacteria, which can be adapted for use with N4-Aminocytidine based on published concentrations.

General Protocol for Chemical Mutagenesis in E. coli

This protocol describes a general procedure for inducing mutations in E. coli using a chemical mutagen like N4-Aminocytidine.

Materials:

  • E. coli strain of interest

  • Luria-Bertani (LB) broth and agar plates

  • Phosphate-buffered saline (PBS)

  • N4-Aminocytidine (or other chemical mutagen)

  • Centrifuge and appropriate tubes

  • Incubator

  • Spectrophotometer

Procedure:

  • Culture Preparation: Inoculate a single colony of the desired E. coli strain into 5 mL of LB broth and grow overnight at 37°C with shaking.

  • Sub-culturing: The next day, dilute the overnight culture 1:100 into fresh LB broth and grow to mid-log phase (OD600 of ~0.4-0.6).

  • Mutagen Exposure:

    • Harvest the cells by centrifugation at 5000 x g for 10 minutes.

    • Wash the cell pellet with an equal volume of PBS and centrifuge again.

    • Resuspend the cells in PBS.

    • Add N4-Aminocytidine to the desired final concentration (e.g., 10 µM, based on literature).

    • Incubate at 37°C for a specific duration (e.g., 1 hour), with gentle shaking. The optimal time and concentration should be determined empirically by creating a kill curve.

  • Removal of Mutagen:

    • Pellet the cells by centrifugation.

    • Wash the cells twice with PBS to remove the mutagen.

  • Outgrowth: Resuspend the cells in fresh LB broth and incubate for a period to allow for the fixation of mutations (e.g., 2-4 hours or overnight).

  • Plating for Viability and Mutant Selection:

    • Viability: Prepare serial dilutions of the culture in PBS and plate on non-selective LB agar to determine the total number of viable cells (colony-forming units, CFU/mL).

    • Mutant Selection: Plate an appropriate volume of the undiluted and diluted culture on selective agar plates to screen for the desired phenotype (e.g., antibiotic resistance, reversion of an auxotrophic marker).

  • Incubation and Analysis: Incubate plates at 37°C until colonies appear (typically 24-48 hours). Calculate the mutation frequency by dividing the number of mutant colonies by the total number of viable cells.

Protocol for Determining Mutation Frequency (Reversion Assay)

This protocol is based on the principles of the Ames test and is used to quantify the mutagenic potential of a substance by measuring the reversion of an auxotrophic mutation.

Materials:

  • Bacterial tester strain (e.g., Salmonella typhimurium or E. coli with a specific auxotrophic mutation, such as his- or trp-)

  • Minimal glucose agar plates

  • Top agar (soft agar)

  • Solution of the limiting nutrient (e.g., histidine, tryptophan)

  • N4-Aminocytidine solution at various concentrations

  • Positive and negative controls

Procedure:

  • Prepare Tester Strain: Grow an overnight culture of the auxotrophic bacterial strain in a nutrient broth supplemented with the limiting nutrient.

  • Prepare Top Agar Mixtures: For each concentration of N4-aC to be tested (including a zero-concentration control):

    • In a sterile tube, combine 2 mL of molten top agar (kept at 45°C), 0.1 mL of the overnight bacterial culture, and the desired amount of N4-aC solution.

    • A small amount of the limiting nutrient is often added to the top agar to allow for a few cell divisions, which is necessary for mutagenesis to occur.

  • Plating: Pour the top agar mixture onto a minimal glucose agar plate and swirl to distribute evenly.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant increase in the number of colonies on the plates with N4-aC compared to the control plate indicates a mutagenic effect.

  • Data Analysis: Plot the number of revertant colonies against the concentration of N4-aC to generate a dose-response curve.

Visualizations

Metabolic Pathway of N4-Aminocytidine

The following diagram illustrates the proposed metabolic pathway of N4-Aminocytidine in E. coli, leading to its incorporation into DNA.

N4_Aminocytidine_Metabolism cluster_incorporation DNA Replication N4aC N4-Aminocytidine Uridine Uridine N4aC->Uridine Cytidine deaminase dN4aCTP d(N4-aC)TP N4aC->dN4aCTP Metabolic activation Hydrazine Hydrazine Uridine->Hydrazine dCTP dCTP Uridine->dCTP Metabolic pathway DNA DNA dCTP->DNA Incorporation dN4aCTP->DNA Incorporation

Caption: Metabolic pathway of N4-Aminocytidine in E. coli.

Experimental Workflow for Chemical Mutagenesis

This diagram outlines the key steps in a typical chemical mutagenesis experiment.

Mutagenesis_Workflow cluster_plating Quantification start Start: Single Colony of E. coli overnight Overnight Culture (Nutrient Broth) start->overnight log_phase Grow to Logarithmic Phase overnight->log_phase wash1 Harvest and Wash Cells (PBS) log_phase->wash1 mutagenesis Expose to Mutagen (e.g., N4-aC) wash1->mutagenesis wash2 Wash to Remove Mutagen mutagenesis->wash2 outgrowth Outgrowth in Fresh Medium (Mutation Fixation) wash2->outgrowth viability Plate for Viability (Non-selective medium) outgrowth->viability selection Plate for Mutant Selection (Selective medium) outgrowth->selection end Calculate Mutation Frequency viability->end selection->end

References

Comparative Analysis of N4-Aminocytidine Induced Mutants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the efficacy and characteristics of different mutagens is paramount for genetic screening and the development of novel therapeutics. This guide provides a comprehensive comparison of N4-Aminocytidine (N4-AC), a potent mutagenic nucleoside analog, with other commonly used mutagens. We present supporting experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Performance Comparison of Mutagens

N4-Aminocytidine has demonstrated exceptionally high mutagenic activity, primarily inducing A:T to G:C transition mutations.[1][2] Its potency has been reported to be significantly greater than other nucleoside analogs. Specifically, the mutagenic potency of N4-aminocytidine in Salmonella typhimurium and E. coli is two orders of magnitude greater than that of N4-amino-2'-deoxycytidine and more than two orders of magnitude greater than that of N4-hydroxycytidine.[1][3]

To provide a clearer quantitative comparison, the following table summarizes the mutagenic frequencies of N4-AC alongside other mutagens in various bacterial strains.

MutagenOrganism & StrainTarget Gene/PhenotypeMutation Frequency (Revertants per 10^8 cells)Reference
N4-Aminocytidine Escherichia coli WP3102PlacZ (G:C → A:T)Not explicitly quantified in direct comparison[4]
N4-Aminocytidine Salmonella typhimurium TA100hisG (Base substitution)High (qualitatively described as potent)[1]
2-Aminopurine Escherichia coli WP3102PlacZ (G:C → A:T)Lower than N4-AC under specific conditions[4]
Ethyl Methanesulfonate (EMS) Escherichia coliFrameshift mutations at specific runsStimulates frameshifts[5]

Note: Direct quantitative comparisons of mutation frequencies under identical experimental conditions are often challenging to find in single publications. The data presented here is a synthesis of information from multiple sources to provide a comparative perspective.

Mechanism of Action and Metabolic Pathway

N4-Aminocytidine exerts its mutagenic effect through its incorporation into DNA during replication. The proposed metabolic pathway in E. coli involves the conversion of N4-aminocytidine into N4-aminodeoxycytidine 5'-triphosphate.[6][7] This analog can then be incorporated into the newly synthesized DNA strand. The incorporated N4-aminocytosine can mispair with guanine during subsequent rounds of replication, leading to an A:T to G:C transition.[2]

The following diagram illustrates the metabolic pathway of N4-Aminocytidine and its subsequent incorporation into DNA, leading to mutation.

cluster_uptake Cellular Uptake and Metabolism cluster_replication DNA Replication and Mutagenesis N4-Aminocytidine N4-Aminocytidine N4-aminodeoxycytidine N4-aminodeoxycytidine N4-Aminocytidine->N4-aminodeoxycytidine Metabolic Conversion N4-aminodeoxycytidine\n5'-triphosphate N4-aminodeoxycytidine 5'-triphosphate N4-aminodeoxycytidine->N4-aminodeoxycytidine\n5'-triphosphate Phosphorylation DNA_Polymerase DNA_Polymerase N4-aminodeoxycytidine\n5'-triphosphate->DNA_Polymerase Mutated_DNA Mutated_DNA DNA_Polymerase->Mutated_DNA Incorporation opposite Adenine Template_DNA Template_DNA Template_DNA->DNA_Polymerase A:T to G:C\nTransition A:T to G:C Transition Mutated_DNA->A:T to G:C\nTransition Mispairing with Guanine in next replication round

Metabolic pathway and mutagenic mechanism of N4-Aminocytidine.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the phenotypic analysis of N4-Aminocytidine induced mutants.

Protocol 1: N4-Aminocytidine Mutagenesis in Salmonella typhimurium

This protocol is adapted from standard bacterial mutagenesis procedures and is suitable for inducing mutations in Salmonella typhimurium strains such as TA100 and TA1535 for subsequent phenotypic screening.

Materials:

  • Salmonella typhimurium tester strain (e.g., TA100)

  • Nutrient broth

  • N4-Aminocytidine solution (sterile)

  • Phosphate buffered saline (PBS), sterile

  • Centrifuge and sterile tubes

  • Incubator shaker

Procedure:

  • Inoculate a single colony of S. typhimurium into 5 mL of nutrient broth and grow overnight at 37°C with shaking.

  • Dilute the overnight culture 1:100 into fresh nutrient broth and grow to an optical density (OD600) of 0.4-0.6.

  • Harvest the cells by centrifugation at 5000 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with an equal volume of sterile PBS.

  • Resuspend the cells in PBS to the original culture volume.

  • Add N4-Aminocytidine to the cell suspension to the desired final concentration (e.g., 10 µg/mL). A dose-response curve should be established to determine the optimal concentration that provides a high mutation frequency with acceptable cell survival.

  • Incubate the cell suspension with N4-Aminocytidine for a defined period (e.g., 30-60 minutes) at 37°C with gentle shaking.

  • Stop the mutagenesis reaction by centrifuging the cells and washing them twice with sterile PBS to remove the mutagen.

  • Resuspend the final cell pellet in a small volume of nutrient broth and proceed with phenotypic screening.

Protocol 2: Phenotypic Screening of Auxotrophic Mutants using Replica Plating

This protocol allows for the identification of mutants with new nutritional requirements (auxotrophs) induced by N4-Aminocytidine.

Materials:

  • Mutagenized bacterial culture (from Protocol 1)

  • Complete agar plates (e.g., Nutrient Agar)

  • Minimal agar plates

  • Sterile velveteen squares

  • Replica plating block

Procedure:

  • Plate appropriate dilutions of the mutagenized bacterial culture onto complete agar plates to obtain well-isolated colonies. Incubate at 37°C until colonies are visible. These are the "master plates."

  • Once colonies have grown on the master plates, press a sterile velveteen square onto the surface of a master plate to pick up an imprint of the colonies.

  • Carefully press the velveteen square onto a fresh complete agar plate and then onto a minimal agar plate. Ensure the orientation is the same for both transfers.

  • Incubate both the new complete and minimal agar plates at 37°C.

  • After incubation, compare the colonies on the complete and minimal plates. Colonies that grow on the complete medium but fail to grow on the minimal medium are potential auxotrophic mutants.

  • Isolate and further characterize the putative auxotrophic mutants by testing their growth on minimal media supplemented with different nutrients (e.g., amino acids, vitamins) to identify the specific nutritional requirement.

Experimental Workflow and Logical Relationships

The overall process of generating and analyzing N4-Aminocytidine induced mutants involves several key steps, from mutagenesis to phenotypic characterization. The following diagram illustrates a typical experimental workflow.

Start Start Bacterial_Culture_Prep Bacterial Culture Preparation Start->Bacterial_Culture_Prep Mutagenesis N4-Aminocytidine Mutagenesis Bacterial_Culture_Prep->Mutagenesis Plating Plating on Complete Medium Mutagenesis->Plating Replica_Plating Replica Plating to Minimal Medium Plating->Replica_Plating Screening Screening for Auxotrophs Replica_Plating->Screening Isolation Isolation of Mutants Screening->Isolation Phenotypic_Characterization Phenotypic Characterization Isolation->Phenotypic_Characterization End End Phenotypic_Characterization->End

Experimental workflow for phenotypic analysis of N4-AC mutants.

References

A Comparative Guide to N4-Aminocytidine and Other Cytidine Analogs for Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mutagenic properties of N4-aminocytidine (N4-amC) against other cytidine analogs, namely 5-azacytidine and zebularine. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their mutagenesis studies.

Introduction to Cytidine Analog Mutagens

Cytidine analogs are structurally similar to the natural nucleoside cytidine and can be incorporated into DNA during replication. Once incorporated, these analogs can lead to mutations due to their altered base-pairing properties or interference with DNA metabolism. These molecules are powerful tools for inducing genetic variation in a variety of organisms and are instrumental in fields ranging from basic genetic research to drug development. This guide focuses on a comparative analysis of N4-aminocytidine, a potent mutagen, with 5-azacytidine and zebularine, two other widely used cytidine analogs.

Comparative Performance of Cytidine Analogs

While direct comparative studies evaluating the mutagenic potency of N4-aminocytidine, 5-azacytidine, and zebularine under identical experimental conditions are limited, the existing literature provides valuable insights into their individual mutagenic potential and mechanisms.

FeatureN4-Aminocytidine (N4-amC)5-AzacytidineZebularine
Primary Mechanism of Mutagenesis Incorporation into DNA and mispairing during subsequent replication.[1][2][3]Incorporation into DNA and RNA; inhibition of DNA methyltransferases.[4][5]Inhibition of DNA methyltransferases; incorporation into DNA.[6][7][8]
Types of Mutations Induced Primarily AT-to-GC and GC-to-AT transitions.[3]Predominantly GC-to-CG transversions in mammalian cells.[9]Can induce chromosomal abnormalities at high concentrations.[10]
Reported Mutagenic Potency Highly potent mutagen in bacteria, reported to be orders of magnitude greater than N4-hydroxycytidine.[11]Potent mutagen in various systems, including bacteria and mammalian cells.[4][12]Mutagenic effects are often studied in the context of its demethylating activity or in synergy with other mutagens.[6][7][8]
Model Organisms Studied Escherichia coli, Salmonella typhimurium, bacteriophage.[2][3][11]Escherichia coli, mammalian cells (e.g., CHO cells), human cell lines.[4][9][12]Escherichia coli, Arabidopsis thaliana, human cell lines.[6][7][8]
Additional Notes Its mutagenicity is directly correlated with its incorporation into DNA.[1] The riboside form is more active than the deoxyriboside in some systems.[11]Also a well-known DNA demethylating agent used in cancer therapy.[5]Primarily known as a DNA methyltransferase inhibitor with better stability in aqueous solution compared to 5-azacytidine.

Experimental Protocols

The following are representative experimental protocols for assessing the mutagenic activity of each cytidine analog. These are generalized procedures and may require optimization for specific experimental systems.

N4-Aminocytidine Mutagenesis Assay in E. coli

This protocol is based on methods used to assess N4-amC-induced mutagenesis in E. coli.[1][13]

  • Bacterial Strain and Culture Preparation:

    • Use a suitable E. coli strain with a selectable marker for reversion assays (e.g., WP2 trp).

    • Grow an overnight culture of the bacterial strain in nutrient broth at 37°C with shaking.

  • Exposure to N4-Aminocytidine:

    • Inoculate fresh medium with the overnight culture to an initial cell density of approximately 4 x 10^7 cells/ml.

    • Add N4-aminocytidine to the desired final concentration (e.g., 10 µM).

    • Incubate the culture at 37°C with shaking for a defined period, allowing for at least one generation of growth.

  • Measurement of Mutation Frequency:

    • After incubation, wash the cells twice with a suitable buffer (e.g., PBS).

    • Plate appropriate dilutions of the cell suspension on minimal agar plates to select for revertants (e.g., tryptophan-free plates for a trp strain) and on rich agar plates to determine the total viable cell count.

    • Incubate the plates at 37°C for 48 hours.

    • Calculate the mutation frequency by dividing the number of revertant colonies by the total number of viable cells.

5-Azacytidine Mutagenesis Assay in Mammalian Cells

This protocol is a generalized procedure for evaluating the mutagenicity of 5-azacytidine in cultured mammalian cells.[9][14]

  • Cell Culture and Plating:

    • Culture a suitable mammalian cell line (e.g., CHO-AS52) in the appropriate growth medium.

    • Plate the cells at a density that allows for logarithmic growth during the treatment period.

  • Treatment with 5-Azacytidine:

    • After allowing the cells to attach (typically 24 hours), replace the medium with fresh medium containing the desired concentration of 5-azacytidine (e.g., 3.0 µg/ml).

    • Incubate the cells for a defined period (e.g., 20 hours).

  • Expression Period and Mutant Selection:

    • Remove the 5-azacytidine-containing medium, wash the cells, and culture them in fresh medium for an expression period (typically 7 days) to allow for the fixation of mutations.

    • During the expression period, subculture the cells as needed to maintain them in logarithmic growth.

    • After the expression period, plate the cells in a selective medium to identify mutants (e.g., medium containing 6-thioguanine to select for gpt mutants). Plate a separate set of cells in a non-selective medium to determine the plating efficiency.

  • Calculation of Mutant Frequency:

    • After a suitable incubation period for colony formation (e.g., 8-10 days), count the number of mutant colonies and the number of colonies on the non-selective plates.

    • Calculate the mutant frequency by dividing the number of mutant colonies by the total number of viable cells (calculated from the plating efficiency).

Zebularine Mutagenesis Assay

Assays for zebularine's mutagenic effects are often linked to its role as a DNA methyltransferase inhibitor. The following is a general approach that can be adapted to assess its mutagenic potential.

  • Cell or Organism Treatment:

    • For cell culture, treat cells with various concentrations of zebularine for a defined period, similar to the 5-azacytidine protocol.

    • For whole organisms like Arabidopsis thaliana, seeds can be germinated and grown on a medium containing zebularine.[6][7][8]

  • Phenotypic or Genotypic Analysis:

    • Screen for altered phenotypes in the treated organisms or their progeny.[10]

    • For a more direct measure of mutagenesis, a specific locus mutation assay can be employed, similar to the one described for 5-azacytidine.

  • Molecular Analysis:

    • Isolate genomic DNA from treated cells or organisms.

    • Use techniques like PCR and DNA sequencing to identify mutations in specific genes of interest.

    • Whole-genome sequencing can be employed for a comprehensive analysis of the mutagenic spectrum.

Mechanisms of Action and Cellular Pathways

The primary mutagenic mechanisms of these cytidine analogs involve their incorporation into DNA and subsequent disruption of normal DNA replication and metabolism.

N4-Aminocytidine Mutagenic Pathway

N4-aminocytidine is a highly effective mutagen due to its efficient uptake and metabolic conversion to its triphosphate form, which is then incorporated into DNA.

N4_Aminocytidine_Pathway N4_amC N4-Aminocytidine Cell Cellular Uptake N4_amC->Cell N4_amCDP N4-amCDP Cell->N4_amCDP Phosphorylation N4_amCTP N4-amCTP N4_amCDP->N4_amCTP Phosphorylation DNA_Polymerase DNA Polymerase N4_amCTP->DNA_Polymerase DNA Incorporation into DNA DNA_Polymerase->DNA Mispairing Mispairing during Replication (pairs with G or A) DNA->Mispairing Mutation AT-to-GC or GC-to-AT Transition Mutation Mispairing->Mutation

Caption: Metabolic activation and mutagenic pathway of N4-Aminocytidine.

5-Azacytidine and Zebularine Mechanism of Action

Both 5-azacytidine and zebularine are recognized as inhibitors of DNA methyltransferases (DNMTs). Their incorporation into DNA leads to the formation of covalent adducts with DNMTs, depleting the cell of active enzyme and leading to passive demethylation during DNA replication. This epigenetic modification can alter gene expression. Additionally, the presence of these analogs in the DNA template can lead to mutations.

Cytidine_Analog_DNMT_Inhibition cluster_0 Cellular Processes Analog 5-Azacytidine or Zebularine Incorporation Incorporation into DNA Analog->Incorporation Adduct Covalent Adduct Formation Incorporation->Adduct Mispairing Replication Errors Incorporation->Mispairing DNMT DNA Methyltransferase (DNMT) DNMT->Adduct Depletion DNMT Depletion Adduct->Depletion Demethylation Passive DNA Demethylation Depletion->Demethylation Gene_Expression Altered Gene Expression Demethylation->Gene_Expression Mutation Mutations Mispairing->Mutation

Caption: Dual mechanism of 5-Azacytidine and Zebularine.

Conclusion

N4-aminocytidine stands out as a particularly potent mutagen, especially in prokaryotic systems, primarily acting through direct mispairing after incorporation into DNA. 5-azacytidine and zebularine, while also mutagenic, are more widely recognized for their ability to inhibit DNA methylation, a mechanism that also contributes to their biological effects. The choice of a cytidine analog for mutagenesis studies will depend on the specific research goals, the model organism, and the desired type of genetic alteration. For inducing high frequencies of transition mutations, N4-aminocytidine is an excellent candidate. For studies involving the interplay between mutagenesis and epigenetic modifications, 5-azacytidine and zebularine offer unique advantages. Researchers should carefully consider the distinct properties of each analog to best suit their experimental needs.

References

Characterizing the Specificity of N4-Aminocytidine Mutations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mutagenic specificity of N4-Aminocytidine (N4-aC) with other nucleoside analogs. It includes supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of N4-aC's mutagenic profile.

Executive Summary

N4-Aminocytidine (N4-aC) is a potent mutagenic nucleoside analog that primarily induces AT to GC transition mutations.[1][2] Its high mutagenic activity is attributed to its metabolic conversion to N4-aminodeoxycytidine 5'-triphosphate (d(N4-aC)TP), which can be incorporated into DNA during replication. Once incorporated, N4-aminocytosine can mispair with guanine, leading to a transition mutation in subsequent rounds of replication. This guide presents a comparative analysis of N4-aC's mutagenic potency and specificity against other well-known mutagens, details the experimental protocols used to characterize these mutations, and provides a mechanistic overview of its action.

Comparison of Mutagenic Potency and Specificity

N4-aC exhibits significantly higher mutagenic potency compared to other cytidine analogs. Experimental data from bacterial reverse mutation assays (Ames test) demonstrates its strong ability to induce revertants in specific tester strains.

MutagenTarget Organism/StrainMutation TypeRelative Mutagenic PotencyReference
N4-Aminocytidine S. typhimurium TA100, E. coli WP2 uvrAAT → GC TransitionsHigh[1][2]
N4-amino-2'-deoxycytidine S. typhimurium, E. coliTransitions~100-fold lower than N4-aC[1][2]
N4-hydroxycytidine S. typhimurium, E. coliTransitions>100-fold lower than N4-aC[1][2]

Mechanism of N4-Aminocytidine Induced Mutagenesis

The mutagenicity of N4-aC stems from the ambiguous base-pairing properties of its deaminated form. The following diagram illustrates the proposed signaling pathway leading to an AT to GC transition.

N4_Aminocytidine_Mutation_Pathway cluster_0 Cellular Uptake and Metabolism cluster_1 DNA Replication: Incorporation cluster_2 DNA Replication: Mispairing cluster_3 Resulting Mutation N4aC N4-Aminocytidine dN4aCTP d(N4-aC)TP N4aC->dN4aCTP Metabolic Conversion DNA_incorp Incorporation of N4-aC opposite A dN4aCTP->DNA_incorp DNA Polymerase DNA_template_AT DNA Template (A-T) DNA_template_AT->DNA_incorp DNA_template_N4aC Template with N4-aC DNA_mispair Mispairing of N4-aC with G DNA_template_N4aC->DNA_mispair DNA_mutated AT to GC Transition DNA_mispair->DNA_mutated Guanine Guanine Guanine->DNA_mispair

Caption: Proposed mechanism of N4-Aminocytidine-induced AT to GC transition.

Experimental Protocols

The characterization of N4-aC's mutagenic specificity relies on a combination of in vivo and in vitro assays.

Bacterial Reverse Mutation Assay (Ames Test)

This assay assesses the ability of a chemical to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.[3][4][5]

a. Tester Strains:

  • S. typhimurium TA100 and TA1535 (for base-pair substitutions)[1][2]

  • E. coli WP2 uvrA (for base-pair substitutions)[1][2][6][7]

b. Methodology:

  • Preparation of Tester Strains: Grow overnight cultures of the tester strains in nutrient broth.

  • Plate Incorporation Method:

    • To 2 mL of molten top agar (45°C), add 0.1 mL of the bacterial culture and 0.1 mL of the N4-aC test solution (at various concentrations).

    • For metabolic activation, 0.5 mL of S9 fraction can be added.

    • Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate and compare it to the spontaneous reversion rate (negative control). A dose-dependent increase of at least two-fold in the number of revertants is typically considered a positive result.

In Vitro DNA Polymerase Assay

This assay measures the efficiency of incorporation of d(N4-aC)TP by DNA polymerase and its template properties.

a. Materials:

  • DNA polymerase (e.g., E. coli DNA polymerase I, Klenow fragment)

  • DNA template-primer

  • Radiolabeled or fluorescently labeled dNTPs and d(N4-aC)TP

  • Reaction buffer

b. Methodology:

  • Reaction Setup: Prepare a reaction mixture containing the DNA template-primer, DNA polymerase, reaction buffer, and a mixture of dNTPs, including the labeled d(N4-aC)TP.

  • Incorporation Reaction: Initiate the reaction by adding the enzyme and incubate at the optimal temperature (e.g., 37°C).

  • Analysis:

    • Gel Electrophoresis: Analyze the reaction products on a denaturing polyacrylamide gel to visualize the full-length product and any paused products.

    • Quantification: Quantify the amount of incorporated labeled nucleotide to determine the incorporation efficiency relative to the natural dNTPs.

HPLC Analysis of N4-aminodeoxycytidine in DNA

This method is used to quantify the amount of N4-aC incorporated into cellular DNA.[6][8]

a. DNA Extraction and Digestion:

  • Expose cells (e.g., E. coli) to N4-aC.

  • Isolate genomic DNA using a standard phenol-chloroform extraction method.

  • Enzymatically digest the DNA to single nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

b. HPLC Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium phosphate) and an organic solvent (e.g., methanol or acetonitrile).[9][10][11][12][13]

  • Detection: UV absorbance at 260 nm.[12]

  • Quantification: Compare the peak area of N4-aminodeoxycytidine to a standard curve to determine its concentration in the DNA digest.[12]

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing the mutagenicity of N4-Aminocytidine.

Experimental_Workflow cluster_0 In Vivo Analysis cluster_1 In Vitro Analysis cluster_2 Data Analysis and Interpretation Ames_Test Bacterial Reverse Mutation Assay (Ames Test) Cell_Culture Cell Exposure to N4-aC DNA_Extraction Genomic DNA Extraction Cell_Culture->DNA_Extraction HPLC_Analysis HPLC Analysis of Incorporated N4-aC DNA_Extraction->HPLC_Analysis Data_Analysis Quantification of Mutation Frequency and Specificity HPLC_Analysis->Data_Analysis Polymerase_Assay In Vitro DNA Polymerase Assay Template_Properties Template Properties Analysis Polymerase_Assay->Template_Properties Template_Properties->Data_Analysis Mechanism_Elucidation Elucidation of Mutagenic Mechanism Data_Analysis->Mechanism_Elucidation

References

Assessing the Genome-Wide Effects of N4-Aminocytidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the genome-wide effects of N4-Aminocytidine (N4-AC), a potent mutagenic nucleoside analog. We will delve into its mechanism of action, compare its performance and applications with a modern alternative, 4-thiouridine (4sU) coupled with SLAM-seq for transcriptome analysis, and provide detailed experimental protocols and supporting data.

N4-Aminocytidine (N4-AC): A Potent Mutagen for Inducing AT-to-GC Transitions

N4-aminocytidine is a cytidine analog that has demonstrated strong mutagenic effects in various organisms, including bacteria and mammalian cells.[1][2] Its primary use in research is as a tool to induce specific types of mutations for genetic studies.

Mechanism of Action

The mutagenic activity of N4-AC stems from its metabolic conversion and subsequent incorporation into DNA. Once inside the cell, it is metabolized into N4-aminodeoxycytidine 5'-triphosphate (dCamTP).[2][3] During DNA replication, dCamTP can be incorporated into the newly synthesized DNA strand. Due to its chemical structure, the incorporated N4-aminocytosine can ambiguously base-pair, acting as a substitute for both cytosine and thymine.[3] This leads to errors in subsequent rounds of DNA replication, predominantly causing AT-to-GC transition mutations.[3]

Quantitative Effects of N4-AC

The available quantitative data on N4-AC's effects primarily comes from studies in bacterial and phage systems, as well as in vitro experiments. Modern whole-genome sequencing data on N4-AC-treated mammalian cells is limited in publicly available literature.

ParameterOrganism/SystemValue/ObservationReference
Incorporation into DNA E. coli0.01% to 0.07% of total nucleosides (dose-dependent)[4]
Mutation Type E. coli and bacteriophage φX174Exclusively AT to GC transitions[3]
In vitro Incorporation Rate (vs. natural nucleotide) E. coli DNA polymerase I1/2 as a substitute for cytosine; 1/30 as a substitute for thymine[3]
Mutagenic Potency S. typhimurium, E. coli, phage φX174Two orders of magnitude greater than N4-amino-2'-deoxycytidine and N4-hydroxycytidine[1][5]

Alternative for Transcriptome-Wide Analysis: 4-Thiouridine (4sU) and SLAM-seq

For researchers interested in the dynamics of RNA transcription and turnover rather than inducing permanent genomic mutations, metabolic labeling with 4-thiouridine (4sU) followed by sequencing (SLAM-seq) is a powerful and widely used alternative.

Mechanism of Action

4sU is a uridine analog that is readily taken up by cells and incorporated into newly transcribed RNA.[6] In the SLAM-seq protocol, total RNA is isolated and treated with iodoacetamide (IAA), which alkylates the thiol group on the incorporated 4sU.[7] During reverse transcription for sequencing library preparation, the alkylated 4sU is read as a cytidine, resulting in a T-to-C conversion in the sequencing data.[7] By analyzing the frequency of T-to-C conversions, researchers can distinguish newly synthesized RNA from pre-existing RNA and calculate RNA synthesis and degradation rates.

Quantitative Performance of 4sU and SLAM-seq
ParameterSystemValue/ObservationReference
4sU to C Conversion Rate In vitro (trinucleotides)>95% with IAA treatment[8]
Recovery of 4sU Events mESCs (polyadenylated RNA)~90% of 4sU incorporation events detected as T>C conversions[9]

Comparative Analysis: N4-AC vs. 4sU (SLAM-seq)

FeatureN4-Aminocytidine (N4-AC)4-Thiouridine (4sU) with SLAM-seq
Molecule Type Cytidine analogUridine analog
Primary Nucleic Acid Labeled DNARNA
Primary Effect Induces permanent AT>GC mutations in the genomeIntroduces T>C conversions in sequencing reads of nascent RNA
Primary Application Mutagenesis studies, forward geneticsMeasuring RNA synthesis and decay rates, transcriptome dynamics
Downstream Analysis Whole-genome sequencing to identify mutationsRNA sequencing to quantify nascent and total RNA levels
Potential for Off-Target Effects Potential for off-target mutations throughout the genome[10]Minimal off-target effects on the genome; potential for cellular toxicity at high concentrations[6]

Experimental Protocols

N4-Aminocytidine Treatment for Mutagenesis Studies (Generalized Protocol)

This protocol is a generalized procedure based on methodologies from foundational studies.[2] Researchers should optimize concentrations and treatment times for their specific cell line and experimental goals.

  • Cell Culture: Plate mammalian cells at a desired density and allow them to attach and enter logarithmic growth phase.

  • N4-AC Treatment: Prepare a stock solution of N4-Aminocytidine in a suitable solvent (e.g., sterile water or DMSO). Add N4-AC to the cell culture medium at various final concentrations. Include an untreated control.

  • Incubation: Incubate the cells with N4-AC for a defined period (e.g., 24-72 hours). The duration should be sufficient to allow for at least one round of DNA replication.

  • Recovery: Remove the N4-AC-containing medium, wash the cells with PBS, and add fresh medium. Allow the cells to recover and proliferate to fix the mutations.

  • Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a standard commercially available kit.

  • Library Preparation and Sequencing: Prepare a whole-genome sequencing library from the extracted DNA according to the manufacturer's protocol (e.g., Illumina).

  • Bioinformatic Analysis:

    • Align sequencing reads to the reference genome.

    • Use variant calling software to identify single nucleotide variants (SNVs) and small insertions/deletions (indels) in the N4-AC-treated samples compared to the control.

    • Analyze the mutational spectrum and signature to confirm the prevalence of AT>GC transitions.

SLAM-seq Protocol for Measuring RNA Dynamics

This protocol is based on established SLAM-seq procedures.[7]

  • Metabolic Labeling: Add 4-thiouridine (4sU) to the cell culture medium to a final concentration of 100-500 µM. Incubate for the desired labeling period (e.g., 1-24 hours).

  • RNA Isolation: Harvest the cells and isolate total RNA using a method that preserves RNA integrity (e.g., TRIzol extraction).

  • Alkylation:

    • Resuspend 1-5 µg of total RNA in DPBS.

    • Add iodoacetamide (IAA) to a final concentration of 10 mM.

    • Incubate at 50°C for 15 minutes in the dark.

    • Quench the reaction by adding DTT to a final concentration of 20 mM.

  • RNA Purification: Purify the alkylated RNA using an appropriate clean-up kit (e.g., RNA Clean & Concentrator).

  • Library Preparation: Prepare an RNA sequencing library from the alkylated RNA. 3' mRNA-seq kits (e.g., QuantSeq) are often used for their efficiency.[7]

  • Sequencing: Sequence the prepared library on an Illumina platform.

  • Bioinformatic Analysis (using a tool like SLAM-DUNK):

    • Align sequencing reads to the transcriptome.

    • Identify and quantify T>C conversions in the reads.

    • Calculate the fraction of new-to-total RNA for each transcript to determine synthesis and degradation rates.

Visualizations

N4-Aminocytidine: Metabolic Activation and Mutagenic Mechanism

N4_AC_Mechanism cluster_cell Cell N4-AC N4-Aminocytidine dCamTP N4-aminodeoxycytidine 5'-triphosphate (dCamTP) N4-AC->dCamTP Metabolic Activation DNA_Polymerase DNA Polymerase dCamTP->DNA_Polymerase DNA_Replication DNA Replication DNA_Polymerase->DNA_Replication Incorporation into new DNA strand Mutated_DNA DNA with AT>GC Transition DNA_Replication->Mutated_DNA Ambiguous base-pairing

Caption: Metabolic activation of N4-AC and its incorporation into DNA, leading to mutations.

SLAM-seq Experimental Workflow

SLAM_seq_Workflow Cell_Culture 1. Cell Culture + 4-thiouridine (4sU) RNA_Isolation 2. Total RNA Isolation Cell_Culture->RNA_Isolation Alkylation 3. Alkylation with Iodoacetamide (IAA) RNA_Isolation->Alkylation Library_Prep 4. RNA-Seq Library Preparation (inc. RT) Alkylation->Library_Prep Sequencing 5. High-Throughput Sequencing Library_Prep->Sequencing Bioinformatics 6. Bioinformatic Analysis (T>C conversion analysis) Sequencing->Bioinformatics

Caption: The experimental workflow for SLAM-seq to measure RNA dynamics.

DNA Damage Response Signaling Pathway

The incorporation of mutagenic analogs like N4-AC can cause DNA damage, which is expected to activate cellular DNA Damage Response (DDR) pathways.

DNA_Damage_Response DNA_Damage DNA Damage (e.g., from N4-AC) Sensors Sensor Proteins (e.g., MRN complex) DNA_Damage->Sensors ATM_ATR ATM / ATR Kinases (Activation) Sensors->ATM_ATR gH2AX γH2AX (Phosphorylated H2AX) ATM_ATR->gH2AX Phosphorylation Downstream Downstream Effectors (e.g., Chk1/Chk2, p53) ATM_ATR->Downstream Response Cellular Response: - Cell Cycle Arrest - DNA Repair - Apoptosis gH2AX->Response Recruits repair factors Downstream->Response

Caption: A simplified diagram of the DNA Damage Response (DDR) pathway.

Conclusion

N4-Aminocytidine is a potent and specific mutagen for inducing AT-to-GC transitions in the genome. Its application is primarily in fundamental genetics research where the goal is to generate mutations. In contrast, for studying the dynamics of the transcriptome, modern methods like metabolic labeling with 4-thiouridine followed by SLAM-seq offer a powerful, less intrusive approach to measure RNA synthesis and decay rates without permanently altering the genomic DNA. The choice between these compounds depends entirely on the research question: N4-AC is a tool for mutagenesis, while 4sU is a tool for tracking RNA dynamics. Researchers using N4-AC should be aware of its potent mutagenicity and the likely activation of cellular DNA damage response pathways.

References

Safety Operating Guide

Navigating the Safe Disposal of N4-Aminocytidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of N4-Aminocytidine, a potent mutagen and suspected carcinogen.[1][2] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

I. Understanding the Hazard Profile

N4-Aminocytidine is a nucleoside analog that exhibits significant biological activity.[1][3] It is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[4][5] Furthermore, it is suspected of causing genetic defects and cancer.[6] The primary routes of exposure are ingestion, skin contact, and inhalation. Therefore, stringent safety measures are mandatory during handling and disposal.

Table 1: Chemical and Safety Data for N4-Aminocytidine

PropertyValueReference
CAS Number 57294-74-3[2][6][7]
Molecular Formula C9H14N4O5[6][8][]
Molecular Weight 258.23 g/mol [2][6][8]
Appearance White to Off-White Solid[7][]
Hazard Codes T (Toxic)[7]
Hazard Statements H302, H312, H332, H341, H351[4][6]
Primary Hazards Harmful if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and cancer.[4][6]
Storage Store at < -15°C in a well-closed, dry container.[8]

II. Personnel Protective Equipment (PPE) and Handling

Before beginning any procedure involving N4-Aminocytidine, all personnel must be equipped with the appropriate PPE. This is the first line of defense against accidental exposure.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Respiratory Protection: A NIOSH-approved respirator is required if working with powder or creating aerosols. Work should be conducted in a chemical fume hood.

  • Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

All handling of N4-Aminocytidine should occur within a designated area, such as a chemical fume hood, to minimize the risk of inhalation and contamination of the general laboratory space.

III. Step-by-Step Disposal Protocol

The disposal of N4-Aminocytidine and associated waste must be managed as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.[6]

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect all solid N4-Aminocytidine waste, including unused product, contaminated labware (e.g., pipette tips, tubes, gloves), and any spill cleanup materials, in a designated, clearly labeled, and sealed hazardous waste container.

    • The container must be compatible with the waste and properly labeled with "Hazardous Waste," the chemical name ("N4-Aminocytidine"), and the associated hazards (Toxic, Mutagen).

  • Liquid Waste:

    • Collect all liquid waste containing N4-Aminocytidine in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Empty Containers:

    • Thoroughly triple-rinse empty containers that held N4-Aminocytidine.[10]

    • Collect the rinsate as hazardous liquid waste.[10]

    • After rinsing, deface or remove the original label and dispose of the container according to institutional guidelines for non-hazardous glass or plastic waste.[10]

Step 2: Decontamination of Work Surfaces

  • Following any work with N4-Aminocytidine, thoroughly decontaminate all work surfaces (e.g., fume hood sash and surface, benchtops) with an appropriate cleaning agent.

  • All materials used for decontamination (e.g., wipes, paper towels) must be disposed of as solid hazardous waste.

Step 3: Final Disposal Procedure

  • The final disposal of N4-Aminocytidine waste must be carried out by a licensed professional waste disposal service.[6]

  • The recommended method of disposal is incineration.[6] The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[6]

  • Do not attempt to dispose of N4-Aminocytidine down the drain or in regular trash.

IV. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Report: Notify your laboratory supervisor and institutional EHS office immediately.

  • Cleanup (if trained):

    • Only personnel trained in hazardous spill cleanup should address the spill.

    • Wear appropriate PPE, including respiratory protection.

    • For solid spills, carefully cover the spill with an absorbent material to avoid raising dust.

    • For liquid spills, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect all cleanup materials in a sealed, labeled hazardous waste container.

    • Thoroughly decontaminate the spill area.

V. Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process for the handling and disposal of N4-Aminocytidine waste.

cluster_start Start: Handling N4-Aminocytidine cluster_ppe Safety Precautions cluster_handling Waste Generation cluster_disposal_paths Disposal Pathways cluster_collection Waste Collection cluster_final_disposal Final Disposal cluster_decon Post-Handling start Begin work with N4-Aminocytidine ppe Wear appropriate PPE: - Chemical-resistant gloves - Safety glasses/goggles - Lab coat - Respirator (if needed) start->ppe waste_gen Generate N4-Aminocytidine Waste ppe->waste_gen waste_type Type of Waste? waste_gen->waste_type decontaminate Decontaminate work surfaces waste_gen->decontaminate solid_waste Solid Waste: Contaminated labware, unused product, spill cleanup waste_type->solid_waste Solid liquid_waste Liquid Waste: Solutions containing N4-Aminocytidine waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty Container collect_solid Collect in labeled, sealed hazardous waste container solid_waste->collect_solid collect_liquid Collect in labeled, leak-proof hazardous waste container liquid_waste->collect_liquid rinse_container Triple-rinse container empty_container->rinse_container final_disposal Arrange for pickup by licensed waste disposal service for incineration collect_solid->final_disposal collect_liquid->final_disposal collect_rinsate Collect rinsate as hazardous liquid waste rinse_container->collect_rinsate collect_rinsate->collect_liquid dispose_decon Dispose of decontamination materials as solid hazardous waste decontaminate->dispose_decon dispose_decon->collect_solid

Caption: Workflow for the safe handling and disposal of N4-Aminocytidine waste.

By adhering to these detailed procedures, laboratories can effectively manage the risks associated with N4-Aminocytidine and ensure a safe working environment while maintaining regulatory compliance. Always consult your institution's specific safety protocols and EHS office for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N4-Aminocytidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for N4-Aminocytidine, a mutagenic nucleoside analog.[1][2][3] Adherence to these procedures is critical to ensure personal safety and maintain the integrity of your research.

Immediate Safety and Personal Protective Equipment (PPE)

N4-Aminocytidine is classified as harmful if swallowed, in contact with skin, or inhaled.[4][5] It is also suspected of causing genetic defects and cancer.[6] Therefore, stringent adherence to PPE protocols is mandatory.

Core PPE Requirements:

  • Gloves: Nitrile gloves are recommended for their wide range of protection.[7] Always wear gloves when handling the compound. Ensure gloves are removed before leaving the laboratory and disposed of as hazardous waste.[8]

  • Eye Protection: Tightly fitting safety goggles or a face shield (minimum 8-inch) conforming to EN166 standards are required to protect against splashes.[6]

  • Lab Coat: A buttoned lab coat should be worn to protect your body and clothing from contamination.[8]

  • Respiratory Protection: Use a certified filtering half mask or work in a chemical fume hood to avoid inhalation of dust or aerosols.[6][9]

Emergency Exposure Response:

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical advice.[6][10]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][10]
Ingestion If the person is conscious, wash out their mouth with water. Do not induce vomiting. Call a physician or poison center immediately.[6][10]

Operational Plan for Safe Handling

A systematic approach to handling N4-Aminocytidine minimizes the risk of exposure and contamination.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Weighing and Aliquoting: Minimize the generation of dust. Use appropriate tools and a contained environment for weighing and preparing solutions.

  • Experimental Use: During experiments, avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in the laboratory.[6][10]

  • Post-Handling: Thoroughly wash hands and face after handling the compound.[6] Clean all equipment and the work area to prevent cross-contamination.

  • Storage: Store N4-Aminocytidine in a tightly closed container in a dry, well-ventilated place, away from light and incompatible materials such as oxidizing agents.[11] It should be stored at temperatures below -15°C and may require an inert gas atmosphere as it is air-sensitive.[11] The storage area should be locked.[6]

Disposal Plan

Proper disposal of N4-Aminocytidine and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

  • Solid Waste: All solid waste, including contaminated gloves, wipes, and disposable labware, should be collected in a clearly labeled, sealed container lined with a plastic bag.[12][13]

  • Liquid Waste: Unused solutions of N4-Aminocytidine should be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Empty Containers: Triple-rinse empty containers. The first rinse must be collected as chemical waste. After thorough rinsing and drying, labels should be defaced or removed before disposing of the container as solid waste.[13]

  • Professional Disposal: All waste containing N4-Aminocytidine must be disposed of as hazardous waste through a licensed professional waste disposal service.[6] The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]

Quantitative Data

PropertyValue
Molecular Formula C₉H₁₄N₄O₅
Molecular Weight 258.23 g/mol [11]
CAS Number 57294-74-3[6]
Purity ≥95%[1]
Storage Temperature < -15°C[11]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of N4-Aminocytidine, from preparation to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep Don PPE (Gloves, Goggles, Lab Coat) WorkArea Prepare Chemical Fume Hood Prep->WorkArea Weigh Weighing & Aliquoting WorkArea->Weigh Experiment Experimental Use Weigh->Experiment Decon Decontaminate Work Area & Equipment Experiment->Decon Wash Wash Hands Thoroughly Decon->Wash Segregate Segregate Waste (Solid, Liquid, Sharps) Wash->Segregate Dispose Dispose via Licensed Professional Service Segregate->Dispose

Safe handling workflow for N4-Aminocytidine.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.